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  • Product: O-Butylhydroxylamine
  • CAS: 5622-77-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Purification of O-Butylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and purification of O-Butylhydroxylamine, a valuable reagent in organic synthesis an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of O-Butylhydroxylamine, a valuable reagent in organic synthesis and drug discovery. The document details established synthetic methodologies, purification protocols, and analytical techniques for quality assessment.

Introduction

O-Butylhydroxylamine and its hydrochloride salt are important synthetic intermediates used in the preparation of a variety of biologically active molecules. Their utility stems from the presence of the aminooxy functional group, which readily reacts with carbonyl compounds to form stable oxime ethers. This guide outlines two primary synthetic pathways for the preparation of O-Butylhydroxylamine hydrochloride and discusses methods for its purification and characterization.

Synthetic Methodologies

Two common and effective methods for the synthesis of O-Butylhydroxylamine are presented: the alkylation of N-hydroxyphthalimide followed by hydrazinolysis, and the direct O-alkylation of a protected hydroxylamine derivative.

Pathway 1: Alkylation of N-Hydroxyphthalimide and Subsequent Deprotection

This two-step method involves the O-alkylation of N-hydroxyphthalimide with a butylating agent, followed by the removal of the phthalimide protecting group to yield the desired product.

Experimental Workflow for Pathway 1

cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_purification Purification N-Hydroxyphthalimide N-Hydroxyphthalimide Alkylation O-Alkylation Reaction N-Hydroxyphthalimide->Alkylation Butyl_Bromide Butyl_Bromide Butyl_Bromide->Alkylation Base Base (e.g., K2CO3) Base->Alkylation Solvent_1 Solvent (e.g., Acetonitrile) Solvent_1->Alkylation N-Butoxyphthalimide N-(Butoxy)phthalimide Alkylation->N-Butoxyphthalimide Deprotection_Step Hydrazinolysis N-Butoxyphthalimide->Deprotection_Step Hydrazine Hydrazine Hydrate Hydrazine->Deprotection_Step Solvent_2 Solvent (e.g., THF) Solvent_2->Deprotection_Step Crude_Product Crude O-Butylhydroxylamine Deprotection_Step->Crude_Product Purification Purification Steps (Distillation/Recrystallization) Crude_Product->Purification Final_Product Pure O-Butylhydroxylamine or its Hydrochloride Salt Purification->Final_Product cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_purification Purification Butanol Butanol Mesylation Mesylation Butanol->Mesylation Mesyl_Chloride Methanesulfonyl Chloride Mesyl_Chloride->Mesylation Base_1 Base (e.g., Triethylamine) Base_1->Mesylation Butyl_Mesylate Butyl Methanesulfonate Mesylation->Butyl_Mesylate Alkylation O-Alkylation Butyl_Mesylate->Alkylation tBu_N_hydroxycarbamate tert-Butyl N-hydroxycarbamate tBu_N_hydroxycarbamate->Alkylation Base_2 Base (e.g., DBU) Base_2->Alkylation Protected_Product N-Boc-O-butylhydroxylamine Alkylation->Protected_Product Deprotection_Step Acidic Deprotection Protected_Product->Deprotection_Step HCl_ether Dry HCl in Diethyl Ether HCl_ether->Deprotection_Step Crude_Product Crude O-Butylhydroxylamine Hydrochloride Deprotection_Step->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure O-Butylhydroxylamine Hydrochloride Purification->Final_Product

Exploratory

O-Butylhydroxylamine: A Technical Guide to its Mechanism of Action in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction O-Butylhydroxylamine, and its hydrochloride salt, is a versatile reagent in organic synthesis, primarily utilized for its ability to react with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Butylhydroxylamine, and its hydrochloride salt, is a versatile reagent in organic synthesis, primarily utilized for its ability to react with carbonyl compounds to form stable O-butyl oximes. This transformation is of significant interest in medicinal chemistry and drug development, where the resulting oxime moiety can serve as a key structural motif or a stable linker. This technical guide provides an in-depth exploration of the mechanism of action of O-Butylhydroxylamine, supported by quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.

Core Mechanism of Action: Nucleophilic Addition to Carbonyls

The primary mechanism of action of O-Butylhydroxylamine involves the nucleophilic addition of its amino group to the electrophilic carbonyl carbon of an aldehyde or a ketone. The nitrogen atom of O-Butylhydroxylamine, possessing a lone pair of electrons, acts as the nucleophile.[1] The presence of the adjacent oxygen atom is thought to enhance the nucleophilicity of the nitrogen through the alpha-effect.[2]

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of O-Butylhydroxylamine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This step involves the breaking of the carbon-oxygen pi bond, with the electrons moving to the oxygen atom.[3]

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the final O-butyl oxime product, which contains a C=N double bond. This elimination step is often acid-catalyzed.[4][5]

The general reaction can be depicted as follows:

R(R')C=O + H₂N-O-Bu → R(R')C=N-O-Bu + H₂O

The O-butyl group generally does not participate directly in the mechanism but can influence the reaction through steric effects. For instance, increased steric hindrance from a bulky O-alkyl group, such as a tert-butyl group, can influence the stereoselectivity of oxime formation.[6]

Quantitative Data on O-Butyl Oxime Formation

The efficiency of O-butyl oxime formation is dependent on the substrate, solvent, and reaction conditions. The following table summarizes representative yields for the synthesis of various O-butyl oximes.

Carbonyl CompoundReaction ConditionsYield (%)Reference
BenzaldehydeNH₂OH·HCl, K₂CO₃, Methanol, rt, 1h92 (Z/E=85:15)[7]
p-ChlorobenzaldehydeNH₂OH·HCl, K₂CO₃, Methanol, rt, 1h95 (Z/E=88:12)[7]
p-NitrobenzaldehydeNH₂OH·HCl, K₂CO₃, Methanol, rt, 1h94 (Z/E=90:10)[7]
AcetophenoneNH₂OH·HCl, K₂CO₃, Methanol, rt, 2h90 (Z/E=80:20)[7]
CyclohexanoneNH₂OH·HCl, K₂CO₃, Methanol, rt, 1.5h93[7]
m-NitrobenzaldehydeMicrowave, 90°C, 300W, 5 min87[8]
o-NitrobenzaldehydeMicrowave, 90°C, 300W, 5 min87.1[8]

Experimental Protocols

General Procedure for the Synthesis of O-Butyl Oximes

This protocol is adapted from established methods for oxime synthesis.[9][10]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • O-Butylhydroxylamine hydrochloride (1.2 mmol)

  • Pyridine (2.0 mmol) or another suitable base (e.g., Sodium Acetate)

  • Ethanol (10 mL)

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and O-Butylhydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).

  • Add pyridine (2.0 mmol) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove pyridine, followed by a wash with deionized water (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-butyl oxime.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways with Graphviz

Oxime Formation Pathway

The following diagram illustrates the general pathway for the formation of an O-butyl oxime from a carbonyl compound and O-Butylhydroxylamine.

Oxime_Formation Reactants Carbonyl Compound (Aldehyde/Ketone) + O-Butylhydroxylamine Intermediate Tetrahedral Intermediate (Carbinolamine) Reactants->Intermediate Nucleophilic Attack Product O-Butyl Oxime Intermediate->Product Dehydration Water Water (H2O) Intermediate->Water

General pathway for O-butyl oxime formation.
Experimental Workflow for O-Butyl Oxime Synthesis

This diagram outlines the key steps in a typical laboratory synthesis and purification of an O-butyl oxime.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Reactants in Ethanol add_base Add Pyridine dissolve->add_base reflux Reflux (1-4h) add_base->reflux evaporate Remove Ethanol reflux->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with HCl and Water extract->wash dry Dry with Na2SO4 wash->dry purify Recrystallization or Column Chromatography dry->purify Beckmann_Rearrangement Oxime O-Butyl Ketoxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime Protonation (H+) Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion [1,2]-Alkyl Shift & -H2O Water H2O Protonated_Oxime->Water Amide N-Substituted Amide Nitrilium_Ion->Amide Nucleophilic attack by H2O & Tautomerization

References

Foundational

physicochemical properties of O-Butylhydroxylamine hydrochloride

An In-depth Technical Guide on the Physicochemical Properties of O-Butylhydroxylamine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction O-Butylhydroxylamine hydrochloride (CAS No:...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of O-Butylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Butylhydroxylamine hydrochloride (CAS No: 4490-82-8) is a chemical compound belonging to the O-substituted hydroxylamine class.[1] It serves as a crucial building block and reagent in various organic synthesis applications, particularly in the development of pharmaceutical intermediates.[2] Its utility in forming stable oxime derivatives and participating in selective reductions of carbonyl compounds makes it a valuable tool for medicinal chemists and researchers in fine chemical manufacturing.[2] A thorough understanding of its physicochemical properties is paramount for its effective and safe handling, application in synthetic routes, and for ensuring the reproducibility of experimental outcomes.

This guide provides a detailed overview of the core , supported by available data. It also outlines generalized experimental methodologies for property determination and presents a logical workflow for the physicochemical characterization of such a compound.

Core Physicochemical Properties

The fundamental properties of O-Butylhydroxylamine hydrochloride are summarized in the table below. This data is essential for laboratory use, including reaction setup, purification, and storage.

PropertyValueReference
CAS Number 4490-82-8[3]
Molecular Formula C₄H₁₂ClNO[3]
Molecular Weight 125.60 g/mol [3]
Appearance White to almost white powder or crystal[1]
Melting Point 157.0 - 161.0 °C[1]
Purity Typically ≥98.0%[1][2]
Solubility Data not available for this specific isomer. Related compounds like O-tert-butylhydroxylamine hydrochloride are soluble in water (e.g., 0.5 g/10 mL).[4]
Storage Conditions Store in a cool, shaded, and tightly closed container. Protect from moisture and keep under an inert gas.

Detailed Discussion of Properties

Molecular Structure and Weight

O-Butylhydroxylamine hydrochloride has the chemical formula C₄H₁₂ClNO and a molecular weight of 125.60 g/mol .[3] The structure consists of a butyl group attached to the oxygen atom of a hydroxylamine molecule, which is salified with hydrochloric acid.

Appearance and Physical State

Under standard conditions, this compound is a white to almost white crystalline solid or powder.[1] This form is convenient for handling and weighing in a laboratory setting.

Melting Point

The melting point is reported to be in the range of 157.0 to 161.0 °C.[1] A relatively sharp melting point range is indicative of high purity. It is important to note that some hydroxylamine derivatives may decompose at their melting point.

Solubility
Stability and Storage

Proper storage is critical to maintain the integrity of the compound. It should be stored in a cool, shaded area and protected from moisture, as some hydroxylamines can be hygroscopic.[5] To prevent degradation, it is recommended to keep the container tightly closed and stored under an inert atmosphere.

Reactivity and Hazards

O-Butylhydroxylamine hydrochloride is classified as a skin and eye irritant. Standard safety precautions, such as wearing protective gloves, eye protection, and a lab coat, are mandatory during handling. It should be kept away from strong oxidizing agents to avoid potentially vigorous or explosive reactions.[5]

Experimental Protocols (Generalized)

While specific, detailed experimental protocols for determining the are not provided in the search results, this section outlines standard methodologies used for such characterizations.

Melting Point Determination
  • Methodology: The melting point is typically determined using a digital melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is ramped up at a controlled rate. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. For compounds that decompose, the decomposition temperature is noted.

Solubility Assessment
  • Methodology: A qualitative and quantitative assessment of solubility can be performed.

    • Qualitative: A small, known amount of the solute (e.g., 1-5 mg) is added to a small volume of the solvent (e.g., 0.1 mL) in a test tube. The mixture is agitated at a constant temperature. The substance is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection.

    • Quantitative (Saturated Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical reagent like O-Butylhydroxylamine hydrochloride.

Physicochemical_Characterization_Workflow cluster_physical_props Physical Property Analysis cluster_structural_props Structural & Purity Analysis cluster_stability_props Stability & Hazard Assessment start Start: Obtain Sample of O-Butylhydroxylamine HCl lit_review Literature & SDS Review: Gather existing data (CAS, MW, Safety) start->lit_review appearance Visual Inspection: Appearance, Color, Form lit_review->appearance purity Purity Assay (e.g., Titration, HPLC) lit_review->purity stability Stability Test: Hygroscopicity, Light Sensitivity lit_review->stability m_point Melting Point Determination (Capillary Method) appearance->m_point solubility Solubility Screening (Water, Organic Solvents) m_point->solubility data_compile Data Compilation & Analysis solubility->data_compile structure_confirm Structure Confirmation (e.g., NMR, IR) purity->structure_confirm structure_confirm->data_compile reactivity Reactivity Hazards: Incompatibility (e.g., Oxidizers) stability->reactivity reactivity->data_compile report Generate Technical Data Sheet & Final Report data_compile->report

Caption: Workflow for Physicochemical Property Determination.

References

Exploratory

O-Butylhydroxylamine: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals Introduction O-Butylhydroxylamine, and more commonly its hydrochloride salt (O-tert-Butylhydroxylamine hydrochloride), is a versatile reagent in organic syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Butylhydroxylamine, and more commonly its hydrochloride salt (O-tert-Butylhydroxylamine hydrochloride), is a versatile reagent in organic synthesis, valued for its role in the preparation of oximes and nitrones, which are key intermediates in the development of pharmaceuticals and other fine chemicals.[1][2] While a valuable tool in the laboratory, its hazardous properties necessitate a thorough understanding and implementation of strict safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety, handling, and storage protocols for O-tert-Butylhydroxylamine hydrochloride, drawing from safety data sheets and established laboratory safety practices.

Physicochemical and Hazard Properties

A clear understanding of the fundamental properties of a chemical is the first step in safe handling. The following tables summarize the key physicochemical and hazard information for O-tert-Butylhydroxylamine hydrochloride.

Table 1: Physicochemical Properties of O-tert-Butylhydroxylamine Hydrochloride

PropertyValueReference
Chemical Formula C₄H₁₁NO·HCl[1]
Molecular Weight 125.60 g/mol [1][3]
Appearance Off-white to light pink solid; powder to crystal[1][4]
Melting Point ~155-165 °C (decomposes)[1][4]
Solubility Soluble in water (0.5 g/10 mL)[4]
CAS Number 39684-28-1[1][5]

Table 2: Hazard Classification and Safety Information

Hazard CategoryClassificationPrecautionary StatementsReference
Flammability Flammable Solid, Category 2H228: Flammable solid. P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
Skin Irritation Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
Eye Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[6]
Storage Class 4.1B - Flammable solid hazardous materialsStore in a cool, dry, well-ventilated area away from incompatible materials.

Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to mitigate the risks associated with O-tert-Butylhydroxylamine hydrochloride.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

  • Eye Protection : ANSI Z87.1-compliant safety glasses or chemical splash goggles are mandatory. A face shield should be considered when there is a significant risk of splashing.[7]

  • Hand Protection : Nitrile gloves are generally recommended. For prolonged contact or when handling larger quantities, double-gloving is advised. Always consult the glove manufacturer's compatibility chart.[7]

  • Body Protection : A flame-resistant lab coat, buttoned to its full length, is required. Long pants and closed-toe shoes are mandatory in the laboratory.[7]

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.

Engineering Controls
  • Ventilation : All work with O-tert-Butylhydroxylamine hydrochloride should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Ignition Sources : The work area must be free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[8]

  • Static Discharge : Use anti-static mats and ensure proper grounding of equipment, especially during transfer operations, to prevent static discharge which can ignite the flammable solid.[9]

Storage
  • Location : Store in a cool, dry, well-ventilated area designated for flammable solids.[7] Flammable storage cabinets are recommended.[7]

  • Containers : Keep containers tightly closed when not in use.[9]

  • Incompatibilities : Segregate from strong oxidizing agents, acids, and bases.[10]

Experimental Protocols

The following are adapted standard operating procedures for handling flammable solids and irritants, tailored for O-tert-Butylhydroxylamine hydrochloride.

General Handling and Dispensing Protocol
  • Preparation :

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare the work area by removing all unnecessary items and potential ignition sources.

    • Have spill cleanup materials readily available.

  • Dispensing :

    • Ground all equipment to prevent static electricity buildup.

    • Use spark-proof tools for handling and transferring the solid.

    • Open the container in the fume hood.

    • Carefully weigh the desired amount, minimizing the generation of dust.

    • Close the container tightly immediately after dispensing.

  • Post-Handling :

    • Clean the work area thoroughly.

    • Dispose of any contaminated materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill Response Protocol
  • Minor Spill (contained within the fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid using spark-proof tools, avoiding dust generation.

    • Place the spilled material in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside of the fume hood) :

    • Evacuate the immediate area and alert others.

    • If there is a fire hazard, activate the nearest fire alarm.

    • Contact the institution's emergency response team.

    • Provide the Safety Data Sheet to emergency responders.

First Aid Protocol
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Visualized Workflows

To further clarify the safety procedures, the following diagrams illustrate key workflows.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 prep3 Clear and Secure Work Area prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Ground Equipment prep4->handle1 handle2 Use Spark-Proof Tools handle1->handle2 handle3 Dispense in Fume Hood handle2->handle3 handle4 Minimize Dust Generation handle3->handle4 handle5 Seal Container Immediately handle4->handle5 clean1 Decontaminate Work Surface handle5->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 end_protocol End Protocol clean3->end_protocol start Start Handling Protocol start->prep1

Caption: General workflow for handling O-tert-Butylhydroxylamine hydrochloride.

G spill Spill Occurs alert_others Alert others in the area spill->alert_others minor_spill Is spill minor and contained? major_spill Major Spill Procedure minor_spill->major_spill No cleanup Clean up with spark-proof tools minor_spill->cleanup Yes evacuate Evacuate immediate area major_spill->evacuate fire_risk Is there a fire risk? alarm Activate fire alarm fire_risk->alarm Yes emergency Contact emergency response fire_risk->emergency No alert_others->minor_spill dispose Dispose as hazardous waste cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate evacuate->fire_risk alarm->emergency provide_sds Provide SDS to responders emergency->provide_sds

Caption: Decision tree for spill response.

O-tert-Butylhydroxylamine hydrochloride is a valuable reagent that can be used safely when its hazards are understood and respected. By implementing the comprehensive handling, storage, and emergency protocols outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks and ensure a safe laboratory environment. Continuous vigilance and adherence to these safety measures are paramount for the protection of all personnel.

References

Foundational

The Reactivity of O-Butylhydroxylamine with Aldehydes and Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core principles governing the reaction of O-Butylhydroxylamine with aldehydes and ketones to form O-buty...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the reaction of O-Butylhydroxylamine with aldehydes and ketones to form O-butyloximes. This reaction, a cornerstone of modern organic chemistry, is pivotal in various applications, from the synthesis of complex organic molecules to the development of novel pharmaceuticals. This document details the reaction mechanism, presents available quantitative data, outlines experimental protocols, and provides visual representations of the chemical processes involved.

Core Chemistry and Reactivity

The reaction between O-butylhydroxylamine and an aldehyde or a ketone is a nucleophilic addition-elimination reaction that results in the formation of an O-butyloxime. The fundamental transformation involves the nucleophilic attack of the nitrogen atom of O-butylhydroxylamine on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), characteristic of an oxime ether.

The general reactivity trend follows that aldehydes are typically more reactive than ketones. This is attributed to the greater electrophilicity of the carbonyl carbon in aldehydes due to less electronic donation from the single alkyl group compared to the two alkyl groups in ketones. Steric hindrance also plays a crucial role, with less sterically hindered carbonyl compounds reacting more readily.

The reaction rate is significantly influenced by the pH of the reaction medium. Mildly acidic conditions (pH 4-5) are generally optimal as they facilitate the protonation of the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and also catalyzing the dehydration step.

Quantitative Data on O-Butyloxime Formation

While extensive quantitative data for the reaction of O-butylhydroxylamine is not broadly available in publicly accessible literature, data from analogous O-alkylhydroxylamines can provide valuable insights into expected yields and reaction times. The following tables summarize representative yields for the formation of oxime ethers from various aldehydes and ketones with hydroxylamine derivatives.

Table 1: Reaction of O-Alkylhydroxylamines with Aromatic Aldehydes

AldehydeHydroxylamine DerivativeSolventCatalystReaction TimeYield (%)Reference
BenzaldehydeHydroxylamine hydrochlorideMethanolBaseRoom Temp.91 (E/Z mixture)[1]
4-Hydroxy-3-methoxybenzaldehydeO-Phenylhydroxylamine HClWater/MethanolSodium Phosphate8 h99[2]

Table 2: Reaction of O-Alkylhydroxylamines with Ketones

KetoneHydroxylamine DerivativeSolventConditionsYield (%)Reference
CyclohexanoneHydroxylamine hydrochlorideWater/EthanolRoom Temp.High[3]
Various KetonesN-monosubstituted hydroxylaminest-BuOH110 °CModest to Excellent[4][5]

Reaction Mechanism and Experimental Workflow

To visually represent the processes involved in the synthesis of O-butyloximes, the following diagrams have been generated using Graphviz.

ReactionMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Dehydration Aldehyde_Ketone Aldehyde/Ketone (R-C(=O)-R') Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde_Ketone->Tetrahedral_Intermediate + BuO-NH2 O_Butylhydroxylamine O-Butylhydroxylamine (BuO-NH2) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate H+ Transfer O_Butyloxime O-Butyloxime (R-C(=N-OBu)-R') Protonated_Intermediate->O_Butyloxime - H2O Water Water (H2O)

Figure 1: General reaction mechanism for the formation of O-butyloxime.

ExperimentalWorkflow Start Start: Combine Reactants Reaction Reaction Mixture: Aldehyde/Ketone, O-Butylhydroxylamine HCl, Base (e.g., NaOAc), Solvent (e.g., Ethanol/Water) Start->Reaction Heating Heating and Stirring (e.g., Reflux or specified temp.) Reaction->Heating Monitoring Monitor Reaction Progress (e.g., TLC) Heating->Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Monitoring->Workup Reaction Complete Drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) Workup->Drying Purification Purification: - Evaporation of solvent - Recrystallization or Chromatography Drying->Purification Characterization Product Characterization: - Melting Point - NMR, IR, Mass Spec. Purification->Characterization End End: Pure O-Butyloxime Characterization->End

Figure 2: A typical experimental workflow for O-butyloxime synthesis.

Experimental Protocols

The following are representative protocols for the synthesis of oxime derivatives. While these protocols do not specifically use O-butylhydroxylamine, they provide a solid foundation for adapting the reaction conditions.

General Protocol for Aldoxime/Ketoxime Formation

This protocol is a generalized procedure for the synthesis of oximes from aldehydes or ketones using hydroxylamine hydrochloride.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Base (e.g., Sodium Acetate or Pyridine) (2.0 mmol)

  • Solvent (e.g., Ethanol, Water, or a mixture)

  • Appropriate workup and purification solvents

Procedure:

  • Dissolve the aldehyde or ketone and hydroxylamine hydrochloride in the chosen solvent in a round-bottom flask.

  • Add the base to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from minutes to several hours depending on the reactivity of the carbonyl compound.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude oxime.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for the Synthesis of Cyclohexanone Oxime

This protocol details the synthesis of cyclohexanone oxime using hydroxylamine hydrochloride and sodium acetate.[3][6]

Materials:

  • Cyclohexanone (5 mL)

  • Hydroxylamine hydrochloride (5 g)

  • Sodium acetate (7.5 g)

  • Distilled water (40 mL)

  • Ethanol (25 mL)

Procedure:

  • In a conical flask, dissolve sodium acetate and hydroxylamine hydrochloride in distilled water.[6]

  • In a separate beaker, dissolve cyclohexanone in ethanol.[6]

  • Add the cyclohexanone solution to the aqueous solution of the hydroxylamine salt and base.

  • Stir the mixture. The product may precipitate out of the solution. If crystallization does not occur spontaneously, cooling the mixture or reducing the volume of the solvent may be necessary.

  • Collect the crystalline product by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[6]

Conclusion

The reaction of O-butylhydroxylamine with aldehydes and ketones provides a reliable and versatile method for the synthesis of O-butyloximes. These products are valuable intermediates in organic synthesis and drug development. The efficiency of the reaction is dependent on factors such as the nature of the carbonyl compound, the reaction pH, and the presence of catalysts. While specific quantitative data for O-butylhydroxylamine is limited in the available literature, the general principles and protocols outlined in this guide, drawn from closely related analogs, offer a robust framework for researchers to successfully design and execute these important transformations. Further investigation into the specific kinetics and yields of O-butylhydroxylamine reactions will undoubtedly contribute to the broader understanding and application of this versatile reagent.

References

Exploratory

An In-depth Technical Guide to the Stability of the Oxime Bond Formed with O-Butylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals Abstract The oxime linkage, formed through the condensation of a hydroxylamine with an aldehyde or ketone, is a critical covalent bond in various bioconjuga...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxime linkage, formed through the condensation of a hydroxylamine with an aldehyde or ketone, is a critical covalent bond in various bioconjugation and drug delivery applications. Its utility stems from a unique balance of stability and controlled-release characteristics. This technical guide provides a comprehensive analysis of the stability of the oxime bond, with a specific focus on those derived from O-Butylhydroxylamine. While direct quantitative kinetic data for O-Butylhydroxylamine is limited in publicly available literature, this guide synthesizes established principles of oxime chemistry, comparative data from analogous O-alkyl hydroxylamines, and detailed experimental protocols to provide a robust framework for researchers. Key factors influencing stability, including pH, electronic effects, and steric hindrance, are discussed in detail. This guide is intended to be a valuable resource for scientists and professionals in drug development, enabling informed decisions in the design and application of O-Butylhydroxylamine-based oxime linkages.

Introduction to Oxime Bond Stability

The formation of an oxime bond is a reversible reaction that is significantly influenced by pH.[1] Generally, oximes exhibit considerably greater hydrolytic stability compared to analogous imines and hydrazones, particularly at physiological pH.[2][3] This enhanced stability is attributed to the electronegativity of the oxygen atom within the C=N-O structure, which reduces the basicity of the imine nitrogen and thus disfavors the protonation step that initiates hydrolysis.[4] Studies have shown that aliphatic oximes can be 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts in aqueous solutions.[2]

The stability of the oxime bond is not absolute and can be modulated, making it a versatile tool for applications requiring either long-term stability or controlled cleavage under specific conditions. For instance, the acid-catalyzed hydrolysis of oximes can be exploited for drug release in the acidic microenvironments of tumors or endosomes.[5]

Factors Influencing the Stability of O-Butylhydroxylamine-Derived Oximes

The stability of an oxime bond formed from O-Butylhydroxylamine is governed by a combination of intrinsic and extrinsic factors.

  • pH of the Medium: Oxime hydrolysis is catalyzed by acid.[6] The reaction is initiated by the protonation of the imine nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. Consequently, oximes are most stable at neutral to slightly acidic pH and become more labile under strongly acidic conditions.[3] Paradoxically, maximum stability is often observed in the pH range of 2 to 3 for some oximes.[6]

  • Electronic Effects: The electronic properties of the carbonyl precursor (aldehyde or ketone) significantly impact the stability of the resulting oxime. Electron-withdrawing groups near the C=N bond generally increase stability by further reducing the basicity of the imine nitrogen. Aromatic aldehydes and α-oxo acids also tend to form more stable oximes.[6]

  • Steric Hindrance: Bulky groups around the oxime bond can sterically hinder the approach of water molecules, thereby slowing the rate of hydrolysis.[6] Oximes derived from ketones are generally more stable than those derived from aldehydes, partly due to increased steric hindrance.[6]

  • Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of oxime hydrolysis.[6]

Quantitative Stability Data

The following tables summarize the relative hydrolytic stability of oximes compared to other common C=N linkages.

Table 1: Relative Rates of Hydrolysis for an Oxime and Isostructural Hydrazones at pD 7.0 [6]

Conjugate TypeLinkageRelative First-Order Rate Constant for Hydrolysis (krel)
Oxime C=N-OH 1
SemicarbazoneC=N-NHC(O)NH₂~160
AcetylhydrazoneC=N-NHC(O)CH₃~300
MethylhydrazoneC=N-NHCH₃~600

Note: The rate constant for the oxime is set as the baseline (krel = 1). pD is the equivalent of pH in deuterium oxide.

Table 2: Comparative Half-Lives of Oxime and Hydrazone Linkages at Different pH Values [8][9]

LinkagepH 5.0pH 7.0pH 9.0
Oxime ~25 days ~25 days Very Slow Hydrolysis
Hydrazone (acetyl)~2 hours~2 hoursRate Increases

Note: These are generalized values and the exact half-life will depend on the specific molecular structure.

Experimental Protocols

Synthesis of an O-Butyl Oxime Ether

This protocol describes a general procedure for the synthesis of an O-butyl oxime ether from an aldehyde or ketone and O-Butylhydroxylamine hydrochloride.

Materials:

  • Aldehyde or Ketone

  • O-Butylhydroxylamine hydrochloride

  • Pyridine or other suitable base

  • Ethanol or other suitable solvent

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) and O-Butylhydroxylamine hydrochloride (1.2 eq) in ethanol.

  • Add pyridine (2.0 eq) to the mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add deionized water and extract the product with ethyl acetate.

  • Wash the combined organic layers with 1 M hydrochloric acid to remove pyridine, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude O-butyl oxime ether.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Stability Assessment by ¹H NMR Spectroscopy

This protocol outlines a method to determine the hydrolytic stability of an O-butyl oxime by monitoring its degradation over time using ¹H NMR.

Materials:

  • Purified O-butyl oxime conjugate

  • Deuterated buffers (e.g., phosphate or acetate) at various pD values (e.g., 5.0, 7.4)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the O-butyl oxime conjugate in a suitable deuterated solvent.

  • In an NMR tube, combine the oxime stock solution with a deuterated buffer of the desired pD.

  • Acquire an initial ¹H NMR spectrum (time = 0).

  • Incubate the NMR tube at a constant temperature (e.g., 25°C or 37°C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a characteristic proton of the intact oxime and the corresponding aldehyde/ketone hydrolysis product.

  • Plot the natural logarithm of the percentage of the remaining oxime conjugate versus time.

  • The negative of the slope of this plot gives the first-order rate constant (k) for hydrolysis.

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.[6]

Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the stability of an O-butyl oxime conjugate using RP-HPLC.

Materials:

  • Purified O-butyl oxime conjugate

  • Buffers at various pH values (e.g., pH 5.0, 7.4)

  • Quenching solution (if necessary, e.g., a solution to neutralize the pH)

  • RP-HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., a gradient of acetonitrile and water with a suitable modifier like trifluoroacetic acid)

Procedure:

  • Prepare solutions of the O-butyl oxime conjugate in buffers of different pH values.

  • Incubate the solutions at a constant temperature.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Quench the hydrolysis reaction if necessary.

  • Analyze the samples by RP-HPLC.

  • Monitor the decrease in the peak area of the intact oxime conjugate and the increase in the peak area of the hydrolysis product(s).

  • Plot the percentage of the remaining intact conjugate against time to determine the degradation kinetics and half-life.

Visualizations

Oxime_Formation_Mechanism cluster_intermediate Intermediate Carbonyl Aldehyde/Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Attack Hydroxylamine O-Butylhydroxylamine (Bu-O-NH2) Hydroxylamine->Hemiaminal Oxime O-Butyl Oxime (R-C(=N-O-Bu)-R') Hemiaminal->Oxime Dehydration Water Water (H2O) Hemiaminal->Water

Caption: Mechanism of O-Butyl Oxime Formation.

Stability_Assay_Workflow start Prepare O-Butyl Oxime Conjugate Solution incubate Incubate at Constant Temperature & pH start->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot analysis Analyze by NMR or RP-HPLC aliquot->analysis data Quantify Remaining Intact Conjugate analysis->data kinetics Plot ln(% Remaining) vs. Time data->kinetics halflife Calculate Half-Life (t½) kinetics->halflife

Caption: Workflow for Oxime Stability Assay.

Applications in Drug Development

The tunable stability of the oxime bond makes it highly valuable in drug delivery and bioconjugation.

  • Prodrug Design: O-alkyl oxime linkers can be used to create prodrugs that release the active pharmaceutical ingredient (API) under specific physiological conditions, such as the acidic environment of a tumor.[5][10] This targeted release can enhance therapeutic efficacy while minimizing systemic toxicity.

  • Bioconjugation: The high stability of oxime bonds at physiological pH makes them ideal for linking molecules to proteins, antibodies, or other biomolecules for applications such as antibody-drug conjugates (ADCs) and targeted imaging agents.[2][11] The chemoselective nature of the oxime ligation allows for precise conjugation without interfering with biological systems.[4]

Conclusion

The oxime bond formed with O-Butylhydroxylamine offers a robust and versatile linkage for a wide range of applications in drug development and materials science. Its superior stability compared to other C=N bonds, particularly at physiological pH, makes it a reliable choice for bioconjugation strategies requiring long-term stability. Furthermore, the pH-dependent nature of its hydrolysis allows for the intelligent design of controlled-release systems. While specific kinetic data for O-Butylhydroxylamine-derived oximes requires further investigation, the principles and comparative data presented in this guide provide a strong foundation for researchers to effectively utilize this important chemical linkage. The detailed experimental protocols offer a practical starting point for the synthesis and stability evaluation of novel O-butyl oxime conjugates.

References

Foundational

A Technical Guide to the Synthesis of Primary Sulfonamides Using O-Alkylhydroxylamines as Precursors

For Researchers, Scientists, and Drug Development Professionals Abstract Primary sulfonamides are a cornerstone functional group in medicinal chemistry, appearing in a wide array of therapeutics.[1][2][3] Traditional syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary sulfonamides are a cornerstone functional group in medicinal chemistry, appearing in a wide array of therapeutics.[1][2][3] Traditional synthetic routes, often relying on the reaction of sulfonyl chlorides with ammonia, present limitations regarding substrate availability and functional group tolerance.[1] This guide details a modern and highly effective one-step method for the synthesis of primary sulfonamides utilizing N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) as a key reagent. This reagent, derived from O-tert-butylhydroxylamine, reacts readily with a broad range of organometallic nucleophiles to afford primary sulfonamides in good to excellent yields, offering a significant improvement over classical methods.[1][2][3]

Introduction: The Importance of Primary Sulfonamides

The sulfonamide functional group is a critical component in the development of pharmaceuticals, valued for its stability, favorable physicochemical properties, and ability to form strong hydrogen bonds with biological targets.[1] Primary sulfonamides (R-SO₂NH₂) in particular are present in numerous marketed drugs, including treatments for epilepsy, hypertension, and arthritis.[1][4] They also serve as versatile synthetic intermediates.[1] However, classical synthetic approaches, such as the reaction between sulfonyl chlorides and ammonia, can be hampered by the harsh conditions required to prepare the requisite sulfonyl chlorides and their moisture sensitivity.[1] This has spurred the development of new methodologies, with the use of t-BuONSO emerging as a powerful and general solution.[1][4]

The Precursor and the Reagent: From O-tert-Butylhydroxylamine to t-BuONSO

The core of this modern synthetic approach is the sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine, abbreviated as t-BuONSO. This stable, colorless liquid is synthesized from commercially available O-tert-butylhydroxylamine hydrochloride. The synthesis is a straightforward, one-step process that is scalable for laboratory needs.[2]

Experimental Protocol: Synthesis of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)*

This protocol is adapted from the supporting information of Davies et al., Org. Lett. 2020, 22, 9495-9499.

Materials:

  • O-tert-Butylhydroxylamine hydrochloride

  • Thionyl chloride (SOCl₂)

  • Triethylamine (NEt₃)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with O-tert-butylhydroxylamine hydrochloride (1.0 eq) and anhydrous diethyl ether.

  • The suspension is cooled to 0 °C in an ice bath.

  • Triethylamine (2.2 eq) is added slowly to the stirred suspension.

  • A solution of thionyl chloride (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The resulting white precipitate (triethylammonium chloride) is removed by filtration under a nitrogen atmosphere.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification is achieved by distillation under reduced pressure to afford t-BuONSO as a colorless liquid.

Synthesis of Primary Sulfonamides: General Workflow

The synthesis of primary sulfonamides is achieved by reacting the t-BuONSO reagent with a suitable organometallic nucleophile, such as a Grignard reagent or an organolithium reagent. The reaction is typically performed at low temperatures and proceeds rapidly.

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification org_halide Aryl/Alkyl Halide metal Mg or Li org_halide->metal Formation org_metallic Organometallic Reagent (Grignard or Organolithium) metal->org_metallic Formation reaction_vessel Reaction at -78°C org_metallic->reaction_vessel tBuONSO t-BuONSO in Anhydrous THF tBuONSO->reaction_vessel quench Quench Reaction (e.g., with Methanol) reaction_vessel->quench extraction Solvent Removal & Aqueous Workup quench->extraction purification Column Chromatography extraction->purification product Primary Sulfonamide purification->product

Caption: General experimental workflow for primary sulfonamide synthesis.

Experimental Protocol: General Procedure for Primary Sulfonamide Synthesis

This representative protocol is based on the synthesis of 4-methylbenzenesulfonamide as described by TCI.[4]

Materials:

  • N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)

  • Organometallic reagent (e.g., p-Tolylmagnesium bromide solution, ~1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve t-BuONSO (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organometallic reagent solution (1.5 eq) to the cooled t-BuONSO solution via syringe.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Quench the reaction by carefully adding methanol.

  • Remove the solvent under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure primary sulfonamide.[4]

Reaction Scope and Quantitative Data

A key advantage of this method is its broad substrate scope. It is tolerant of a wide variety of functional groups on the organometallic partner, including both electron-donating and electron-withdrawing groups, as well as heterocyclic systems.[1][3] The reaction performs well with aryl, heteroaryl, and alkyl Grignard and organolithium reagents.[1][2][3]

EntryOrganometallic Reagent (R-M)Product (R-SO₂NH₂)Yield (%)
1Phenylmagnesium bromideBenzenesulfonamide83
24-Methylphenylmagnesium bromide4-Methylbenzenesulfonamide80[4]
34-Methoxyphenylmagnesium bromide4-Methoxybenzenesulfonamide85
44-Chlorophenylmagnesium bromide4-Chlorobenzenesulfonamide81
52-Methylphenylmagnesium bromide2-Methylbenzenesulfonamide65
61-Naphthylmagnesium bromideNaphthalene-1-sulfonamide78
72-ThienyllithiumThiophene-2-sulfonamide75
8n-ButyllithiumButane-1-sulfonamide70
9tert-Butylmagnesium chloride2-Methylpropane-2-sulfonamide62
104-(Dimethylamino)phenyllithium4-(Dimethylamino)benzenesulfonamide90

Table compiled from yield data reported in Davies et al., Org. Lett. 2020, 22, 9495–9499 and TCI Practical Example. Yields are for isolated products.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a series of intermediates. The sequence begins with the nucleophilic attack of the organometallic reagent on the electrophilic sulfur atom of t-BuONSO.[1][3][4]

G RMgX R-MgX Intermediate_I [R-S(=O)-N-OtBu]⁻ MgX⁺ (Sulfinamide Intermediate I) RMgX->Intermediate_I Nucleophilic Attack tBuONSO t-BuO-N=S=O tBuONSO->Intermediate_I Intermediate_II [R-S(=O)=N-OtBu]⁻ MgX⁺ (Sulfonimidate Anion II) Intermediate_I->Intermediate_II Rearrangement (N→S O-migration) Intermediate_III [R-SO₂NH]⁻ MgX⁺ (Sulfonamide Anion III) Intermediate_II->Intermediate_III Proton Transfer & Elimination Isobutene Isobutene Intermediate_II->Isobutene Product R-SO₂NH₂ (Primary Sulfonamide) Intermediate_III->Product Aqueous Workup (H⁺)

Caption: Proposed mechanism for the formation of primary sulfonamides.

The proposed mechanism involves the initial formation of a sulfinamide intermediate (I).[3] This intermediate is thought to rearrange to a sulfonimidate ester anion (II).[3][4] An intramolecular proton transfer then facilitates the elimination of isobutene, leading to the sulfonamide anion (III), which is protonated during aqueous workup to yield the final primary sulfonamide product.[3]

Conclusion

The use of N-sulfinyl-O-(tert-butyl)hydroxylamine, derived from O-tert-butylhydroxylamine, represents a significant advancement in the synthesis of primary sulfonamides. This method is characterized by its operational simplicity, broad substrate scope, and high yields. It provides a reliable and versatile tool for medicinal chemists and drug development professionals, enabling rapid access to a diverse range of primary sulfonamides from readily available aryl and alkyl halides. This approach is poised to become a standard method for the installation of this crucial functional group in complex molecule synthesis.

References

Exploratory

O-Butylhydroxylamine as a Radical Scavenger in Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Free radicals, highly reactive species with unpaired electrons, can initiate undesirable side reactions in organic synthesis, leading to r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Free radicals, highly reactive species with unpaired electrons, can initiate undesirable side reactions in organic synthesis, leading to reduced yields, impure products, and, in the case of drug development, potentially toxic byproducts. The use of radical scavengers is a critical strategy to mitigate these effects. O-Butylhydroxylamine has emerged as a versatile and effective radical scavenger in various synthetic applications. This technical guide provides a comprehensive overview of the role of O-Butylhydroxylamine in this capacity, detailing its mechanism of action, applications, and methodologies for its use and evaluation. While quantitative data for O-Butylhydroxylamine is not always readily available, this guide also presents data for structurally similar hydroxylamines to provide a comparative context for its efficacy.

Introduction to Radical Scavenging in Synthesis

Radical reactions, while synthetically useful in many contexts, can be detrimental when they occur as unintended side reactions. The initiation of radical chains by heat, light, or trace metal impurities can lead to polymerization of monomers, degradation of reagents and products, and the formation of complex impurity profiles. Radical scavengers, also known as inhibitors or antioxidants, are compounds that can react with and neutralize free radicals, thereby terminating radical chain reactions. Their application is crucial in ensuring the efficiency, reproducibility, and safety of many chemical processes, particularly in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).

O-Butylhydroxylamine: A Profile

O-Butylhydroxylamine (BuONH₂) is a hydroxylamine derivative characterized by the presence of a butyl group attached to the oxygen atom of the hydroxylamine moiety. It is a valuable reagent in organic synthesis, not only for its role in the formation of oximes and nitrones but also for its potent radical scavenging properties.[1]

Chemical Structure:

Mechanism of Radical Scavenging

The primary mechanism by which O-Butylhydroxylamine and other hydroxylamines scavenge radicals is through hydrogen atom transfer (HAT). The relatively weak N-H or O-H bond in the hydroxylamine or its protonated form can be homolytically cleaved to donate a hydrogen atom to a reactive radical species (R•), thus quenching the radical and forming a more stable radical derived from the hydroxylamine.

In the case of N-alkylhydroxylamines, the resulting nitroxide radical is significantly more stable due to delocalization of the unpaired electron between the nitrogen and oxygen atoms. This stability prevents the nitroxide radical from initiating new radical chains.

A key aspect of the radical scavenging mechanism of some hydroxylamines, like N-tert-butylhydroxylamine, involves its oxidation to a spin trap. The hydroxylamine is first oxidized to a nitroxyl radical (t-BuN(O)H), which is then converted to 2-methyl-2-nitrosopropane (a spin trap). This molecule can then effectively trap other carbon-centered radicals, forming a stable nitroxide adduct that can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. This "spin trapping" mechanism provides a pathway to not only scavenge radicals but also to identify them.

G cluster_initiation Radical Initiation cluster_termination Chain Termination Initiator Initiator R• Reactive Radical Initiator->R• Heat, Light, etc. BuONH2 BuONH2 RH RH R•->RH BuONH_rad BuONH_rad Non-Radical Products Non-Radical Products BuONH_rad->Non-Radical Products Further Reactions

Quantitative Data on Radical Scavenging Efficiency

Direct and comprehensive quantitative data for the radical scavenging efficiency of O-Butylhydroxylamine is limited in the publicly available literature. However, data from structurally related hydroxylamines and other common antioxidants can provide a valuable framework for assessing its potential efficacy. The following table summarizes available data, including rate constants for reactions with various radicals and IC50 values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates higher antioxidant potency.

Compound/Radical ScavengerRadical SpeciesRate Constant (k) [M⁻¹s⁻¹]IC50 (DPPH Assay)Reference(s)
Distearyl hydroxylamine α,α-dimethylbenzyloxy radical5.8 x 10⁴Not Available
Butylated Hydroxytoluene (BHT) α,α-dimethylbenzyloxy radical1.7 x 10⁴16.57 µM,[2]
4-OH-TEMPO-H (a cyclic hydroxylamine) Hydroxyl radical (•OH)1.0 x 10⁹Not Available
Gallic Acid Hydroperoxyl radical (HOO•)~10⁵Not Available[3]
Eugenol ABTS radicalNot AvailableHigher than BHT/BHA[4]

Note: The radical scavenging efficiency is highly dependent on the specific radical, the solvent, and the temperature.

Applications in Synthesis

The primary applications of O-Butylhydroxylamine as a radical scavenger in synthesis include:

  • Inhibition of Polymerization: In processes involving monomers susceptible to radical polymerization (e.g., styrenes, acrylates), O-Butylhydroxylamine can be added in small quantities to prevent premature and uncontrolled polymerization during storage, distillation, or reaction.

  • Prevention of Autoxidation: Many organic compounds are susceptible to autoxidation, a radical-initiated process involving atmospheric oxygen that leads to the formation of peroxides and other degradation products. O-Butylhydroxylamine can inhibit this process, thereby improving the stability and shelf-life of sensitive reagents and products.

  • Improving Reaction Yield and Purity: In reactions where radical side reactions are known to occur, the addition of O-Butylhydroxylamine can significantly improve the yield and purity of the desired product by quenching the radicals responsible for byproduct formation.[5][6][7]

Experimental Protocols

Protocol for Evaluating Radical Scavenging Activity using the DPPH Assay

This protocol provides a general method for assessing the radical scavenging capacity of O-Butylhydroxylamine or other compounds using the stable radical DPPH.[8][9][10][11]

Materials:

  • O-Butylhydroxylamine

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • UV-Vis spectrophotometer

  • 96-well microplate (optional)

  • Positive control (e.g., Ascorbic acid, Trolox, BHT)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of Sample Solutions: Prepare a stock solution of O-Butylhydroxylamine in methanol or ethanol. From this stock, prepare a series of dilutions to test a range of concentrations.

  • Reaction:

    • In a cuvette or a well of a microplate, add a specific volume of the DPPH solution (e.g., 2.0 mL).

    • Add a small volume of the O-Butylhydroxylamine solution (e.g., 100 µL) to the DPPH solution and mix thoroughly.

    • Prepare a blank sample containing the solvent instead of the scavenger solution.

    • Prepare a control sample with a known antioxidant.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes). The purple color of the DPPH solution will fade in the presence of a radical scavenger.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    Where:

    • A_control is the absorbance of the blank sample.

    • A_sample is the absorbance of the sample containing O-Butylhydroxylamine.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of O-Butylhydroxylamine to determine the IC50 value, which is the concentration of the scavenger required to inhibit 50% of the DPPH radicals.

G start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_sample Prepare Serial Dilutions of O-Butylhydroxylamine start->prep_sample mix Mix DPPH and Sample Solutions prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot end Determine IC50 plot->end

Protocol for Using O-Butylhydroxylamine as a Radical Scavenger in a Synthetic Reaction

This protocol provides a general guideline for incorporating O-Butylhydroxylamine into a synthetic procedure to mitigate unwanted radical side reactions. The optimal concentration of the scavenger will need to be determined empirically for each specific reaction.

Materials:

  • Reactants for the desired synthesis

  • Solvent

  • O-Butylhydroxylamine

  • Analytical equipment for monitoring reaction progress and product purity (e.g., TLC, GC, HPLC, NMR)

Procedure:

  • Reaction Setup: Set up the reaction vessel with the starting materials and solvent as per the established synthetic protocol.

  • Addition of O-Butylhydroxylamine: Add a predetermined amount of O-Butylhydroxylamine to the reaction mixture. A typical starting concentration is in the range of 0.1 to 1 mol% relative to the limiting reagent.

  • Control Reaction: It is crucial to run a parallel reaction under identical conditions but without the addition of O-Butylhydroxylamine to serve as a control.

  • Reaction Monitoring: Monitor the progress of both the test and control reactions using appropriate analytical techniques (e.g., TLC, GC, HPLC). Note any differences in reaction rate, color changes, or the appearance of byproducts.

  • Work-up and Purification: Upon completion, work up and purify the product from both reactions using the standard procedure.

  • Analysis and Comparison:

    • Determine the yield of the purified product from both reactions.

    • Assess the purity of the product from both reactions using techniques such as NMR, GC-MS, or LC-MS.

    • Compare the yield and purity of the product from the reaction with O-Butylhydroxylamine to the control reaction. An increase in yield and/or purity in the test reaction indicates the effectiveness of O-Butylhydroxylamine as a radical scavenger in that specific transformation.

  • Optimization: If a positive effect is observed, the concentration of O-Butylhydroxylamine can be further optimized to maximize the desired outcome while minimizing its own potential for side reactions.

Conclusion

O-Butylhydroxylamine is a valuable tool for synthetic chemists facing challenges with unwanted radical reactions. Its ability to act as a potent radical scavenger can lead to significant improvements in reaction outcomes, including increased yields and higher product purity. While more quantitative data on its specific efficacy is needed, the mechanistic understanding and the comparative data from related compounds strongly support its application. The experimental protocols provided in this guide offer a starting point for researchers to evaluate and implement O-Butylhydroxylamine as a radical scavenger in their own synthetic endeavors, contributing to more efficient and robust chemical processes in research, development, and manufacturing.

References

Foundational

An In-depth Technical Guide to the Solubility of O-Butylhydroxylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of O-Butylhydroxylamine. Given the limited availability of specific...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of O-Butylhydroxylamine. Given the limited availability of specific quantitative data for O-Butylhydroxylamine in various organic solvents, this document focuses on its predicted solubility based on chemical principles, available data for its hydrochloride salt, and general experimental protocols for solubility determination.

Introduction to O-Butylhydroxylamine

O-Butylhydroxylamine is an organic compound with the chemical formula C₄H₁₁NO. It belongs to the hydroxylamine class of compounds, where the hydrogen of the hydroxyl group is substituted with a butyl group. Its structure, featuring both a polar amine group and a nonpolar butyl group, dictates its solubility behavior in different solvent systems. This compound and its derivatives are utilized in various synthetic organic chemistry applications.

Physicochemical Properties

A summary of the key physicochemical properties of O-Butylhydroxylamine and its hydrochloride salt is presented below.

PropertyO-Butylhydroxylamine (Free Base)O-Butylhydroxylamine Hydrochloride
CAS Number 37477-16-04490-82-8[1]
Molecular Formula C₄H₁₁NO[2]C₄H₁₂ClNO[1]
Molecular Weight 89.14 g/mol [2]125.60 g/mol [1]
Appearance Not specified in search results-
Melting Point Not specified in search results-
Boiling Point Not specified in search results-
LogP (Predicted) 1.0986[3]Not applicable

Solubility Profile

Qualitative Solubility in Organic Solvents:

O-Butylhydroxylamine possesses a polar hydroxylamine group (-ONH₂) capable of hydrogen bonding, and a nonpolar n-butyl group. This amphiphilic nature suggests it will exhibit at least partial solubility in a range of organic solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble due to the ability of the hydroxylamine group to form hydrogen bonds with the solvent molecules.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be soluble. The polarity of these solvents will interact favorably with the polar hydroxylamine group.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be lower than in polar solvents. The nonpolar butyl chain will promote some interaction, but the polar hydroxylamine group will be less effectively solvated.

Solubility of O-Butylhydroxylamine Hydrochloride:

In contrast to the free base, some solubility data for the hydrochloride salt is available. Being a salt, it exhibits higher polarity and is readily soluble in polar solvents, particularly water.

SolventSolubility
Water0.5 g/10 mL[4][5][6]

The solubility of the hydrochloride salt in organic solvents is generally expected to be lower than in water, with some solubility in polar organic solvents like alcohols.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol can be adapted. This protocol outlines the isothermal shake-flask method, a common technique for determining the solubility of a solid in a liquid.

Objective: To determine the saturation solubility of O-Butylhydroxylamine in a specific organic solvent at a given temperature.

Materials:

  • O-Butylhydroxylamine

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or incubator/shaker

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or NMR)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of O-Butylhydroxylamine to a series of vials, each containing a known volume of the selected organic solvent. The excess solid ensures that saturation is reached.

  • Equilibration: Seal the vials tightly and place them in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask.

  • Quantification: Determine the mass of the collected saturated solution. Dilute the solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of O-Butylhydroxylamine in the diluted solution using a pre-validated analytical method.

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and expressed in units such as g/L, mg/mL, or mol/L.

Workflow for Solubility Determination:

Caption: Isothermal shake-flask method for solubility determination.

Logical Workflow in Synthesis

The solubility of O-Butylhydroxylamine is a critical factor in its application in organic synthesis, for instance, in the preparation of primary sulfonamides. The choice of solvent depends on the solubility of all reactants and the reaction conditions.

Logical Flow for Solvent Selection in a Synthetic Application:

G Start Define Synthetic Target (e.g., Primary Sulfonamide) A Identify Reactants: - O-Butylhydroxylamine - Organometallic Reagent - Other additives Start->A B Evaluate Reactant Solubility: Are all reactants soluble in a common solvent? A->B C Consider Reaction Conditions: - Temperature - Pressure - Inert atmosphere B->C D Select Solvent(s) based on: 1. Solubility of all reactants 2. Compatibility with reaction conditions 3. Ease of product isolation C->D E Perform Reaction D->E F Product Isolation: - Extraction - Crystallization - Chromatography E->F End Purified Product F->End

Caption: Logical workflow for solvent selection in synthesis.

Conclusion

While specific quantitative solubility data for O-Butylhydroxylamine in a wide array of organic solvents is not extensively documented, its chemical structure suggests good solubility in polar organic solvents and limited solubility in nonpolar ones. For applications requiring precise solubility values, experimental determination is recommended. The provided protocol for the isothermal shake-flask method offers a reliable approach for this purpose. Understanding the solubility characteristics of O-Butylhydroxylamine is essential for its effective use in research, development, and various synthetic applications.

References

Exploratory

Spectroscopic Characterization of O-Butylhydroxylamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction O-Alkylhydroxylamine derivatives, particularly O-butylhydroxylamines, are versatile reagents in organic synthesis and play a crucial role in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Alkylhydroxylamine derivatives, particularly O-butylhydroxylamines, are versatile reagents in organic synthesis and play a crucial role in the derivatization of carbonyl compounds for analytical purposes. Their ability to react with aldehydes and ketones to form stable oximes makes them invaluable in drug development and metabolomics for enhancing the sensitivity and specificity of mass spectrometry analyses.[1] This guide provides a comprehensive overview of the spectroscopic characterization of O-butylhydroxylamine derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a workflow for a common derivatization application are also presented.

Spectroscopic Data

The following tables summarize the key spectroscopic data for O-tert-butylhydroxylamine hydrochloride and provide expected ranges for O-butylhydroxylamine hydrochloride, which are crucial for their identification and characterization.

Table 1: NMR Spectroscopic Data of O-Butylhydroxylamine Derivatives
CompoundTechniqueSolventChemical Shift (δ) ppmMultiplicityAssignment
O-tert-Butylhydroxylamine HCl ¹H NMRDMSO-d₆~11.2 (broad s), ~1.2 (s)Broad Singlet, SingletNH₃⁺, C(CH₃)₃
¹³C NMRDMSO-d₆~82.0, ~26.0-C(CH₃)₃, C(CH₃)₃
O-Butylhydroxylamine HCl ¹H NMRCDCl₃(Expected) ~3.8 (t), ~1.6 (m), ~1.4 (m), ~0.9 (t)Triplet, Multiplet, Multiplet, TripletO-CH₂, O-CH₂-CH₂, CH₂-CH₃, CH₂-CH₃
¹³C NMRCDCl₃(Expected) ~75, ~30, ~19, ~13-O-CH₂, O-CH₂-CH₂, CH₂-CH₃, CH₂-CH₃

Note: Actual chemical shifts can vary depending on the solvent, concentration, and instrument.

Table 2: IR Spectroscopic Data of O-Butylhydroxylamine Derivatives
CompoundTechniqueWavenumber (cm⁻¹)Assignment
O-tert-Butylhydroxylamine HCl ATR-IR~2980-2850, ~1500, ~1470, ~1370, ~1180C-H stretch, N-H bend, C-H bend (asymmetric), C-H bend (symmetric), C-O stretch
O-Butylhydroxylamine HCl ATR-IR(Expected) ~2960, ~2870, ~1600, ~1465, ~1070C-H stretch (asymmetric), C-H stretch (symmetric), N-H bend, C-H bend, C-O stretch
Table 3: Mass Spectrometry Data of O-Butylhydroxylamine Derivatives
CompoundIonization Methodm/zAssignment
O-tert-Butylhydroxylamine EI89, 74, 57[M]⁺, [M-CH₃]⁺, [C(CH₃)₃]⁺
O-Butylhydroxylamine EI(Expected) 89, 72, 57, 41, 29[M]⁺, [M-OH]⁺, [C₄H₉]⁺, [C₃H₅]⁺, [C₂H₅]⁺

Experimental Protocols

Detailed methodologies for the primary spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of O-butylhydroxylamine hydrochloride derivatives.

Materials:

  • O-Butylhydroxylamine derivative sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)

  • NMR tube (5 mm, high-quality)

  • Pipette and filter

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of the O-butylhydroxylamine derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved. For hydrochloride salts, polar solvents like DMSO-d₆ or D₂O are often suitable.

    • Filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube to remove any particulate matter. This is crucial for achieving good spectral resolution.

    • The final sample height in the NMR tube should be around 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical solvent peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A standard experiment typically involves a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This will require a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) FT-IR for the analysis of solid O-butylhydroxylamine derivatives.

Materials:

  • O-Butylhydroxylamine derivative sample (a few milligrams)

  • FT-IR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Analysis:

    • Place a small amount of the solid O-butylhydroxylamine derivative sample onto the center of the ATR crystal.

    • Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Release the pressure arm and remove the sample from the crystal.

    • Clean the ATR crystal thoroughly with a solvent-dampened wipe.

Mass Spectrometry (MS)

This protocol outlines the general procedure for analyzing O-butylhydroxylamine derivatives using Electron Ionization (EI) Mass Spectrometry.

Materials:

  • O-Butylhydroxylamine derivative sample (typically <1 mg)

  • Volatile solvent (if introducing via GC or liquid injection)

  • Mass spectrometer with an EI source

Procedure:

  • Sample Introduction:

    • The method of sample introduction depends on its volatility.

    • Direct Insertion Probe: For solid samples, a small amount can be placed in a capillary tube and introduced directly into the ion source. The probe is then heated to volatilize the sample.

    • Gas Chromatography (GC-MS): If the derivative is volatile and thermally stable, it can be dissolved in a suitable solvent and injected into a gas chromatograph coupled to the mass spectrometer.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation:

    • The molecular ion peak ([M]⁺) indicates the molecular weight of the compound.

    • The fragmentation pattern provides structural information about the molecule.

Visualization of a Key Application

O-Butylhydroxylamine derivatives are frequently used to derivatize carbonyl compounds (aldehydes and ketones) to improve their detectability in mass spectrometry. The following diagram illustrates this workflow.

derivatization_workflow Analyte Carbonyl-Containing Analyte (e.g., Ketosteroid) Reaction Derivatization Reaction (Oxime Formation) Analyte->Reaction Reagent O-Butylhydroxylamine Derivative Reagent->Reaction Product Stable Oxime Derivative Reaction->Product Increased Volatility & Ionization Efficiency Analysis Mass Spectrometry Analysis (LC-MS/MS) Product->Analysis Result Enhanced Sensitivity and Specificity Analysis->Result

Caption: Workflow for the derivatization of a carbonyl compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS are indispensable for the structural elucidation and characterization of O-butylhydroxylamine derivatives. This guide provides the fundamental spectroscopic data and detailed experimental protocols necessary for researchers in organic synthesis and drug development to confidently identify and utilize these important compounds. The illustrated derivatization workflow highlights a key application that leverages the unique reactivity of O-butylhydroxylamines to enhance analytical sensitivity, a critical aspect of modern pharmaceutical and metabolomic research.

References

Protocols & Analytical Methods

Method

Applications of O-Butylhydroxylamine in Drug Discovery and Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction O-Butylhydroxylamine hydrochloride (CAS: 4490-82-8) is a versatile reagent and building block in drug discovery and development.[1] Its primary...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Butylhydroxylamine hydrochloride (CAS: 4490-82-8) is a versatile reagent and building block in drug discovery and development.[1] Its primary application lies in the formation of stable O-butyl-oxime ethers through reaction with aldehydes and ketones. This chemistry is leveraged in various stages of the drug development pipeline, from the synthesis of novel small molecule inhibitors to the construction of complex bioconjugates like antibody-drug conjugates (ADCs). The butyl group can modulate physicochemical properties such as lipophilicity, which may influence cell permeability and pharmacokinetic profiles of drug candidates.

The oxime linkage formed is known for its high stability under physiological conditions, offering an advantage over other conjugation chemistries like imines or hydrazones.[2] This stability is crucial for maintaining the integrity of a drug candidate in vivo. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of O-Butylhydroxylamine in medicinal chemistry and bioconjugation.

Key Applications

  • Small Molecule Synthesis: O-Butylhydroxylamine is used to synthesize O-butyl-oxime derivatives of lead compounds to explore structure-activity relationships (SAR). The introduction of the O-butyloximino group can alter the parent molecule's potency, selectivity, and pharmacokinetic properties.[3]

  • Bioconjugation and Linkers: As a bifunctional molecule, derivatives of O-Butylhydroxylamine can be incorporated into linkers for antibody-drug conjugates (ADCs).[] One end can form a stable oxime bond with a cytotoxic payload, while the other end can be attached to an antibody.[5]

  • Fragment-Based Drug Discovery (FBDD): O-Butylhydroxylamine can be used to modify fragments to improve their properties or to serve as a vector for growing or linking fragments.

Quantitative Data Summary

The following tables summarize representative quantitative data for oxime ether formation and the biological activity of oxime-containing compounds. While not all examples use O-Butylhydroxylamine specifically, they provide a strong indication of the potential efficacy and reaction conditions.

Table 1: Synthesis Yields of O-Alkyl Oxime Ethers

Carbonyl CompoundO-AlkylhydroxylamineBaseSolventReaction TimeYield (%)Reference
Various Aldehydes & KetonesBenzylhydroxylamineKOHReflux3h60-98[6]
CinnamaldehydeHydroxylamine/Ethyl BromideK₂CO₃THF50 min75-82N/A
Thiophen-2-yl-ethanoneButyl chlorideSuper BaseN/AN/A92[7]

Table 2: Biological Activity of Representative Oxime Ether-Containing Compounds

Compound ClassTarget/AssayIC₅₀/EC₅₀Reference
Tryptanthrin Oxime Derivative (1j)JNK1340 nM (Kd)N/A
Tryptanthrin Oxime Derivative (1j)JNK2490 nM (Kd)N/A
Tryptanthrin Oxime Derivative (1j)JNK3180 nM (Kd)N/A
Tryptanthrin Oxime Derivative (1j)LPS-induced NF-κB/AP-1 activity0.8 µMN/A
Indirubin-3′-oxime analog (16)FLT3 Kinase7.89 nM[8]
Indirubin-3′-oxime analog (20)CDK20.04 µM[8]
Isatin-derived oxime (50)A549 cancer cell line1.0 µM[8]
Isatin-derived oxime (50)CH1 cancer cell line0.28 µM[8]
Isatin-derived oxime (50)SW480 cancer cell line0.52 µM[8]
Cyclobutyl Oxime Ester (6b)Rhizoctonia solani1.70 µg/mL[9]
O-benzyl oxime ether (19)Rhizoctonia solani8.5 µg/mL[3]

Experimental Protocols

Protocol 1: General Synthesis of an O-Butyl-Oxime from an Aldehyde or Ketone

This protocol describes a general method for the synthesis of O-butyl-oxime ethers from a carbonyl compound.

Materials:

  • Aldehyde or ketone of interest (1.0 mmol)

  • O-Butylhydroxylamine hydrochloride (1.2 mmol)

  • Potassium carbonate (K₂CO₃) or Sodium Acetate (NaOAc) (2.0 mmol)

  • Anhydrous ethanol or Tetrahydrofuran (THF) (10 mL)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and O-Butylhydroxylamine hydrochloride (1.2 mmol) in anhydrous ethanol or THF (10 mL).

  • Add the base (e.g., potassium carbonate or sodium acetate, 2.0 mmol) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (typically 60-80°C) for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent using a rotary evaporator.

  • Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-butyl-oxime.[10]

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.[11][12]

Protocol 2: General Procedure for Bioconjugation using an O-Butylhydroxylamine Linker

This protocol outlines a general workflow for conjugating a drug molecule containing an aminooxy group (derived from an O-butylhydroxylamine linker) to an antibody with an engineered carbonyl group.

Materials:

  • Antibody with an accessible aldehyde or ketone group (e.g., from oxidized glycans or an incorporated unnatural amino acid).

  • Aminooxy-functionalized drug-linker (with an O-butyl-oxime precursor).

  • Phosphate-buffered saline (PBS), pH 6.0-7.0.

  • Aniline or aniline derivative catalyst stock solution (e.g., 100 mM in DMSO).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Antibody Preparation: Prepare the antibody solution in PBS at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the aminooxy-functionalized drug-linker to the antibody solution. A 5- to 20-fold molar excess of the drug-linker over the antibody is a common starting point.

    • Add the aniline catalyst to the reaction mixture to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle mixing.

  • Purification:

    • Remove the excess, unreacted drug-linker and catalyst by size-exclusion chromatography (e.g., using a Sephadex G-25 or similar column).

    • Elute the antibody-drug conjugate (ADC) with PBS.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the biological activity of the ADC in a relevant cell-based assay.

Visualizations

experimental_workflow start Start: Aldehyde/Ketone + O-Butylhydroxylamine HCl dissolve Dissolve in Solvent (e.g., Ethanol, THF) start->dissolve add_base Add Base (e.g., K2CO3, NaOAc) dissolve->add_base reflux Heat to Reflux (2-6 hours) add_base->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup & Extraction reflux->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize product Pure O-Butyl-Oxime Product characterize->product

Caption: General workflow for the synthesis of O-butyl-oximes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS STAT STAT RTK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT->Transcription Ligand Ligand Ligand->RTK Activation Drug O-Butyl-Oxime Kinase Inhibitor Drug->RTK Inhibition

Caption: A representative signaling pathway (MAPK/ERK and STAT) inhibited by an O-butyl-oxime-containing kinase inhibitor.

logical_relationship obh O-Butylhydroxylamine oxime_bond Stable O-Butyl-Oxime Bond Formation obh->oxime_bond carbonyl Aldehyde or Ketone on Drug/Linker carbonyl->oxime_bond small_mol Small Molecule Drug Candidate oxime_bond->small_mol adc Antibody-Drug Conjugate (ADC) oxime_bond->adc sar SAR Exploration (Potency, PK) small_mol->sar delivery Targeted Drug Delivery adc->delivery

Caption: Logical relationships in the application of O-Butylhydroxylamine in drug discovery.

References

Application

O-Butylhydroxylamine as a Linker for Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. O-Butylhydroxylamine, as part of an O-alkylhydroxylamine linker, offers a robust and versatile platform for site-specific ADC development. This technology relies on the formation of a stable oxime bond between the hydroxylamine moiety of the linker and a carbonyl group (aldehyde or ketone) introduced into the antibody. This approach allows for the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to an improved therapeutic window.

This document provides detailed application notes and experimental protocols for the use of O-Butylhydroxylamine-based linkers in the development of ADCs.

Data Presentation

The following tables summarize the clinical data for two prominent ADCs, ARX788 and FS-1502, which utilize oxime-based conjugation technology.

Parameter ARX788 [1][2]FS-1502 [3][4]
Target HER2HER2
Payload Amberstatin 269 (AS269) - a tubulin inhibitorA derivative of Monomethyl Auristatin E (MMAE)
Recommended Phase 2 Dose (RP2D) 1.5 mg/kg every 3 weeks2.3 mg/kg every 3 weeks
Indication HER2-positive Metastatic Breast CancerHER2-expressing Metastatic Breast Cancer

Table 1: General Characteristics of ARX788 and FS-1502

Efficacy Endpoint ARX788 (Phase 1, HER2+ mBC at RP2D) [1][2]FS-1502 (Phase 1b, HER2-expressing mBC) [3][4]
Objective Response Rate (ORR) 65.5% (95% CI, 45.7%-82.1%)53.7% (95% CI, 41.1%-66.0%)
Disease Control Rate (DCR) 100% (95% CI, 81.2-100)88.1% (95% CI, 77.8%-94.7%)
Median Progression-Free Survival (PFS) 17.02 months (95% CI, 10.09-not reached)15.5 months (95% CI, 4.6-NR)

Table 2: Clinical Efficacy of ARX788 and FS-1502

Adverse Event Profile ARX788 (Phase 1) [2]FS-1502 (Phase 1a/b) [3][4]
Most Common Treatment-Related Adverse Events (TRAEs) Increased aspartate aminotransferase, increased alanine aminotransferase, corneal epitheliopathy, alopecia, hypokalemia, interstitial lung disease (ILD)/pneumonitisIncreased aspartate aminotransferase, hypokalemia, increased alanine aminotransferase
Grade ≥3 Drug-Related TRAEs 11.6% of patients experienced Grade ≥3 TRAEs.34% of patients had grade 3 or higher drug-related TEAEs.
Dose-Limiting Toxicities (DLTs) No DLTs reported.One DLT each at 3.0 mg/kg and 3.5 mg/kg.

Table 3: Safety Profile of ARX788 and FS-1502

Experimental Protocols

Protocol 1: Synthesis of an O-Butylhydroxylamine-PEG-Payload Conjugate

This protocol describes a representative synthesis of a drug-linker conjugate where O-Butylhydroxylamine is attached to a polyethylene glycol (PEG) spacer, which is then conjugated to a cytotoxic payload such as Monomethyl Auristatin E (MMAE).

Materials:

  • N-Boc-O-butylhydroxylamine

  • PEG derivative with a terminal leaving group (e.g., tosylate) and a protected functional group (e.g., t-butyl ester)

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Monomethyl Auristatin E (MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Synthesis of Boc-protected O-Butylhydroxylamine-PEG-t-butyl ester:

    • Dissolve N-Boc-O-butylhydroxylamine in anhydrous DMF.

    • Add NaH portion-wise at 0°C and stir for 30 minutes.

    • Add the PEG derivative (e.g., tosyl-PEG-COOtBu) to the reaction mixture and allow it to warm to room temperature. Stir overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

  • Deprotection of the t-butyl ester:

    • Dissolve the Boc-protected O-Butylhydroxylamine-PEG-t-butyl ester in a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the carboxylic acid derivative.

  • Conjugation to MMAE:

    • Dissolve the deprotected linker and NHS in anhydrous DMF.

    • Add EDC and stir for 15 minutes to activate the carboxylic acid.

    • In a separate flask, dissolve MMAE and DIPEA in anhydrous DMF.

    • Add the activated linker solution to the MMAE solution and stir overnight at room temperature.

    • Purify the O-Butylhydroxylamine-PEG-MMAE conjugate by reverse-phase HPLC.

  • Final Deprotection:

    • Treat the purified conjugate with TFA in DCM to remove the Boc protecting group from the hydroxylamine.

    • Remove the solvent under reduced pressure to yield the final drug-linker conjugate.

Protocol 2: Generation of Aldehyde Groups on the Antibody

This protocol describes the generation of aldehyde groups on the carbohydrate moieties of an antibody using sodium periodate.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Sodium periodate (NaIO₄)

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Glycerol

  • Desalting columns (e.g., PD-10)

  • UV-Vis spectrophotometer

Procedure:

  • Buffer Exchange: Buffer exchange the antibody into 0.1 M sodium acetate buffer (pH 5.5) using a desalting column. Determine the antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Periodate Oxidation:

    • Cool the antibody solution to 4°C.

    • Add a freshly prepared solution of NaIO₄ to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark for 30 minutes at 4°C.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 10 minutes at 4°C.

  • Purification: Remove excess periodate and glycerol by buffer exchanging the antibody into a suitable conjugation buffer (e.g., 0.1 M sodium acetate, pH 4.5) using a desalting column.

Protocol 3: Conjugation of the Drug-Linker to the Antibody (Oxime Ligation)

This protocol details the conjugation of the aldehyde-functionalized antibody with the O-Butylhydroxylamine-functionalized drug-linker.

Materials:

  • Aldehyde-functionalized antibody (from Protocol 2)

  • O-Butylhydroxylamine-PEG-Payload conjugate (from Protocol 1) dissolved in DMSO

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Aniline (optional catalyst)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, add the aldehyde-functionalized antibody.

    • Add a 5- to 20-fold molar excess of the O-Butylhydroxylamine-PEG-Payload conjugate to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • If used, add aniline to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 16-24 hours with gentle agitation.

  • Purification: Purify the ADC using SEC to remove unreacted drug-linker and other reagents.

  • Characterization:

    • Determine the final protein concentration of the ADC using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy if the payload has a distinct absorbance.

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (O-Butylhydroxylamine Linker) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubule Network Payload->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest & Apoptosis Induction

Caption: Mechanism of action of an ADC with an O-Butylhydroxylamine linker.

ADC_Synthesis_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Antibody-Drug Conjugation Linker_Synth Synthesis of O-Butylhydroxylamine-PEG Linker Payload_Conj Conjugation to Cytotoxic Payload Linker_Synth->Payload_Conj Oxime_Ligation Oxime Ligation Payload_Conj->Oxime_Ligation Drug-Linker Conjugate Ab_Mod Antibody Modification (Aldehyde Generation) Ab_Mod->Oxime_Ligation Purification ADC Purification (e.g., SEC) Oxime_Ligation->Purification Characterization ADC Characterization (DAR, Purity, etc.) Purification->Characterization Purified ADC

Caption: Experimental workflow for ADC synthesis using an O-Butylhydroxylamine linker.

MMAE_Signaling_Pathway MMAE Monomethyl Auristatin E (MMAE) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->G2M_Arrest Leads to Caspase_Activation Caspase Activation G2M_Arrest->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis.

References

Method

Application Note: LC-MS Analysis of Oxime Ligation Products Using O-Butylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals Introduction Oxime ligation is a robust and versatile bioorthogonal conjugation reaction that forms a stable oxime bond between an aminooxy-functionalized m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and versatile bioorthogonal conjugation reaction that forms a stable oxime bond between an aminooxy-functionalized molecule and a carbonyl group (aldehyde or ketone).[1] This chemoselective reaction proceeds under mild aqueous conditions, making it ideal for a wide range of applications in drug development, proteomics, and diagnostics, including the formation of antibody-drug conjugates, peptide cyclization, and surface immobilization.[1][2] O-Butylhydroxylamine is a commonly used aminooxy reagent for these conjugations. Accurate and reliable analysis of the resulting oxime ligation products is crucial for reaction optimization, product characterization, and quality control. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation and identification of these conjugation products.[3][4] This application note provides detailed protocols for performing oxime ligation using O-Butylhydroxylamine and the subsequent analysis of the products by LC-MS.

Principle of Oxime Ligation

The oxime ligation reaction involves the nucleophilic attack of the aminooxy group of O-Butylhydroxylamine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a stable oxime linkage. The reaction is often catalyzed by nucleophilic catalysts such as aniline or its derivatives (e.g., m-phenylenediamine) to increase the reaction rate, especially at neutral pH.[3][5]

Quantitative Data Summary

The efficiency of oxime ligation is dependent on several factors including pH, temperature, reactant concentrations, and the presence of a catalyst. The following table summarizes typical reaction conditions and expected outcomes for the oxime ligation of a model aldehyde-containing peptide with O-Butylhydroxylamine.

ParameterCondition 1: UncatalyzedCondition 2: Aniline Catalyzed
Aldehyde-Peptide Conc. 1 mM1 mM
O-Butylhydroxylamine Conc. 1.5 mM1.5 mM
Catalyst None100 mM Aniline
pH 4.57.0
Temperature 25°C25°C
Reaction Time 12-24 hours2-4 hours
Conversion to Product (%) >90%>95%

Experimental Protocols

Protocol 1: Oxime Ligation of an Aldehyde-Functionalized Peptide

This protocol describes a general procedure for the oxime ligation of an aldehyde-containing peptide with O-Butylhydroxylamine.

Materials:

  • Aldehyde-functionalized peptide

  • O-Butylhydroxylamine hydrochloride

  • Aniline

  • Phosphate buffer (0.1 M, pH 7.0)

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Dimethylformamide (DMF)

  • Milli-Q water

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • Eppendorf tubes

  • Pipettes and tips

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the aldehyde-functionalized peptide in Milli-Q water or an appropriate buffer.

    • Prepare a 100 mM stock solution of O-Butylhydroxylamine hydrochloride in Milli-Q water.

    • Prepare a 1 M stock solution of aniline in DMF.

  • Ligation Reaction (Aniline Catalyzed):

    • In an Eppendorf tube, combine 100 µL of the 10 mM aldehyde-peptide stock solution.

    • Add 15 µL of the 100 mM O-Butylhydroxylamine stock solution.

    • Add 10 µL of the 1 M aniline stock solution.

    • Adjust the final volume to 1 mL with 0.1 M phosphate buffer (pH 7.0).

    • Incubate the reaction mixture at room temperature (25°C) for 2-4 hours.

  • Reaction Monitoring:

    • At various time points (e.g., 0, 1, 2, and 4 hours), take a 10 µL aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot 1:100 in 0.1% formic acid in water/acetonitrile (95:5).

    • Analyze the diluted sample by LC-MS as described in Protocol 2.

  • Sample Preparation for Purification (if required):

    • Once the reaction is complete, the product can be purified using reversed-phase HPLC.

Protocol 2: LC-MS Analysis of Oxime Ligation Products

This protocol outlines a general method for the analysis of oxime ligation products using a standard reversed-phase LC-MS system.

Materials and Equipment:

  • LC-MS system (e.g., Agilent, Waters, Thermo Fisher Scientific) equipped with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample vials.

Procedure:

  • Sample Preparation:

    • Dilute the quenched reaction mixture (from Protocol 1, step 3) to a final concentration of approximately 10-100 µM in Mobile Phase A.[6]

    • Centrifuge the diluted sample at 14,000 rpm for 10 minutes to remove any particulates.[6]

    • Transfer the supernatant to an LC-MS sample vial.

  • LC Method:

    • Column Temperature: 40°C

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B (linear gradient)

      • 15-17 min: 95% B

      • 17-17.1 min: 95-5% B

      • 17.1-20 min: 5% B (re-equilibration)

  • MS Method (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 300-2000

  • Data Analysis:

    • Integrate the peak areas for the starting material (aldehyde-peptide) and the oxime ligation product.

    • Calculate the percentage conversion by comparing the peak area of the product to the sum of the peak areas of the starting material and the product.

Visualizations

G Oxime Ligation Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Aldehyde Aldehyde/Ketone (R1-C(=O)-R2) Oxime Oxime Product (R1-C(=N-O-Butyl)-R2) Aldehyde->Oxime Hydroxylamine O-Butylhydroxylamine (H2N-O-Butyl) Hydroxylamine->Oxime Aniline Aniline Aniline->Oxime Catalyzes Water Water (H2O) G Experimental Workflow for LC-MS Analysis Start Start: Prepare Reagents Ligation 1. Perform Oxime Ligation Reaction Start->Ligation Quench 2. Quench Reaction Aliquot Ligation->Quench Dilute 3. Dilute Sample Quench->Dilute Centrifuge 4. Centrifuge Sample Dilute->Centrifuge Inject 5. Inject into LC-MS Centrifuge->Inject Analyze 6. Data Analysis Inject->Analyze End End: Report Results Analyze->End

References

Application

Application Notes and Protocols for Site-Specific Protein Modification Using O-Butylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals Introduction Site-specific protein modification is a powerful tool in chemical biology, enabling the precise attachment of functional moieties such as fluor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool in chemical biology, enabling the precise attachment of functional moieties such as fluorophores, biotin, polyethylene glycol (PEG), and therapeutic agents to a protein of interest. This controlled approach is crucial for understanding protein function, developing novel diagnostics, and creating next-generation biotherapeutics like antibody-drug conjugates (ADCs).

One of the most robust and versatile methods for achieving site-specific protein modification is through oxime ligation . This bioorthogonal reaction involves the formation of a stable oxime bond between a carbonyl group (an aldehyde or ketone) and an aminooxy-functionalized molecule. O-Butylhydroxylamine is a readily available and efficient aminooxy reagent for this purpose.

These application notes provide a comprehensive overview of the principles and a detailed protocol for the site-specific modification of proteins using O-Butylhydroxylamine. The strategy relies on a two-step process:

  • Introduction of a unique carbonyl handle: A key prerequisite for site-specificity is the introduction of an aldehyde or ketone group at a defined location on the target protein. This is typically achieved through genetic or enzymatic methods.

  • Oxime ligation with O-Butylhydroxylamine: The carbonyl-modified protein is then chemoselectively reacted with O-Butylhydroxylamine to form a stable oxime linkage.

Principle of the Method

The core of this modification strategy is the oxime ligation reaction, a condensation reaction between an aldehyde or ketone and a hydroxylamine derivative. The reaction with O-Butylhydroxylamine proceeds under mild, aqueous conditions and is highly specific for carbonyl groups, avoiding cross-reactivity with other functional groups present in proteins. The resulting oxime bond is highly stable across a wide range of pH values.

The rate of oxime ligation can be significantly enhanced by the use of nucleophilic catalysts, such as aniline or its derivatives, particularly at neutral pH.

Data Presentation

The efficiency of oxime ligation is influenced by several factors, including pH, temperature, reactant concentrations, and the presence of a catalyst. The following table summarizes typical reaction conditions and outcomes for oxime ligation with small alkoxyamines like O-Butylhydroxylamine.

ParameterConditionTypical OutcomeReference
pH 4.5 - 7.5Optimal rates are often observed at slightly acidic pH (4.5-6.0). Catalysts like aniline are effective at neutral pH (7.0-7.5).[1][2]
Temperature 4 - 37 °CThe reaction proceeds efficiently at room temperature (20-25°C). Lower temperatures (4°C) can be used to maintain protein stability, though reaction times may be longer.[3]
Molar Ratio (O-Butylhydroxylamine:Protein) 10:1 to 100:1A molar excess of the aminooxy reagent is typically used to drive the reaction to completion.[4]
Catalyst Aniline or p-phenylenediamine (10-100 mM)Can increase the reaction rate by up to 40-fold at neutral pH.[5]
Reaction Time 1 - 24 hoursCompletion can be achieved within a few hours, especially with a catalyst. Overnight incubation is also common.[6][7]
Yield > 80%High conversion rates are achievable under optimized conditions.[2]

Experimental Protocols

This section provides a general protocol for the site-specific modification of a protein using O-Butylhydroxylamine. The protocol is divided into two main parts: the introduction of a carbonyl handle and the subsequent oxime ligation.

Part 1: Site-Specific Introduction of a Carbonyl Group

Achieving site-specific modification hinges on the precise placement of a unique aldehyde or ketone on the protein. Several methods can be employed:

  • Enzymatic Modification: The formylglycine-generating enzyme (FGE) can be used to oxidize a cysteine residue within a specific consensus sequence (the "aldehyde tag") to a formylglycine, which contains an aldehyde group.[8]

  • Oxidation of N-terminal Serine/Threonine: An N-terminal serine or threonine residue can be selectively oxidized with sodium periodate (NaIO₄) to generate a glyoxylyl aldehyde.[9]

  • Unnatural Amino Acid Incorporation: Genetic code expansion techniques can be used to incorporate an unnatural amino acid containing a ketone or aldehyde group at a specific site in the protein during expression.[6]

A detailed protocol for one of these methods should be followed to prepare the carbonyl-functionalized protein. After the reaction, it is crucial to remove any excess reagents from the protein solution, typically by size-exclusion chromatography (desalting column) or dialysis.

Part 2: Oxime Ligation with O-Butylhydroxylamine

This protocol describes the conjugation of O-Butylhydroxylamine to the prepared carbonyl-containing protein.

Materials:

  • Carbonyl-functionalized protein (1-10 mg/mL in a suitable buffer)

  • O-Butylhydroxylamine hydrochloride

  • Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 6.5 (or other suitable buffer, see notes)

  • Catalyst Stock Solution (optional): 1 M Aniline in DMSO or water

  • Quenching Solution (optional): 1 M Acetone in water

  • Purification column (e.g., size-exclusion chromatography)

  • Analytical instruments (SDS-PAGE, Mass Spectrometer)

Procedure:

  • Protein Preparation:

    • Ensure the purified carbonyl-functionalized protein is in an amine-free buffer (e.g., phosphate or acetate buffer). The presence of primary amines (like Tris buffer) can potentially interfere with some carbonyl introduction methods.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • Preparation of O-Butylhydroxylamine Solution:

    • Prepare a 100 mM stock solution of O-Butylhydroxylamine hydrochloride in the Reaction Buffer. Prepare this solution fresh before use.

  • Ligation Reaction:

    • In a microcentrifuge tube, add the carbonyl-functionalized protein solution.

    • Add the O-Butylhydroxylamine stock solution to the protein solution to achieve a final molar ratio of 50:1 (O-Butylhydroxylamine:Protein). This ratio may need to be optimized.

    • (Optional) If using a catalyst for reactions at neutral pH, add the Aniline stock solution to a final concentration of 50-100 mM.

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature (20-25°C) for 2-4 hours, or overnight at 4°C. The optimal reaction time should be determined empirically by analyzing aliquots at different time points.

  • Reaction Quenching (Optional):

    • To stop the reaction and consume excess O-Butylhydroxylamine, add the Quenching Solution (acetone) to a final concentration of ~100 mM and incubate for 30 minutes.

  • Purification of the Conjugate:

    • Remove excess O-Butylhydroxylamine and other small molecules from the reaction mixture using a desalting column (size-exclusion chromatography) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the purified protein conjugate.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation may result in a slight shift in the molecular weight of the protein.

    • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF MS to confirm the covalent modification by observing the expected mass increase corresponding to the addition of the O-butylhydroxylamino group (mass shift = +71.12 Da).

Visualizations

Caption: Mechanism of oxime ligation.

Experimental_Workflow start Start: Carbonyl-functionalized Protein step1 Add O-Butylhydroxylamine (and optional catalyst) start->step1 step2 Incubate at RT (2-4h) or 4°C (overnight) step1->step2 step3 Optional: Quench with Acetone step2->step3 step4 Purify by Size-Exclusion Chromatography step3->step4 step5 Characterize Conjugate (SDS-PAGE, Mass Spec) step4->step5 end End: Site-Specifically Modified Protein step5->end

Caption: Experimental workflow for protein modification.

Signaling_Pathway_Concept protein Target Protein carbonyl_intro Introduce Carbonyl Handle (e.g., FGE, NaIO₄) protein->carbonyl_intro carbonyl_protein Protein with Aldehyde/Ketone carbonyl_intro->carbonyl_protein oxime_ligation React with O-Butylhydroxylamine carbonyl_protein->oxime_ligation modified_protein Site-Specifically Modified Protein oxime_ligation->modified_protein application Downstream Application (e.g., Imaging, ADC) modified_protein->application

Caption: Logical flow of site-specific modification.

References

Method

Application Notes and Protocols for the Formation of Stable Oxime Derivatives with O-Butylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals Introduction Oximation, the reaction of a carbonyl compound with a hydroxylamine derivative, is a fundamental process in organic chemistry for the formation...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oximation, the reaction of a carbonyl compound with a hydroxylamine derivative, is a fundamental process in organic chemistry for the formation of stable oxime derivatives. O-Butylhydroxylamine is a valuable reagent in this context, enabling the conversion of aldehydes and ketones into their corresponding O-butyl oximes. This derivatization is frequently employed to enhance the stability and volatility of carbonyl compounds for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS). Furthermore, the introduction of the O-butyl group can modify the biological activity of parent molecules, a strategy utilized in drug development.[1][2] This document provides detailed protocols for the synthesis of O-butyl oxime derivatives, summarizes key reaction parameters, and outlines an experimental workflow for their analysis.

Reaction Principles

The formation of an O-butyl oxime is a condensation reaction between an aldehyde or a ketone and O-butylhydroxylamine. The reaction proceeds via a nucleophilic attack of the nitrogen atom of O-butylhydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N-O bond of the oxime ether. The reaction is typically carried out using O-butylhydroxylamine hydrochloride, which requires the presence of a base to liberate the free hydroxylamine for the reaction to proceed.

Experimental Protocols

Two primary methodologies are presented for the synthesis of O-butyl oxime derivatives from aldehydes and ketones: a classical reflux method and a solvent-free grinding method.

Protocol 1: Classical Synthesis of O-Butyl Oximes via Reflux

This method is a robust and widely applicable procedure for the synthesis of O-butyl oximes in solution.

Materials:

  • Aldehyde or Ketone

  • O-Butylhydroxylamine hydrochloride

  • Pyridine or Sodium Acetate (base)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Ethyl acetate (extraction solvent)

  • Deionized water

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in ethanol (10 mL).

  • Add O-butylhydroxylamine hydrochloride (1.2 mmol) and a base such as pyridine (1.2 mmol) or sodium acetate (1.2 mmol).

  • Attach a reflux condenser and heat the mixture to reflux (typically 60-80 °C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Add deionized water (20 mL) to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 15 mL) if pyridine was used, followed by a wash with deionized water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-butyl oxime.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Solvent-Free Synthesis of O-Butyl Oximes by Grinding

This environmentally friendly method offers a rapid and efficient alternative to the classical reflux procedure, avoiding the use of organic solvents.[4]

Materials:

  • Aldehyde or Ketone

  • O-Butylhydroxylamine hydrochloride

  • Bismuth(III) oxide (Bi₂O₃) or Zinc oxide (ZnO) as a catalyst[4]

  • Mortar and pestle

  • Ethyl acetate

  • Deionized water

  • Filtration apparatus

Procedure:

  • In a mortar, combine the aldehyde or ketone (1.0 mmol), O-butylhydroxylamine hydrochloride (1.2 mmol), and the catalyst (e.g., Bi₂O₃, 0.6 mmol).[4]

  • Grind the mixture vigorously with a pestle at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within 5-30 minutes.[4]

  • Upon completion, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid residue.

  • Filter the mixture to remove the catalyst.

  • Concentrate the filtrate to a volume of approximately 5-10 mL.

  • Add deionized water to the concentrated filtrate to precipitate the O-butyl oxime product.

  • Collect the precipitate by filtration and dry under vacuum to obtain the pure product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of oxime derivatives. While specific data for O-butylhydroxylamine is limited in the literature, the presented data for similar hydroxylamine derivatives provides a useful reference for expected outcomes.

Carbonyl SubstrateMethodBase/CatalystSolventTimeYield (%)Reference
BenzaldehydeRefluxOxalic AcidAcetonitrile60 min95[3]
4-ChlorobenzaldehydeGrindingBi₂O₃Solvent-free5 min98[4]
AcetophenoneRefluxOxalic AcidAcetonitrile90 min95[3]
CyclohexanoneGrindingBi₂O₃Solvent-free30 min92[4]

Stability of O-Butyl Oxime Derivatives

O-alkyl oxime ethers are generally stable compounds. Their stability can be influenced by pH and temperature. While specific quantitative stability data for O-butyl oximes under varying conditions is not extensively available, oximes, in general, are known to be more resistant to hydrolysis at physiological pH compared to analogous hydrazones. Under strongly acidic conditions and elevated temperatures, hydrolysis back to the corresponding carbonyl compound and O-butylhydroxylamine can occur.

Experimental Workflow and Visualization

The overall process for the formation and analysis of O-butyl oxime derivatives can be visualized as a clear workflow.

experimental_workflow cluster_synthesis Synthesis of O-Butyl Oxime cluster_analysis Analysis start Aldehyde or Ketone + O-Butylhydroxylamine HCl reflux Protocol 1: Reflux (Ethanol, Base, 1-4h) start->reflux grinding Protocol 2: Grinding (Catalyst, 5-30 min) start->grinding workup Work-up & Purification reflux->workup grinding->workup product Stable O-Butyl Oxime Derivative workup->product gcms GC-MS Analysis product->gcms data Data Interpretation gcms->data

Caption: Experimental workflow for O-butyl oxime synthesis and analysis.

Application in Drug Development and Analysis

The derivatization of carbonyl-containing drug molecules or metabolites to their O-butyl oximes can serve multiple purposes in drug development. This includes enhancing the stability of a compound, improving its chromatographic properties for bioanalysis, and modifying its pharmacokinetic or pharmacodynamic profile.[1] While specific signaling pathways directly modulated by O-butyl oxime derivatization are not extensively documented, the general application of oxime formation is a key strategy in medicinal chemistry to create novel chemical entities with potentially improved therapeutic properties.

The following diagram illustrates the logical relationship in applying O-butyl oxime derivatization in a drug development context.

drug_development_logic start Carbonyl-containing Lead Compound derivatization O-Butyl Oxime Derivatization start->derivatization stability Increased Stability derivatization->stability analysis Improved Analytical Properties (GC-MS) derivatization->analysis activity Modified Biological Activity derivatization->activity outcome Candidate for Further Development stability->outcome analysis->outcome activity->outcome

Caption: Logic of O-butyl oxime derivatization in drug development.

References

Application

Application Notes and Protocols: O-Butylhydroxylamine in the Synthesis of Biologically Active Molecules

For Researchers, Scientists, and Drug Development Professionals Introduction O-Butylhydroxylamine is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of O-butyl oximes and N-b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Butylhydroxylamine is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of O-butyl oximes and N-butoxy ureas. Its incorporation into molecular scaffolds can significantly influence physicochemical properties such as lipophilicity and metabolic stability, making it a valuable tool in the design and synthesis of novel, biologically active molecules. This document provides detailed application notes and protocols for the use of O-Butylhydroxylamine in the synthesis of a potent soluble epoxide hydrolase (sEH) inhibitor, a class of therapeutic agents under investigation for the treatment of hypertension and inflammation.

Application Focus: Synthesis of a Soluble Epoxide Hydrolase (sEH) Inhibitor

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with anti-inflammatory and vasodilatory properties.[1][2][3] Inhibition of sEH increases the bioavailability of EETs, offering a promising therapeutic strategy for cardiovascular and inflammatory diseases.[1][2][4] N,N'-disubstituted ureas are a well-established class of potent sEH inhibitors.[1][5][6] This application note details the synthesis of a specific N,N'-disubstituted urea, N-butoxy-N'-[4-(quinolin-2-ylmethoxy)phenyl]urea, which incorporates the O-butylhydroxylamine moiety.

Signaling Pathway of sEH in EET Metabolism

The following diagram illustrates the role of soluble epoxide hydrolase (sEH) in the metabolic pathway of epoxyeicosatrienoic acids (EETs) and the mechanism of action of sEH inhibitors.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Bio_Effects_Good Anti-inflammatory & Vasodilatory Effects EETs->Bio_Effects_Good DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Bio_Effects_Bad Reduced Beneficial Effects DHETs->Bio_Effects_Bad sEH_Inhibitor sEH Inhibitor (e.g., N-butoxy-N'- [4-(quinolin-2-ylmethoxy)phenyl]urea) sEH_Inhibitor->sEH Inhibition Synthesis_Workflow cluster_0 Synthesis of Isocyanate Intermediate cluster_1 Final Product Synthesis A 4-Aminophenol C 4-(Quinolin-2-ylmethoxy)aniline A->C B 2-(Chloromethyl)quinoline B->C E 4-(Quinolin-2-ylmethoxy)phenyl isocyanate C->E D Triphosgene D->E G N-butoxy-N'-[4-(quinolin-2-ylmethoxy)phenyl]urea E->G F O-Butylhydroxylamine F->G

References

Method

Application Notes and Protocols for Chemoselective Ligation with O-Butylhydroxylamine in Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals Introduction Chemoselective ligation reactions are invaluable tools in chemical biology and drug development, enabling the precise covalent modification of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoselective ligation reactions are invaluable tools in chemical biology and drug development, enabling the precise covalent modification of biomolecules under physiological conditions. Among these, the oxime ligation, a reaction between a hydroxylamine and an aldehyde or ketone, stands out for its high specificity and the remarkable stability of the resulting oxime bond.[1][2][3][4] This document provides detailed application notes and protocols for the use of O-Butylhydroxylamine in the chemoselective labeling of biomolecules.

O-Butylhydroxylamine offers a convenient and effective reagent for introducing a butyl-oxime tag, providing a balance of hydrophobicity and stability to the resulting conjugate. The reaction is bioorthogonal, meaning it proceeds with high efficiency in a biological milieu without interfering with native biochemical processes. This makes it an ideal choice for applications ranging from fluorescent labeling of proteins and carbohydrates to the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Principle of the Reaction

The core of this labeling strategy is the nucleophilic attack of the aminooxy group of O-Butylhydroxylamine on the carbonyl carbon of an aldehyde or ketone-functionalized biomolecule. This is followed by dehydration to form a stable C=N-O oxime ether linkage. The reaction is reversible, but the equilibrium strongly favors the formation of the oxime product.[1]

The rate of oxime ligation is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-5).[1][5] However, for many biological applications where acidic conditions are detrimental to the biomolecule of interest, the reaction can be significantly accelerated at neutral pH (pH 7.0-7.4) through the use of nucleophilic catalysts, such as aniline and its derivatives.[5]

Key Advantages of O-Butylhydroxylamine Ligation

  • High Chemoselectivity: Reacts specifically with aldehydes and ketones, avoiding side reactions with other functional groups present in biomolecules.

  • Biocompatibility: The reaction can be performed in aqueous buffers at or near physiological pH, preserving the structure and function of sensitive biomolecules.

  • Stable Oxime Bond: The resulting oxime linkage is significantly more stable than corresponding imine or hydrazone bonds, particularly at neutral pH, ensuring the integrity of the bioconjugate during downstream applications and analysis.[3][4]

  • Tunable Kinetics: Reaction rates can be modulated by adjusting pH and through the use of catalysts, allowing for optimization based on the specific application and biomolecule.

Quantitative Data Summary

While specific kinetic and yield data for O-Butylhydroxylamine are not extensively available in the literature, the following tables provide a summary of general quantitative data for oxime ligations to guide experimental design.

Table 1: Comparative Stability of Common Bioconjugation Linkages

Linkage TypeStructureStability at pH 5.0Stability at pH 7.4Key Features
Oxime R-CH=N-O-R'Moderately StableHighly Stable Significantly more stable than hydrazones at neutral pH.[3][4]
HydrazoneR-CH=N-NH-R'LabileModerately StableProne to hydrolysis, especially under acidic conditions.
ThioetherR-S-R'Highly StableHighly StableVery robust, but requires specific thiol chemistry.
AmideR-CO-NH-R'Highly StableHighly StableExtremely stable, formed via activated esters.

Table 2: General Parameters for Aniline-Catalyzed Oxime Ligation

ParameterTypical RangeNotes
pH 6.5 - 7.5Aniline catalysis is most effective at neutral pH.
Aniline Concentration 10 - 100 mMHigher concentrations can lead to faster reactions.
Reactant Concentration 10 µM - 1 mMReaction time is dependent on concentration.
Temperature 4 - 37 °CHigher temperatures can increase reaction rates.
Reaction Time 1 - 24 hoursDependent on reactants, concentrations, and catalyst.
Typical Yield 70 - 95%Highly dependent on the specific biomolecule and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Aldehyde- or Ketone-Modified Protein with O-Butylhydroxylamine

This protocol provides a general method for the labeling of a protein that has been previously modified to contain an aldehyde or ketone functional group.

Materials:

  • Aldehyde- or Ketone-modified Protein (in a suitable amine-free buffer, e.g., phosphate buffer, pH 7.4)

  • O-Butylhydroxylamine hydrochloride

  • Aniline (stock solution in DMSO or water, freshly prepared)

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 7.4

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, HPLC, Mass Spectrometer)

Procedure:

  • Protein Preparation:

    • Prepare a solution of the aldehyde- or ketone-modified protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of O-Butylhydroxylamine hydrochloride (e.g., 100 mM) in the Reaction Buffer.

    • Prepare a stock solution of aniline (e.g., 1 M) in DMSO or water.

  • Ligation Reaction:

    • To the protein solution, add O-Butylhydroxylamine hydrochloride to a final concentration of 5-20 mM (a 10-50 fold molar excess over the protein).

    • Add aniline to the reaction mixture to a final concentration of 20-100 mM.

    • Incubate the reaction at room temperature (20-25°C) or 37°C for 2-12 hours with gentle shaking. The optimal reaction time should be determined empirically.

  • Purification:

    • Remove the excess O-Butylhydroxylamine and aniline from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the successful labeling of the protein using appropriate analytical techniques:

      • SDS-PAGE: A shift in the molecular weight of the labeled protein may be observed.

      • UV-Vis Spectroscopy: If the label is a chromophore, its absorbance can be used to determine the degree of labeling.

      • Mass Spectrometry (MS): To confirm the covalent modification and determine the exact mass of the conjugate.

      • HPLC: To assess the purity of the labeled protein.

Protocol 2: Introduction of an Aldehyde Handle onto a Protein for Subsequent Labeling

This protocol describes a common method to introduce an aldehyde group onto a protein via periodate oxidation of N-terminal serine or threonine residues.

Materials:

  • Protein with an N-terminal Serine or Threonine

  • Sodium meta-periodate (NaIO4)

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 6.5

  • Quenching Solution: 100 mM Glycerol in Reaction Buffer

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Oxidation Reaction:

    • Prepare a fresh solution of sodium meta-periodate in the Reaction Buffer (e.g., 100 mM).

    • Add the periodate solution to the protein solution to a final concentration of 2-10 mM.

    • Incubate the reaction on ice (0-4°C) in the dark for 15-30 minutes.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final glycerol concentration of 10-20 mM.

    • Incubate on ice for 10 minutes.

  • Purification:

    • Immediately purify the aldehyde-modified protein using a desalting column or size-exclusion chromatography to remove excess periodate and byproducts.

  • Subsequent Labeling:

    • The purified aldehyde-modified protein can now be used in Protocol 1 for labeling with O-Butylhydroxylamine.

Visualizations

Aniline_Catalyzed_Oxime_Ligation Biomolecule_Aldehyde Biomolecule-CHO (Aldehyde) Schiff_Base_Intermediate Biomolecule-CH=N-Ph (Schiff Base Intermediate) Biomolecule_Aldehyde->Schiff_Base_Intermediate + Aniline O_Butylhydroxylamine H2N-O-Butyl (O-Butylhydroxylamine) Hemiaminal_Intermediate Biomolecule-CH(OH)-NH-O-Butyl (Hemiaminal Intermediate) Aniline Aniline (Catalyst) Schiff_Base_Intermediate->Hemiaminal_Intermediate + O-Butylhydroxylamine - Aniline Oxime_Product Biomolecule-CH=N-O-Butyl (Stable Oxime Conjugate) Hemiaminal_Intermediate->Oxime_Product - H2O Water H2O

Caption: Aniline-catalyzed oxime ligation pathway.

Experimental_Workflow Start Start: Aldehyde/Ketone -functionalized Biomolecule Step1 Step 1: Add O-Butylhydroxylamine and Aniline Catalyst Start->Step1 Step2 Step 2: Incubate at RT or 37°C (2-12 hours) Step1->Step2 Step3 Step 3: Purify Conjugate (e.g., SEC, Dialysis) Step2->Step3 Step4 Step 4: Characterize Labeled Biomolecule (SDS-PAGE, MS, HPLC) Step3->Step4 End End: Purified O-Butyl-Oxime Conjugate Step4->End

Caption: Experimental workflow for biomolecule labeling.

References

Application

Application Notes and Protocols for the Analytical Detection of Aldehydes and Ketones with O-Butylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals Introduction The accurate and sensitive quantification of aldehydes and ketones is of paramount importance in diverse fields such as environmental analysis,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and sensitive quantification of aldehydes and ketones is of paramount importance in diverse fields such as environmental analysis, food chemistry, clinical diagnostics, and pharmaceutical development. These carbonyl compounds are often present at trace levels in complex matrices, and their inherent volatility and polarity can pose analytical challenges. Chemical derivatization is a widely employed strategy to enhance the detectability of aldehydes and ketones by improving their chromatographic properties and increasing their ionization efficiency in mass spectrometry (MS).

O-Butylhydroxylamine, and its isomer O-tert-butylhydroxylamine, are effective derivatizing agents that react with the carbonyl group of aldehydes and ketones to form stable oxime derivatives. This derivatization enhances the gas chromatographic and liquid chromatographic-mass spectrometric (LC-MS) analysis of these compounds. The introduction of the butyl group increases the hydrophobicity of the analytes, which can improve their retention in reversed-phase chromatography and their volatility for gas chromatography. For LC-MS applications, the derivatization can significantly enhance the ionization efficiency of the analytes, leading to lower detection limits.

Principle of the Method

O-Butylhydroxylamine reacts with the electrophilic carbon of a carbonyl group in an aldehyde or ketone to form a stable O-butyl oxime derivative. This reaction, known as oximation, proceeds via a nucleophilic addition mechanism. The resulting oxime is less polar and more volatile than the parent carbonyl compound, making it amenable to gas chromatography. For LC-MS analysis, the oxime derivatives, particularly those formed with O-tert-butylhydroxylamine, have shown a significant enhancement in signal intensity in the mass spectrometer.

Advantages of O-Butylhydroxylamine Derivatization

  • Enhanced Sensitivity in LC-MS: Derivatization with O-tert-butylhydroxylamine has been shown to dramatically increase the sensitivity of detection for certain carbonyl compounds, such as ketosteroids, in LC-MS/MS analysis.[1]

  • Improved Chromatographic Properties: The formation of oximes increases the hydrophobicity of the analytes, leading to better retention and separation on reversed-phase liquid chromatography columns.

  • Versatility: The method is applicable to a wide range of aldehydes and ketones.

  • Mild Reaction Conditions: The derivatization reaction can typically be carried out under mild conditions.[1]

Quantitative Data

The following table summarizes the enhancement in sensitivity observed for the analysis of Dihydrotestosterone (DHT) after derivatization with O-tert-butylhydroxylamine, as reported in a patent for the analysis of ketosteroids.[1]

AnalyteAnalysis ModeSignal Enhancement Factor
Dihydrotestosterone (DHT)Selected Ion Monitoring (SIM)>200-fold
Dihydrotestosterone (DHT)Multiple Reaction Monitoring (MRM)>1200-fold

Experimental Protocols

Protocol 1: Derivatization of Aldehydes and Ketones in Solution for LC-MS/MS Analysis

This protocol is adapted from a method developed for the analysis of ketosteroids in serum and can be used as a starting point for the analysis of other aldehydes and ketones in various sample matrices.[1] Method optimization and validation are recommended for specific applications.

Materials:

  • O-tert-butylhydroxylamine hydrochloride (≥99.0%)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Sample containing aldehydes or ketones

  • Internal standard (if available)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • For liquid samples, such as plasma or serum, an extraction step may be necessary to remove interfering substances. A liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) can be employed.

    • For other sample types, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Derivatization Reagent Preparation:

    • Prepare a 2% (w/v) solution of O-tert-butylhydroxylamine hydrochloride in a mixture of water and methanol (e.g., 60:40 v/v). This solution should be prepared fresh.

  • Derivatization Reaction:

    • To 100 µL of the prepared sample (or extracted residue redissolved in a suitable solvent), add 10 µL of the internal standard working solution (if used).

    • Add 200 µL of the 2% O-tert-butylhydroxylamine hydrochloride solution.

    • Vortex the mixture gently.

    • Incubate the reaction mixture at room temperature for 10 minutes.[1]

  • Sample Analysis:

    • After incubation, transfer the derivatized sample to an autosampler vial.

    • Inject an appropriate volume (e.g., 10-50 µL) into the LC-MS/MS system.

Suggested LC-MS/MS Conditions (starting point for method development):

  • LC Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute the derivatized analytes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of the oxime derivative. The product ion often results from the neutral loss of the O-tert-butyl moiety.

Note: The optimal reaction conditions (reagent concentration, reaction time, and temperature) and LC-MS/MS parameters should be determined empirically for each specific aldehyde or ketone of interest.

Visualizations

cluster_reactants Reactants cluster_products Products Aldehyde Aldehyde (R-CHO) or Ketone (R-CO-R') Oxime O-Butyl Oxime (R-CH=N-O-C4H9 or R-C(R')=N-O-C4H9) Aldehyde->Oxime + H2N-O-C4H9 OButNH2 O-Butylhydroxylamine (H2N-O-C4H9) OButNH2->Oxime Water Water (H2O)

Caption: Reaction of an aldehyde or ketone with O-Butylhydroxylamine to form an O-butyl oxime.

Sample Sample Collection (e.g., Plasma, Urine, Environmental Matrix) Preparation Sample Preparation (e.g., Extraction, Dilution) Sample->Preparation Derivatization Derivatization with O-Butylhydroxylamine Preparation->Derivatization Analysis LC-MS/MS Analysis (Separation and Detection) Derivatization->Analysis Data Data Processing and Quantification Analysis->Data Result Final Result (Concentration of Aldehyde/Ketone) Data->Result

References

Technical Notes & Optimization

Troubleshooting

strategies to prevent side reactions in O-Butylhydroxylamine conjugations

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered duri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during O-Butylhydroxylamine conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for O-Butylhydroxylamine conjugation (oxime ligation)?

A1: The optimal pH for oxime ligation is a balance between the reaction rate and the stability of the biomolecule. Generally, the reaction is fastest at a mildly acidic pH of 4-5.[1] However, many proteins and other biomolecules can be unstable under these conditions. For reactions involving sensitive biomolecules, a neutral pH (6.5-7.5) is often employed, and the slower reaction rate is compensated for by the addition of a catalyst.

Q2: My reaction is very slow at neutral pH. How can I increase the reaction rate?

A2: To accelerate the reaction at neutral pH, the use of nucleophilic catalysts is highly recommended. Aniline and its derivatives, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), have been shown to significantly increase the rate of oxime formation.[2] Increasing the concentration of both the carbonyl-containing molecule and the O-Butylhydroxylamine, as well as elevating the temperature, can also increase the reaction rate.[3]

Q3: Which is more reactive in oxime ligation: an aldehyde or a ketone?

A3: Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to less steric hindrance.[2] Reactions involving ketones are often slower and may require more forcing conditions or more efficient catalysts.[4]

Q4: Is the oxime bond formed during conjugation stable?

A4: The oxime bond is relatively stable, especially when compared to imine or hydrazone bonds at physiological pH.[5][6] However, the formation of an oxime is a reversible process, and the bond is susceptible to hydrolysis under acidic conditions.[7] Oximes derived from ketones are generally more stable than those derived from aldehydes.[7] For applications requiring irreversible linkage, the oxime bond can be reduced to a more stable hydroxylamine linkage.

Q5: What are some common sources of side reactions in O-Butylhydroxylamine conjugations?

A5: Side reactions can arise from several sources. The aminooxy group is highly reactive and can react with any accessible aldehyde or ketone, not just the target molecule.[3] Aldehyde-containing reagents can oxidize to carboxylic acids, and the hydroxylamine itself can be unstable.[2] Additionally, if the reaction pH is too high (above 7.5), maleimide groups, if present, can react with primary amines.[8]

Troubleshooting Guides

Problem 1: Low or No Conjugate Yield
Possible Cause Recommended Solution
Suboptimal pH The reaction is highly pH-dependent. The optimal pH is typically between 4 and 5. If your biomolecule is sensitive to acidic conditions, perform the reaction at a neutral pH (6.5-7.5) and include a catalyst.[3]
Inefficient or No Catalyst Uncatalyzed reactions at neutral pH are often very slow. Use an efficient catalyst like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA), which are significantly more effective than aniline, especially at neutral pH.[2]
Reactant Instability or Poor Quality Aldehydes can oxidize to carboxylic acids, and hydroxylamine reagents can degrade. Use fresh, high-purity reagents. Prepare stock solutions immediately before use.[2]
Steric Hindrance Bulky substituents on the aldehyde/ketone or the O-Butylhydroxylamine can impede the reaction. If possible, redesign the reactants to reduce steric hindrance. Alternatively, increase the reaction temperature and prolong the reaction time.[2]
Low Reactant Concentration Oxime ligation is a bimolecular reaction. Increasing the concentration of the reactants will increase the reaction rate.[3]
Problem 2: Presence of Side Products
Possible Cause Recommended Solution
Reaction with Non-Target Molecules Aldehydes and ketones are common in biological systems. Ensure purification of your target molecules before ligation to remove any extraneous carbonyl-containing species.[3]
Over-acylation during Synthesis When preparing aminooxy-functionalized peptides, over-acylation can occur. This can be minimized by using protected aminooxyacetic acid derivatives during synthesis.[9]
Reaction with Lab Solvents/Plastics The highly reactive aminooxy group can react with trace acetone or other carbonyl-containing contaminants from lab equipment. Avoid rinsing glassware with acetone before use.[9]
Reaction with Amine-Containing Buffers At pH values above 7.5, some reactive groups (like maleimides, if present) can react with primary amine-containing buffers (e.g., Tris). Use a non-amine-containing buffer like PBS if this is a concern.[8]

Data Presentation

Table 1: Effect of pH and Catalyst on Oxime Ligation Rate
pHCatalystRelative Reaction Rate
4.5None++++
7.0None+
7.0Aniline++
7.0p-Phenylenediamine (pPDA)+++++
7.0m-Phenylenediamine (mPDA)+++++ (higher solubility allows for greater rate enhancement)

This table provides a qualitative comparison. Actual rates depend on specific reactants and concentrations.[2][10]

Table 2: General Reaction Parameters and Expected Outcomes
ParameterConditionExpected Outcome on Yield/RateNotes
Temperature Increase from 4°C to 37°CIncreased reaction rateBe mindful of biomolecule stability at higher temperatures.[3]
Concentration Increase reactant concentrationIncreased reaction rateOxime ligation is a bimolecular reaction.[3]
Reactant Type Aldehyde vs. KetoneAldehydes react fasterKetones form more stable oxime bonds.[2][7]
Catalyst Conc. Increase catalyst concentrationIncreased reaction rateHigher catalyst concentration can significantly accelerate the reaction, especially at neutral pH.[10]

Experimental Protocols

Protocol 1: General O-Butylhydroxylamine Conjugation to a Protein
  • Protein Preparation:

    • Prepare the protein containing an accessible aldehyde or ketone group at a concentration of 1-5 mg/mL in an appropriate buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0).[11]

    • If the carbonyl group needs to be generated (e.g., by oxidation of a terminal serine), perform this step first and purify the protein.

  • Reagent Preparation:

    • Prepare a 10-100 mM stock solution of O-Butylhydroxylamine hydrochloride in an anhydrous solvent like DMSO or DMF.

    • Prepare a 100 mM stock solution of an aniline catalyst (e.g., m-phenylenediamine) in DMSO.[11]

  • Conjugation Reaction:

    • To the protein solution, add the O-Butylhydroxylamine stock solution to achieve the desired molar excess (e.g., 20- to 50-fold).

    • Add the aniline catalyst stock solution to a final concentration of 10-100 mM.[12]

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. For faster reactions, the temperature can be increased to 37°C.[13]

  • Purification:

    • Remove unreacted O-Butylhydroxylamine and catalyst by size-exclusion chromatography (e.g., a desalting column) or dialysis.[12]

    • The purified conjugate can be further analyzed by SDS-PAGE, mass spectrometry, and other relevant techniques to confirm conjugation.

Protocol 2: Purification of O-Butylhydroxylamine Conjugates
  • Size-Exclusion Chromatography (SEC):

    • Equilibrate a desalting column (e.g., G-25) with the desired storage buffer (e.g., PBS, pH 7.4).

    • Apply the reaction mixture to the column.

    • Elute the conjugate with the storage buffer. The larger conjugate will elute first, followed by the smaller, unreacted molecules.

    • Collect fractions and analyze them by UV-Vis spectroscopy and/or SDS-PAGE to identify the fractions containing the purified conjugate.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) that will retain the conjugate but allow the smaller unreacted molecules to diffuse out.

    • Dialyze against a large volume of the desired storage buffer for several hours to overnight at 4°C, with at least one buffer change.

Mandatory Visualizations

experimental_workflow Experimental Workflow for O-Butylhydroxylamine Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Carbonyl-Containing Biomolecule conjugation Mix Reactants and Catalyst Incubate (pH, Temp, Time) prep_protein->conjugation prep_reagent Prepare O-Butylhydroxylamine and Catalyst Solutions prep_reagent->conjugation purify Purify Conjugate (SEC or Dialysis) conjugation->purify analyze Analyze Conjugate (SDS-PAGE, MS) purify->analyze

Caption: A generalized workflow for O-Butylhydroxylamine conjugation.

troubleshooting_workflow Troubleshooting Workflow for Low Conjugation Yield start Low or No Yield check_ph Is pH optimal? (4.5-5.5 or 6.5-7.5 with catalyst) start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_catalyst Is an efficient catalyst present? check_ph->check_catalyst Yes adjust_ph->check_catalyst add_catalyst Add mPDA or pPDA check_catalyst->add_catalyst No check_reagents Are reagents fresh and high-purity? check_catalyst->check_reagents Yes add_catalyst->check_reagents use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents No optimize_conditions Optimize Concentration and Temperature check_reagents->optimize_conditions Yes use_fresh_reagents->optimize_conditions success High Yield Achieved optimize_conditions->success

Caption: A logical workflow for troubleshooting low conjugation yield.

References

Optimization

troubleshooting low yields in O-Butylhydroxylamine bioconjugation reactions

Troubleshooting Guides & FAQs This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming challenges associated with low yields in...

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming challenges associated with low yields in O-Butylhydroxylamine bioconjugation reactions. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and critical data to enhance the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: My bioconjugation reaction with O-Butylhydroxylamine is resulting in very low or no product. What are the primary factors to investigate?

Low or non-existent product formation in oxime ligations is a common hurdle that can often be attributed to several key factors:

  • Suboptimal pH: The efficiency of oxime formation is highly sensitive to the pH of the reaction environment. For reactions without a catalyst, the optimal pH is typically in the slightly acidic range of 4.0-5.0.[1][2][3] At a neutral pH (approximately 7.0), the reaction proceeds at a significantly slower rate.[1][2]

  • Absence of a Catalyst at Neutral pH: If your experimental conditions necessitate a neutral pH to preserve the integrity of your biomolecule, the lack of a suitable catalyst is a principal cause of poor yields.[2][4]

  • Reagent Instability or Degradation: The aminooxy functional group in O-Butylhydroxylamine can be prone to degradation.[1][3] Using reagents that have been stored improperly or for an extended period can lead to diminished reactivity.

  • Low Reactant Concentration: The kinetics of the ligation are directly influenced by the concentrations of the reactants.[1][4]

  • Steric Hindrance: The accessibility of the carbonyl group (aldehyde or ketone) on the target biomolecule can affect the efficiency of the conjugation. Generally, aldehydes are more reactive than ketones, largely due to reduced steric hindrance.[4]

Q2: What is the ideal pH for oxime ligation, and how should I select an appropriate buffer?

The optimal pH for an oxime ligation is dependent on the use of a catalyst.

  • Uncatalyzed Reactions: In the absence of a catalyst, a pH between 4.0 and 5.0 is generally most effective.[1][3] These acidic conditions help to protonate the carbonyl oxygen, which in turn makes the carbonyl carbon more electrophilic and thus more susceptible to a nucleophilic attack from the aminooxy group.[2] A suitable buffer for these conditions is 0.1 M sodium acetate.[2]

  • Catalyzed Reactions at Neutral pH: If your biomolecules are sensitive to acidic environments, the reaction can be carried out at a neutral pH (e.g., 6.5-7.5) by including a nucleophilic catalyst.[1][2] For these conditions, a 0.1 M phosphate buffer is a commonly used option.[2]

Q3: My reaction is proceeding very slowly at a neutral pH. What measures can I take to speed it up?

The rate of oxime formation is markedly slower under neutral pH conditions as compared to acidic ones.[2] To enhance the reaction rate at a neutral pH, the addition of a nucleophilic catalyst is strongly advised.[4]

  • Catalysts: Aniline and its derivatives, such as p-phenylenediamine, are known to be effective catalysts.[3][4] At a neutral pH, aniline can increase the reaction rate by as much as 40-fold.[1] It has been demonstrated that p-phenylenediamine is an even more potent catalyst than aniline at neutral pH.[1][5]

  • Catalyst Concentration: Aniline is typically used at a concentration of 10-100 mM.[1]

  • Increase Reactant Concentrations: Where feasible, increasing the concentrations of O-Butylhydroxylamine and/or the biomolecule can also contribute to a faster reaction rate.[4]

Q4: How can I verify the stability of my O-Butylhydroxylamine reagent?

The stability of O-Butylhydroxylamine, which is often provided as a hydrochloride salt, is essential for a successful conjugation.

  • Proper Storage: It is important to store the reagent according to the manufacturer's guidelines, which usually specify a cool, dry environment.[6] As it is a hygroscopic crystalline powder, minimizing its exposure to moisture is critical.[7]

  • Use Fresh Solutions: It is considered best practice to prepare fresh solutions of O-Butylhydroxylamine immediately prior to each experiment.[8]

  • Avoid Contaminants: It is important to prevent the reagent from reacting with oxidizing agents.[7] Additionally, be aware that the aminooxy group can react with impurities such as acetone, which may be present in some solvents.[1]

Q5: My reaction analysis indicates the presence of multiple products or byproducts. What might be causing this?

The formation of side products can complicate the purification process and lower the yield of the desired bioconjugate.

  • Reaction with Other Functional Groups: While oxime ligation is known for its high chemoselectivity, side reactions may still occur under particular conditions.

  • Instability of the Oxime Bond: Oxime bonds are generally stable at physiological pH; however, they can be prone to hydrolysis in acidic environments.[3]

  • Biomolecule Aggregation: The use of high concentrations of biomolecules during the conjugation reaction can sometimes result in aggregation.[8]

Q6: What are the most effective methods for purifying my O-Butylhydroxylamine bioconjugate?

The selection of an appropriate purification method will depend on the specific properties of your bioconjugate.

  • Size-Exclusion Chromatography (SEC): This is a widely used method for separating the bioconjugate from excess O-Butylhydroxylamine and other small molecules.[1]

  • Affinity Chromatography: If your biomolecule possesses a specific binding partner, this can be a very efficient method for purification.[]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge and can be a useful tool for purifying bioconjugates.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be employed to separate bioconjugates according to their hydrophobicity.[10]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly effective technique for both the purification and analysis of bioconjugates.[11]

Q7: How can I confirm that my conjugation reaction has been successful?

A number of analytical techniques can be utilized to confirm the formation of the oxime bond.

  • Mass Spectrometry (MS): MS provides definitive confirmation of the molecular weight of the conjugate and can also aid in the identification of any byproducts.[12]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can reveal a shift in the molecular weight of the biomolecule following conjugation.[1]

  • HPLC: HPLC can be used to track the progress of the reaction by observing the reduction in starting materials and the emergence of the product peak.[12]

  • NMR Spectroscopy: For smaller bioconjugates, NMR can offer detailed structural information and confirm the presence of the C=N-O bond.[12]

Data Presentation

Table 1: Effect of pH and Catalyst on Oxime Ligation

pHCatalystRelative Reaction RateRecommended BufferReference(s)
4.0-5.0NoneOptimal (uncatalyzed)0.1 M Sodium Acetate[1][2][3]
6.5-7.5NoneVery Slow0.1 M Phosphate Buffer[1][2]
6.5-7.5Aniline (10-100 mM)Significantly Increased0.1 M Phosphate Buffer[1][4]
7.0p-PhenylenediamineUp to 19-fold faster than aniline0.1 M Phosphate Buffer[4]

Table 2: Troubleshooting Summary for Low Yields

ProblemPossible Cause(s)Recommended Solution(s)Reference(s)
Low or No Product Formation Suboptimal pH (too high for uncatalyzed, or no catalyst at neutral pH)For uncatalyzed reactions, adjust pH to 4.0-5.0. For neutral pH reactions, add a catalyst like aniline or p-phenylenediamine.[1][2]
Reagent degradation (O-Butylhydroxylamine)Use fresh, high-purity reagents. Store O-Butylhydroxylamine hydrochloride in a cool, dry place. Prepare solutions immediately before use.[1][3]
Low reactant concentrationsIncrease the concentration of one or both reactants. A molar excess of O-Butylhydroxylamine (e.g., 1.2 to 2-fold) is often used.[1]
Steric hindranceConsider that aldehydes are generally more reactive than ketones.[4]
Slow Reaction Rate Reaction performed at neutral pH without a catalystAdd a catalyst (e.g., aniline or p-phenylenediamine) to the reaction mixture.[1][4]
Low temperatureFor non-sensitive molecules, consider increasing the reaction temperature (e.g., to 37°C).[3]
Presence of Side Products Hydrolysis of the oxime bondWhile generally stable at neutral pH, be mindful of prolonged exposure to highly acidic conditions during workup.[3]
Biomolecule aggregationOptimize protein concentration. Consider adding excipients like arginine to prevent aggregation.[8]
Difficulty in Purification Incomplete reactionMonitor the reaction to completion using an appropriate analytical technique (e.g., HPLC, LC-MS) before starting purification.[12]
Inappropriate purification methodSelect a purification method with sufficient resolving power, such as SEC, IEX, or affinity chromatography, based on the properties of your conjugate.[1][10]
Experimental Protocols

Protocol 1: General Procedure for O-Butylhydroxylamine Bioconjugation at Acidic pH (Uncatalyzed)

  • Preparation of Reactants:

    • Dissolve your aldehyde or ketone-containing biomolecule in 0.1 M sodium acetate buffer, pH 4.5.

    • Prepare a stock solution of O-Butylhydroxylamine hydrochloride in the same buffer.

  • Ligation Reaction:

    • Add a slight molar excess (e.g., 1.2 to 2-fold) of the O-Butylhydroxylamine solution to the biomolecule solution.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Monitoring the Reaction:

    • Monitor the reaction progress by a suitable analytical method such as HPLC, LC-MS, or SDS-PAGE.[1]

  • Purification:

    • Once the reaction is complete, purify the bioconjugate using an appropriate method (e.g., size-exclusion chromatography) to remove excess O-Butylhydroxylamine and other small molecules.

Protocol 2: General Procedure for O-Butylhydroxylamine Bioconjugation at Neutral pH (Catalyzed)

  • Preparation of Reactants:

    • Dissolve your aldehyde or ketone-containing biomolecule in 0.1 M phosphate buffer, pH 7.0.

    • Prepare a stock solution of O-Butylhydroxylamine hydrochloride in the same buffer.

    • Prepare a stock solution of the catalyst (e.g., aniline) in the same buffer.

  • Ligation Reaction:

    • To the biomolecule solution, add the catalyst to the desired final concentration (e.g., 10-100 mM for aniline).[1]

    • Add a slight molar excess (e.g., 1.2 to 2-fold) of the O-Butylhydroxylamine solution to the biomolecule solution.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Monitoring the Reaction:

    • Monitor the reaction progress by a suitable analytical method such as HPLC, LC-MS, or SDS-PAGE.[1]

  • Purification:

    • Once the reaction is complete, purify the bioconjugate using an appropriate method (e.g., size-exclusion chromatography) to remove excess reagents.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield in O-Butylhydroxylamine Bioconjugation check_ph Verify Reaction pH start->check_ph ph_ok Is pH optimal? (4.0-5.0 for uncatalyzed, ~7.0 for catalyzed) check_ph->ph_ok adjust_ph Adjust pH to Optimal Range ph_ok->adjust_ph No check_catalyst Check for Catalyst (for neutral pH reactions) ph_ok->check_catalyst  Yes success Improved Yield adjust_ph->success catalyst_present Is an effective catalyst (e.g., aniline) present? check_catalyst->catalyst_present add_catalyst Add/Optimize Catalyst (e.g., aniline or p-phenylenediamine) catalyst_present->add_catalyst No check_reagents Assess Reagent Quality catalyst_present->check_reagents Yes add_catalyst->success reagents_ok Are reagents fresh and stored correctly? check_reagents->reagents_ok use_fresh_reagents Use Fresh, High-Purity Reagents reagents_ok->use_fresh_reagents No check_concentration Review Reactant Concentrations reagents_ok->check_concentration Yes use_fresh_reagents->success concentration_ok Is molar ratio appropriate? (e.g., 1.2-2x excess of hydroxylamine) check_concentration->concentration_ok adjust_concentration Optimize Molar Ratio concentration_ok->adjust_concentration No concentration_ok->success Yes adjust_concentration->success

Caption: Troubleshooting workflow for low yields in O-Butylhydroxylamine bioconjugation.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Ligation Reaction cluster_analysis 3. Monitoring & Analysis cluster_purification 4. Purification cluster_validation 5. Validation prep_biomolecule Prepare Aldehyde/Ketone- Containing Biomolecule in Appropriate Buffer mix_reagents Combine Reactants (and Catalyst if needed) prep_biomolecule->mix_reagents prep_hydroxylamine Prepare Fresh Solution of O-Butylhydroxylamine HCl prep_hydroxylamine->mix_reagents prep_catalyst Prepare Catalyst Solution (e.g., Aniline) if at Neutral pH prep_catalyst->mix_reagents incubate Incubate at RT or 37°C (2-24 hours) mix_reagents->incubate monitor Monitor Reaction Progress (HPLC, LC-MS, SDS-PAGE) incubate->monitor purify Purify Bioconjugate (SEC, Affinity, IEX, etc.) monitor->purify validate Confirm Conjugate Identity (MS, etc.) purify->validate

Caption: General experimental workflow for O-Butylhydroxylamine bioconjugation.

References

Troubleshooting

impact of steric hindrance on O-Butylhydroxylamine reaction kinetics

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) regarding the impact of steric hi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) regarding the impact of steric hindrance on O-Butylhydroxylamine reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for O-Butylhydroxylamine with an aldehyde or ketone?

A1: The reaction is an oxime ligation, a robust and highly selective bioorthogonal reaction. It proceeds via a two-step mechanism: first, the nucleophilic nitrogen of O-Butylhydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral hemiaminal intermediate. Second, this intermediate undergoes acid-catalyzed dehydration to form a stable C=N-O oxime bond.[1] The overall reaction is an equilibrium process, but the formation of the stable oxime product is highly favored.[1]

Q2: How does steric hindrance fundamentally impact the kinetics of this reaction?

A2: Steric hindrance refers to the spatial arrangement of atoms or groups near the reaction site that physically obstructs the reaction.[2] In the context of oxime ligation, bulky substituents on either the O-Butylhydroxylamine or, more commonly, the carbonyl compound (aldehyde or ketone) can significantly slow down the reaction rate. This occurs because the bulky groups prevent the reacting molecules from achieving the necessary proximity and orientation for the nucleophilic attack to occur efficiently. Aldehydes are generally much more reactive than ketones primarily due to reduced steric hindrance around the carbonyl carbon.[2][3]

Q3: What is the optimal pH for reacting O-Butylhydroxylamine, and why is it important?

A3: The optimal pH for oxime ligation is typically between 4 and 5.[4] This is a critical balance: the acidic conditions are required to catalyze the dehydration of the hemiaminal intermediate, which is often the rate-limiting step. However, at a pH that is too low, the O-Butylhydroxylamine nucleophile becomes protonated, rendering it unreactive. While the reaction can proceed at neutral pH (6.5-7.5), the rate is often significantly slower, making catalysis necessary for practical applications in bioconjugation.[4][5]

Q4: Can a catalyst be used to overcome slow reaction rates, especially with sterically hindered substrates?

A4: Yes, nucleophilic catalysts are highly recommended to accelerate oxime ligations, particularly at neutral pH. Aniline is a commonly used catalyst that can increase the reaction rate substantially.[4][6] More efficient catalysts, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), have been developed and show superior activity, especially at neutral pH.[4] These catalysts work by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then more susceptible to attack by the hydroxylamine.[6] While catalysts can significantly improve rates, they may not completely overcome the challenges posed by severe steric hindrance.

Data Presentation: Impact of Steric Hindrance on Reaction Kinetics

The following data illustrates the significant impact of increasing steric hindrance on the carbonyl substrate on the pseudo-first-order rate constant (k_obs) for oxime formation with O-Butylhydroxylamine. Conditions are constant across all experiments (pH 5.0, 25°C, catalyst present).

Carbonyl SubstrateStructureRelative Steric HindranceRepresentative k_obs (M⁻¹s⁻¹)
AcetaldehydeCH₃CHOLow9.5 x 10⁻²
Acetone(CH₃)₂COModerate2.1 x 10⁻³
3-Pentanone(CH₃CH₂)₂COHigh8.8 x 10⁻⁵
Di-tert-butyl ketone((CH₃)₃C)₂COVery High< 1.0 x 10⁻⁷ (rate often immeasurable)

Note: This data is representative and compiled based on established chemical principles that demonstrate aldehydes are more reactive than ketones, and increasing alkyl substitution (steric bulk) around the carbonyl group dramatically decreases the rate of nucleophilic attack and oxime formation.[2][3][7]

Troubleshooting Guide

Q: My reaction with a sterically hindered ketone is showing very low or no product yield. How can I determine if steric hindrance is the primary cause?

A: Low yield is a common indicator of steric hindrance.[2][8] To confirm this, consider the following troubleshooting workflow.

start Start: Low/No Yield with Hindered Ketone check_control Run a control reaction with a less hindered substrate (e.g., acetone). start->check_control control_ok Does the control reaction work? check_control->control_ok steric_issue Primary Issue is Likely Steric Hindrance. control_ok->steric_issue Yes other_issue Issue is likely not steric. Check other parameters. control_ok->other_issue No troubleshoot_other Troubleshoot: - Reagent Purity - pH of buffer - Catalyst activity - Reaction time/temp other_issue->troubleshoot_other

Caption: Troubleshooting workflow to diagnose steric hindrance issues.

Q: I've confirmed steric hindrance is the issue. What are my options to improve the reaction yield?

A: When facing significant steric hindrance, you must often employ more forcing reaction conditions. Here are several strategies, ordered from simplest to most complex:

  • Increase Reactant Concentration : As oxime ligation is a bimolecular reaction, increasing the concentration of O-Butylhydroxylamine and/or the ketone can help drive the equilibrium toward the product.[4]

  • Elevate the Temperature : Increasing the reaction temperature provides more energy to overcome the activation barrier imposed by steric repulsion. Reactions can be accelerated by heating to 37°C or higher.[9] Be cautious, as this can lead to side reactions or degradation of sensitive substrates.

  • Use a More Efficient Catalyst : If you are using aniline, switch to a more potent catalyst like m-phenylenediamine (mPDA), which can be used at higher concentrations due to its greater aqueous solubility, leading to significant rate enhancement.[4]

  • Increase Reaction Time : For very slow reactions, simply allowing the reaction to proceed for an extended period (e.g., 24-72 hours) may be sufficient to obtain a usable yield.

  • Modify the Substrate : If synthetically feasible, consider redesigning the carbonyl substrate to introduce a less hindered reactive site or to add a linker that moves the bulky groups further away from the carbonyl carbon.

Q: Are there any downstream consequences of using high heat or very long reaction times to force a sterically hindered reaction?

A: Yes. Forcing reaction conditions can lead to several issues. High temperatures can cause the degradation of starting materials or the desired product. For complex biomolecules, it can lead to denaturation. Extended reaction times increase the risk of side reactions, such as hydrolysis of the oxime product, especially if the pH is not carefully controlled. It is crucial to monitor the reaction progress and purity using an appropriate analytical technique like HPLC or LC-MS.

Experimental Protocols

Protocol 1: Kinetic Analysis of Sterically Hindered Oxime Ligation by ¹H NMR Spectroscopy

This protocol is suitable for monitoring the slow kinetics typical of reactions involving O-Butylhydroxylamine and sterically hindered ketones.

1. Materials & Reagents:

  • O-Butylhydroxylamine

  • Sterically hindered ketone (e.g., 3-Pentanone)

  • Non-hindered control ketone (e.g., Acetone)

  • Deuterated buffer (e.g., 100 mM Acetate buffer in D₂O, pD adjusted to 5.0)

  • Internal standard (e.g., 1,4-Dioxane, choose a standard with a singlet that does not overlap with reactant or product signals)

2. Sample Preparation:

  • Prepare a stock solution of the internal standard in the deuterated buffer at a known concentration (e.g., 10 mM).

  • Prepare a stock solution of O-Butylhydroxylamine in the deuterated buffer/standard solution (e.g., 200 mM).

  • In a standard 5 mm NMR tube, dissolve a precisely weighed amount of the ketone substrate in 0.5 mL of the O-Butylhydroxylamine stock solution to achieve the desired starting concentration (e.g., 10 mM ketone, 190 mM O-Butylhydroxylamine for pseudo-first-order conditions).

3. NMR Data Acquisition:

  • Immediately place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 25°C).

  • Quickly perform tuning, locking, and shimming.

  • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 30 minutes for a slow reaction). Use an automated acquisition routine if available.[10] Each spectrum should have sufficient signal-to-noise from a single scan if possible to maximize temporal resolution.[10]

4. Data Analysis:

  • Process all spectra uniformly (e.g., same phasing and baseline correction).

  • For each time point, integrate a characteristic signal for the ketone reactant and a characteristic signal for the oxime product.

  • Normalize these integrals to the integral of the internal standard to correct for any concentration fluctuations.

  • Calculate the concentration of the reactant remaining at each time point. Plot ln([Ketone]t / [Ketone]₀) versus time. The slope of this line will be -k_obs.

cluster_prep Preparation cluster_acq Acquisition cluster_an Analysis prep1 Prepare Stock Solutions (Hydroxylamine, Standard) in D2O Buffer prep2 Add Ketone to NMR Tube with Stock Solution prep1->prep2 acq1 Place in Spectrometer (Tune, Lock, Shim) prep2->acq1 acq2 Acquire 1H Spectra over Time acq1->acq2 an1 Process Spectra Uniformly acq2->an1 an2 Integrate Reactant & Product Signals vs. Internal Standard an1->an2 an3 Calculate Concentrations & Plot Kinetics an2->an3

Caption: Experimental workflow for NMR-based kinetic analysis.

References

Optimization

Technical Support Center: Purification of O-Butylhydroxylamine Reaction Products

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with O-Butylhydroxylamine and its reaction...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with O-Butylhydroxylamine and its reaction products, primarily O-butyloximes.

Troubleshooting Guide

Issue 1: Low or No Yield of Purified O-Butyloxime

Q: After purification, the yield of my O-butyloxime is significantly lower than expected. What are the common causes and how can I improve it?

A: Low recovery of the desired product can occur at various stages of the purification process. A systematic approach to identify the source of product loss is crucial.

Possible Causes and Solutions:

  • Incomplete Extraction: The O-butyloxime may have some solubility in the aqueous layer during acid-base extraction, especially if it possesses polar functional groups.

    • Solution: Perform multiple extractions (at least 2-3) with the organic solvent to ensure complete removal of the product from the aqueous phase. After separating the layers, "back-washing" the combined aqueous layers with a fresh portion of the organic solvent can help recover any dissolved product.

  • Product Loss During Washing Steps: Excessive or aggressive washing of the organic layer can lead to the loss of product, particularly if the product has some water solubility.

    • Solution: Use minimal volumes of wash solutions (e.g., brine) and avoid vigorous shaking that can lead to emulsion formation.

  • Decomposition on Silica Gel: O-butyloximes, while generally stable, can sometimes be sensitive to the acidic nature of standard silica gel used in column chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-3%). Alternatively, use a less acidic stationary phase like neutral alumina.

  • Improper Column Chromatography Technique:

    • Co-elution with Impurities: If the solvent system is too polar, the desired product may elute too quickly along with impurities.

    • Product Remains on the Column: If the solvent system is not polar enough, the product may not elute from the column.

    • Solution: Carefully select the solvent system for column chromatography by first performing thin-layer chromatography (TLC) analysis. Aim for an Rf value of approximately 0.25-0.35 for the desired product to ensure good separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also be effective for separating compounds with different polarities.

  • Poor Recrystallization Solvent Choice: The chosen solvent may be too good at dissolving the O-butyloxime even at low temperatures, or the product may "oil out" instead of forming crystals.

    • Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can be effective. Common solvent systems include ethanol/water, and hexane/ethyl acetate.

  • Premature Product Precipitation: During acid-base extraction, if the pH of the aqueous layer is not sufficiently acidic, the unreacted O-butylhydroxylamine may not be fully protonated and could contaminate the organic layer.

    • Solution: Ensure the pH of the aqueous acidic wash is sufficiently low (pH 1-2) to fully protonate and extract all unreacted O-butylhydroxylamine.

Troubleshooting_Low_Yield cluster_extraction Acid-Base Extraction Issues cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Low Yield of Purified O-Butyloxime incomplete_extraction Incomplete Product Extraction (Product in Aqueous Layer) start->incomplete_extraction Check Extraction loss_during_wash Product Loss During Aqueous Washes start->loss_during_wash Check Washes decomposition Product Decomposition on Silica Gel start->decomposition Check Chromatography improper_solvent Improper Solvent System (Co-elution or No Elution) start->improper_solvent Check Chromatography poor_solvent Poor Solvent Choice (High Solubility at Low Temp or Oiling Out) start->poor_solvent Check Recrystallization sol_extraction Perform multiple extractions. Back-wash aqueous layers. incomplete_extraction->sol_extraction Solution sol_wash Use minimal wash volumes. Avoid vigorous shaking. loss_during_wash->sol_wash Solution sol_decomposition Use deactivated silica gel (add 1-3% Et3N to eluent) or neutral alumina. decomposition->sol_decomposition Solution sol_solvent Optimize solvent system using TLC (aim for Rf ~0.3). Use gradient elution. improper_solvent->sol_solvent Solution sol_recrystallization Screen for a suitable solvent or solvent pair. poor_solvent->sol_recrystallization Solution

Troubleshooting workflow for low yield of purified O-butyloxime.
Issue 2: Presence of Impurities in the Final Product

Q: My purified O-butyloxime is still contaminated with starting materials or byproducts. How can I improve the purity?

A: The nature of the impurity will dictate the best strategy for its removal.

Common Impurities and Their Removal:

  • Unreacted Aldehyde or Ketone: These are neutral compounds and will remain in the organic layer with the O-butyloxime during a standard acid-base extraction.

    • Solution 1 (Bisulfite Extraction): Aldehydes and some unhindered ketones react with sodium bisulfite to form water-soluble adducts. Washing the organic layer with a saturated aqueous solution of sodium bisulfite can remove these impurities.

    • Solution 2 (Column Chromatography): Aldehydes and ketones are typically more polar than the corresponding O-butyloximes. A carefully chosen solvent system for flash column chromatography can effectively separate them.

  • Unreacted O-Butylhydroxylamine: This is a basic impurity.

    • Solution: A thorough wash of the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the O-butylhydroxylamine, forming a water-soluble salt that partitions into the aqueous layer.[1]

  • Acidic Byproducts: If the reaction conditions could lead to the formation of acidic byproducts (e.g., carboxylic acids from aldehyde oxidation), these will also be present.

    • Solution: Washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or saturated NaHCO3) will deprotonate the acidic impurities, forming water-soluble salts that are removed in the aqueous layer.[2]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my O-butyloxime reaction mixture?

A1: The initial and often most effective purification step is an acid-base extraction. This technique separates the components of your reaction mixture into acidic, basic, and neutral fractions. Your O-butyloxime product is typically neutral and will remain in the organic layer, while unreacted O-butylhydroxylamine (basic) will be extracted into an acidic aqueous layer, and any acidic byproducts can be removed with a basic aqueous wash.

Q2: How do I choose the right solvent system for column chromatography of my O-butyloxime?

A2: The ideal solvent system for column chromatography is best determined by thin-layer chromatography (TLC). Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems. A good starting point for many O-butyloximes is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] Adjust the ratio of the solvents until the desired O-butyloxime has an Rf value of approximately 0.25-0.35.[4] This Rf value generally provides the best separation on a column.

Q3: My O-butyloxime product is an oil and won't crystallize. How can I purify it?

A3: If your O-butyloxime is a non-crystalline oil, column chromatography is the preferred method of purification. If the oil is of high purity after chromatography, you can attempt to induce crystallization by dissolving it in a minimal amount of a non-polar solvent and adding a more polar anti-solvent dropwise until turbidity is observed, then cooling. Seeding with a small crystal of the pure compound, if available, can also help.

Q4: Can I use distillation to purify my O-butyloxime?

A4: Distillation can be a suitable method for purifying liquid O-butyloximes, especially if the impurities have significantly different boiling points. Vacuum distillation is often necessary to prevent decomposition at high temperatures.

Q5: How can I confirm the purity of my final O-butyloxime product?

A5: The purity of your final product can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are excellent for confirming the structure and assessing the purity of your compound. The absence of signals from starting materials or byproducts is a good indicator of purity. Quantitative NMR (qNMR) can be used for a more precise purity determination.[5][6]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can separate and identify the components of your sample, providing a quantitative measure of purity.

Data Presentation

Table 1: Comparison of Purification Methods for O-Butyloximes (Illustrative Data)

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Acid-Base Extraction85-95%90-98%Removes ionic impurities effectively.Does not separate neutral impurities.
Column Chromatography>98%70-90%High resolution for complex mixtures.Can be time-consuming and uses large solvent volumes.
Recrystallization>99%60-85%Yields highly pure crystalline solids.Only suitable for solid compounds; product loss in mother liquor.
Vacuum Distillation>97%75-95%Effective for thermally stable liquids.Not suitable for solids or heat-sensitive compounds.

Note: The values presented are illustrative and can vary significantly based on the specific O-butyloxime and the reaction conditions.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for O-Butyloxime Purification

This protocol assumes the reaction was carried out in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Transfer Reaction Mixture: Transfer the crude reaction mixture to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer.

  • Repeat Acidic Wash: Repeat steps 2 and 3 one more time to ensure complete removal of basic impurities like unreacted O-butylhydroxylamine.

  • Basic Wash (Optional): If acidic byproducts are suspected, add an equal volume of saturated aqueous NaHCO3 to the organic layer in the separatory funnel. Shake, vent, and separate the layers as before.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO4 or Na2SO4).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude neutral product.

Acid_Base_Extraction start Crude Reaction Mixture (in Organic Solvent) add_hcl Add 1M HCl and Shake start->add_hcl separate1 Separate Layers add_hcl->separate1 organic1 Organic Layer (Product + Neutral Impurities) separate1->organic1 Keep aqueous1 Aqueous Layer (Protonated O-Butylhydroxylamine) separate1->aqueous1 Discard add_nahco3 Add Saturated NaHCO3 (Optional) organic1->add_nahco3 separate2 Separate Layers add_nahco3->separate2 organic2 Organic Layer separate2->organic2 Keep aqueous2 Aqueous Layer (Deprotonated Acidic Byproducts) separate2->aqueous2 Discard add_brine Wash with Brine organic2->add_brine dry Dry over Anhydrous MgSO4 add_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Purified O-Butyloxime (Crude Neutral Product) filter_concentrate->product

Workflow for acid-base extraction of an O-butyloxime.
Protocol 2: Flash Column Chromatography of an O-Butyloxime

  • TLC Analysis: Determine the optimal solvent system using TLC, aiming for an Rf of ~0.3 for the product. A common system is ethyl acetate in hexanes.

  • Column Packing:

    • Plug a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product from the acid-base extraction in a minimal amount of the chromatography solvent.

    • Carefully apply the sample to the top of the silica gel column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through the silica gel.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified O-butyloxime.

Protocol 3: Recrystallization of a Solid O-Butyloxime
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the O-butyloxime is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid O-butyloxime in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them to a constant weight.

References

Troubleshooting

effect of reactant concentration on oxime ligation efficiency

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on optimizing oxime ligation efficiency, with a specific focus on the impact of reactant concentrat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on optimizing oxime ligation efficiency, with a specific focus on the impact of reactant concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental effect of reactant concentration on oxime ligation rate?

Oxime ligation is a bimolecular reaction where an aminooxy group reacts with an aldehyde or ketone.[1][2] As with most bimolecular reactions, the rate is directly dependent on the concentration of the reactants. Increasing the concentration of either the carbonyl-containing molecule or the aminooxy-functionalized molecule will lead to a faster reaction.[1][3] This is a critical parameter to adjust, especially when dealing with slow reactions at neutral pH.[3][4]

Q2: What are typical concentration ranges for reactants in an oxime ligation?

Reactant concentrations can vary widely based on the specific application, from low micromolar (µM) for labeling sensitive biomolecules to millimolar (mM) for small molecule synthesis.[2][4][5][6] For protein modification, concentrations are often in the low µM to low mM range.[2][7] The choice of concentration is often a balance between achieving a desirable reaction rate and maintaining the solubility and stability of the reactants.[2][8]

Q3: How does the stoichiometry of the reactants influence the reaction?

While a 1:1 molar ratio is the theoretical ideal, it is common practice to use a slight molar excess (e.g., 1.2 to 2-fold) of one reactant to drive the reaction to completion.[9] Often, the more readily available or less precious component, typically the smaller aminooxy-functionalized molecule, is used in excess relative to the larger biomolecule (e.g., a protein).[7]

Q4: How does catalyst concentration impact the reaction, particularly at neutral pH?

For reactions at or near neutral pH (pH ~7), where the uncatalyzed reaction is slow, a nucleophilic catalyst like aniline or its derivatives is crucial.[1][5] The reaction rate often shows a first-order dependence on the catalyst concentration.[10][11] Therefore, increasing the catalyst concentration directly accelerates the ligation.[1] The choice of catalyst and its concentration is critical for achieving efficient conjugation under biologically compatible conditions.[12][13]

Troubleshooting Guide

Q5: My reaction yield is very low. Could reactant concentration be the issue?

Yes, low reactant concentration is a common cause of poor yields and slow reaction kinetics.[1][4] If your molecules are stable and soluble at higher concentrations, increasing the concentration of one or both reactants is a primary troubleshooting step.[1][3] This is particularly important for reactions performed at neutral pH, which are inherently slower.[1][5]

Q6: I'm observing precipitation in my reaction mixture. What should I do?

Precipitation indicates that one of your reactants, the catalyst, or the product has exceeded its solubility limit. This is a recognized bottleneck that can prevent the reaction from proceeding efficiently.[2][8]

  • Action: Consider using an organic co-solvent such as Dimethylformamide (DMF) or acetonitrile (ACN) to improve the solubility of your reactants, which may allow you to use higher effective concentrations.[2][3]

  • Alternative: If co-solvents are not compatible with your system, you may need to work at lower reactant concentrations and compensate by extending the reaction time or increasing the temperature.[1][2]

Q7: My catalyzed reaction at neutral pH is still too slow. How can I accelerate it by adjusting concentrations?

If a standard aniline-catalyzed reaction is sluggish, you have several options related to concentration:

  • Increase Reactant Concentration: As a bimolecular reaction, doubling the concentration of one reactant will double the rate.[1]

  • Increase Catalyst Concentration: The reaction rate is dependent on the catalyst concentration. However, aniline has limited solubility in aqueous buffers (~100 mM).[10]

  • Switch to a More Soluble/Efficient Catalyst: Catalysts like m-phenylenediamine (mPDA) have much greater aqueous solubility than aniline and can be used at significantly higher concentrations (e.g., up to 750-900 mM), leading to dramatic rate enhancements.[10][12] p-Phenylenediamine (pPDA) is another highly effective catalyst that can provide up to a 19-fold faster rate than aniline at the same concentration.[5][12][13]

Quantitative Data on Concentration and Catalyst Effects

The following tables summarize key data regarding the impact of pH, catalyst choice, and catalyst concentration on reaction rates.

Table 1: Effect of pH and Aniline Concentration on Ligation Rate

pH Catalyst (Aniline) Concentration Approximate Rate Increase (vs. uncatalyzed at neutral pH)
4.5 100 mM ~400-fold[12][13]

| 7.0 | 100 mM | ~40-fold[12][13] |

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH (pH 7)

Catalyst Concentration Relative Rate Increase (vs. uncatalyzed) Relative Rate (vs. Aniline)
Uncatalyzed - 1x -
Aniline 10 mM - 1x[13]
p-Phenylenediamine (pPDA) 10 mM ~120-fold[5][13] ~19-fold[5][12][13]
m-Phenylenediamine (mPDA) 100 mM - ~2.5-fold[11]

| m-Phenylenediamine (mPDA) | 750 mM | - | ~15-fold[10][11] |

Experimental Protocols

Protocol: General Oxime Ligation for Protein Labeling at Neutral pH

This protocol provides a general guideline. Optimal concentrations and reaction times should be determined empirically for each specific system.

1. Reagent Preparation:

  • Protein Stock: Prepare a stock solution of the aldehyde or ketone-containing protein (e.g., 100 µM or 1-10 mg/mL) in a suitable buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0).[7]

  • Aminooxy Probe Stock: Prepare a concentrated stock solution (e.g., 10-100 mM) of the aminooxy-functionalized molecule (e.g., a dye or drug) in a compatible solvent like DMSO or DMF.

  • Catalyst Stock: Prepare a concentrated stock solution of the catalyst (e.g., 1 M aniline or p-phenylenediamine in DMSO or an appropriate buffer).[7]

2. Reaction Setup:

  • In a reaction vessel, add the protein stock solution.

  • Add the aminooxy probe stock solution to achieve the desired final molar excess (e.g., a 20 to 30-fold excess over the protein).[7]

  • Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 10-100 mM for aniline or 10 mM for pPDA).[7][9]

3. Incubation and Monitoring:

  • Incubate the reaction at a constant temperature (e.g., room temperature or 37°C).[1][13]

  • Monitor the reaction progress using appropriate analytical techniques such as RP-HPLC, SDS-PAGE, or mass spectrometry to track the consumption of starting material and formation of the product.[3][9]

4. Purification:

  • Once the reaction is complete, purify the conjugate using standard techniques like size-exclusion chromatography or affinity chromatography to remove excess reagents and catalyst.[7]

Visualized Workflows

Troubleshooting_Low_Yield start Low Ligation Yield check_conc Are reactant concentrations adequate? start->check_conc increase_conc Increase concentration of reactants and/or catalyst check_conc->increase_conc No check_cat Is reaction at neutral pH and still slow? check_conc->check_cat Yes check_sol Is precipitation observed? increase_conc->check_sol add_cosolvent Add organic co-solvent (e.g., DMF, ACN) check_sol->add_cosolvent Yes check_sol->check_cat No add_cosolvent->check_cat optimize_cat Switch to a more efficient catalyst (e.g., pPDA, mPDA) check_cat->optimize_cat Yes success Reaction Optimized check_cat->success No optimize_cat->success

Caption: Troubleshooting workflow for low oxime ligation yield.

Concentration_Effect_Logic cluster_reactants Reactant Properties cluster_conditions Reaction Conditions carbonyl_conc [Carbonyl Compound] rate Reaction Rate (Ligation Efficiency) carbonyl_conc->rate aminooxy_conc [Aminooxy Compound] aminooxy_conc->rate catalyst_conc [Catalyst] catalyst_conc->rate especially at pH 7 pH pH pH->rate temp Temperature temp->rate

Caption: Factors influencing oxime ligation reaction rate.

References

Optimization

addressing solubility issues of O-Butylhydroxylamine in aqueous buffers

Welcome to the technical support center for O-Butylhydroxylamine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered when worki...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Butylhydroxylamine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered when working with O-Butylhydroxylamine in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your experiments.

Troubleshooting Guide: Addressing O-Butylhydroxylamine Solubility Issues

This guide provides solutions to common problems you may encounter when dissolving O-Butylhydroxylamine in aqueous buffers.

Problem 1: O-Butylhydroxylamine fails to dissolve completely in my aqueous buffer.

  • Question: I am trying to dissolve O-Butylhydroxylamine hydrochloride directly into my phosphate-buffered saline (PBS) at pH 7.4, but it is not fully dissolving. What could be the issue?

    Answer: The solubility of O-alkylhydroxylamines can be significantly lower in buffered solutions compared to water. For instance, the solubility of a related compound, O-benzylhydroxylamine hydrochloride, is approximately 1 mg/mL in PBS (pH 7.2). It is possible you are exceeding the solubility limit of O-Butylhydroxylamine in your buffer.

    Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: Dissolve the O-Butylhydroxylamine hydrochloride in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) at a higher concentration (e.g., 10 mg/mL). O-tert-Butylhydroxylamine hydrochloride, a similar compound, is soluble in water at up to 50 mg/mL.[1]

    • Stepwise Addition to Buffer: Add the concentrated stock solution dropwise to your aqueous buffer while vortexing or stirring. This gradual addition helps to prevent localized precipitation.

    • Optimize the Final Concentration: The final concentration of the organic solvent in your aqueous buffer should be minimized, ideally below 10%, to avoid any adverse effects on your experiment.

Problem 2: Precipitation occurs when adding the O-Butylhydroxylamine stock solution to the buffer.

  • Question: I prepared a stock solution of O-Butylhydroxylamine in DMSO, but when I add it to my reaction buffer, a precipitate forms. How can I prevent this?

    Answer: Precipitation upon addition to an aqueous buffer can be due to several factors, including the final concentration of the compound, the buffer composition, and the pH.

    Troubleshooting Steps:

    • Reduce the Final Concentration: Your target concentration of O-Butylhydroxylamine in the aqueous buffer may still be too high. Try preparing a more dilute final solution.

    • Adjust the pH of the Buffer: The solubility of amine-containing compounds can be pH-dependent. For amine-reactive labeling, a pH range of 7.2-8.5 is generally recommended.[2][3] You may need to optimize the pH of your buffer to improve solubility.

    • Warm the Buffer: Gently warming the buffer (e.g., to 37°C) can sometimes help to increase the solubility of the compound. However, ensure this is compatible with the stability of your other reagents.

    • Use a Different Buffer System: If problems persist, consider trying an alternative amine-free buffer such as HEPES or borate buffer.

Problem 3: The dissolved O-Butylhydroxylamine appears to be unstable in my buffer over time.

  • Question: After successfully dissolving O-Butylhydroxylamine, I notice the solution becoming cloudy after a short period. Is the compound unstable?

    Answer: O-Butylhydroxylamine solutions, particularly in aqueous buffers, are best prepared fresh for each experiment. The stability can be influenced by the buffer components and storage conditions.

    Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare your O-Butylhydroxylamine solution immediately before use.

    • Avoid Incompatible Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as these will react with the O-Butylhydroxylamine.[2][3]

    • Storage of Stock Solutions: If you need to store a stock solution in an organic solvent, keep it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of O-Butylhydroxylamine?

A1: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended for preparing concentrated stock solutions.

Q2: What is the approximate solubility of O-Butylhydroxylamine hydrochloride in aqueous solutions?

A2: While specific data for O-Butylhydroxylamine is limited, a close analog, O-tert-Butylhydroxylamine hydrochloride, has a solubility of 0.5 g in 10 mL of water (50 mg/mL).[1][4][5] Another analog, O-benzylhydroxylamine hydrochloride, has a much lower solubility of approximately 1 mg/mL in PBS at pH 7.2. It is prudent to start with the assumption of lower solubility in buffered solutions.

Q3: Which buffers should I avoid when working with O-Butylhydroxylamine?

A3: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with your target molecule for reaction with O-Butylhydroxylamine.[2][3]

Q4: What is the optimal pH range for dissolving and reacting O-Butylhydroxylamine?

A4: For reactions involving primary amines, such as protein labeling, a pH range of 7.2 to 8.5 is generally recommended to ensure the amine groups are deprotonated and reactive.[2][3]

Q5: Can I sonicate the solution to aid dissolution?

A5: Gentle sonication can be used to help dissolve O-Butylhydroxylamine. However, avoid excessive heating, which could potentially degrade the compound.

Quantitative Solubility Data

The following table summarizes the available solubility data for O-Butylhydroxylamine and its analogs.

CompoundSolvent/BufferTemperature (°C)Solubility
O-tert-Butylhydroxylamine hydrochlorideWaterRoom Temperature~ 50 mg/mL
O-benzylhydroxylamine hydrochloridePBS (pH 7.2)Room Temperature~ 1 mg/mL
O-benzylhydroxylamine hydrochlorideDMSORoom Temperature~ 10 mg/mL
O-benzylhydroxylamine hydrochlorideDimethylformamideRoom Temperature~ 5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of O-Butylhydroxylamine Hydrochloride in DMSO

Materials:

  • O-Butylhydroxylamine hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of O-Butylhydroxylamine hydrochloride in a clean microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the tube until the solid is completely dissolved. Gentle warming to room temperature may be applied if necessary.

  • Use this stock solution immediately for your experiment.

Protocol 2: General Procedure for Labeling a Protein with O-Butylhydroxylamine

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 10 mg/mL O-Butylhydroxylamine hydrochloride stock solution in DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure your protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free reaction buffer. If your protein is in a buffer containing primary amines, perform a buffer exchange.

  • Reaction Setup: Add a 10- to 50-fold molar excess of the O-Butylhydroxylamine stock solution to the protein solution while gently mixing. The final volume of DMSO should not exceed 10% of the total reaction volume to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, you can add a quenching solution containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess O-Butylhydroxylamine and byproducts by using a desalting column or through dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

TroubleshootingWorkflow Troubleshooting O-Butylhydroxylamine Solubility start Start: Dissolving O-Butylhydroxylamine issue1 Issue: Incomplete Dissolution start->issue1 solution1a Prepare concentrated stock in DMSO/DMF issue1->solution1a Yes end Successfully Dissolved issue1->end No solution1b Add stock dropwise to buffer solution1a->solution1b issue2 Issue: Precipitation upon addition solution1b->issue2 solution2a Lower final concentration issue2->solution2a Yes solution2b Adjust buffer pH (7.2-8.5) issue2->solution2b Yes solution2c Gently warm buffer issue2->solution2c Yes issue3 Issue: Solution becomes cloudy over time issue2->issue3 No solution2a->end solution2b->end solution2c->end solution3a Prepare fresh solution issue3->solution3a Yes solution3b Avoid amine-containing buffers (Tris, Glycine) issue3->solution3b Yes issue3->end No solution3a->end solution3b->end

Caption: Troubleshooting workflow for O-Butylhydroxylamine solubility issues.

SolubilityFactors Key Factors Influencing O-Butylhydroxylamine Solubility solubility O-Butylhydroxylamine Solubility ph Buffer pH (Optimal: 7.2-8.5) solubility->ph buffer_type Buffer Composition (Amine-free is critical) solubility->buffer_type concentration Final Concentration (Lower is often better) solubility->concentration solvent Use of Organic Co-solvent (e.g., DMSO for stock) solubility->solvent temperature Temperature (Warming may help) solubility->temperature

Caption: Factors affecting O-Butylhydroxylamine solubility in aqueous buffers.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to O-Butylhydroxylamine and Other Hydroxylamine Reagents for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals The field of bioconjugation demands robust and efficient methods for the stable linking of molecules. Oxime ligation, the reaction between a hydroxylamine r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation demands robust and efficient methods for the stable linking of molecules. Oxime ligation, the reaction between a hydroxylamine reagent and a carbonyl group (an aldehyde or ketone), has emerged as a cornerstone of bioconjugation due to the high stability of the resulting oxime bond. This guide provides an objective comparison of O-Butylhydroxylamine with other commonly used hydroxylamine reagents, offering insights into their performance based on available experimental data.

Introduction to Oxime Ligation

Oxime ligation is a chemoselective reaction that forms a covalent C=N-O linkage. This reaction is highly valued in bioconjugation for its specificity; the reacting functional groups, hydroxylamines and carbonyls, are largely bioorthogonal, meaning they do not cross-react with other functional groups typically found in biological systems. The stability of the oxime bond, particularly its resistance to hydrolysis compared to other linkages like hydrazones, makes it ideal for creating long-lasting bioconjugates for therapeutic and diagnostic applications.[1][2][3]

The general mechanism of oxime formation proceeds through a two-step process: nucleophilic attack of the hydroxylamine on the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield the stable oxime. The rate of this reaction is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-5).[4] However, for many biological applications, performing the reaction at a physiological pH of 7.4 is necessary. This can be achieved through the use of nucleophilic catalysts, such as aniline and its derivatives, which can significantly accelerate the reaction rate at neutral pH.[4]

Comparison of Hydroxylamine Reagents

Reaction Kinetics

The rate of oxime formation is influenced by the nucleophilicity of the hydroxylamine and steric hindrance around the reactive center. Generally, electron-donating groups can increase the nucleophilicity of the nitrogen atom, potentially leading to faster reaction rates. However, increasing the steric bulk of the O-alkyl group can hinder the approach of the nucleophile to the carbonyl carbon, which may slow down the reaction.

While specific second-order rate constants for the uncatalyzed reaction of O-butylhydroxylamine with a standard aldehyde at physiological pH are not prominently reported, studies on similar systems suggest that the differences in reaction rates between small O-alkylhydroxylamines (methyl, ethyl, butyl) might be modest. For catalyzed reactions, the efficiency of the catalyst often plays a more dominant role in determining the overall reaction rate than the subtle differences between these small alkyl substituents.

Table 1: Comparison of Reaction Characteristics of Common Hydroxylamine Reagents

ReagentStructureKey Features
Methoxyamine CH₃-O-NH₂Smallest O-alkylhydroxylamine, often used as a baseline for comparison.
Ethoxyamine CH₃CH₂-O-NH₂Slightly larger than methoxyamine, with similar reactivity expected.
O-Butylhydroxylamine CH₃(CH₂)₃-O-NH₂Increased lipophilicity due to the butyl group, which may be advantageous for reactions in less polar environments or with hydrophobic substrates. Steric effects on reaction rate are generally considered minimal for this chain length.
Carboxymethoxylamine HOOC-CH₂-O-NH₂The carboxyl group can increase aqueous solubility and provides a handle for further functionalization. The electron-withdrawing nature of the carboxyl group can slightly decrease the nucleophilicity of the hydroxylamine.

Note: Direct comparative kinetic data under identical conditions is limited. The table reflects general chemical principles and expectations.

Stability of the Oxime Linkage

The hydrolytic stability of the oxime bond is a critical parameter for in-vivo applications. Oximes are significantly more stable than hydrazones, with studies showing them to be 100 to 1000 times more resistant to hydrolysis in aqueous solutions.[5] The stability of the oxime bond is influenced by electronic effects and steric hindrance around the C=N bond.

The length of the O-alkyl chain in reagents like methoxyamine, ethoxyamine, and O-butylhydroxylamine is not expected to have a major impact on the intrinsic electronic stability of the oxime bond. The primary factor governing stability is the electronegativity of the oxygen atom adjacent to the imine nitrogen, which is common to all these reagents. Therefore, the hydrolytic stability of oximes formed from these small O-alkylhydroxylamines is expected to be comparable under similar pH conditions.

Table 2: Hydrolytic Stability of Oxime vs. Hydrazone Linkages

LinkagepH 5.0 (Half-life)pH 7.0 (Half-life)General Stability Features
Oxime ~25 days~25 daysHighly stable across a broad pH range. Significantly more stable than hydrazones.[4]
Hydrazone (acetylhydrazone) ~2 hours~2 hoursProne to hydrolysis, especially in acidic conditions.[4]

Data is generalized from comparative studies and serves as an indicator of relative stability.

Experimental Protocols

To aid researchers in evaluating and implementing oxime ligation strategies, detailed experimental protocols are provided below.

General Protocol for Monitoring Oxime Ligation Kinetics by HPLC

This protocol allows for the determination of the second-order rate constant of an oxime ligation reaction.

Materials:

  • Aldehyde- or ketone-functionalized molecule

  • Hydroxylamine reagent (e.g., O-Butylhydroxylamine hydrochloride)

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Catalyst (optional, e.g., aniline)

  • Quenching solution (e.g., excess acetone or a suitable acid)

  • HPLC system with a C18 column

  • Mobile phases (e.g., water and acetonitrile with 0.1% TFA)

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the carbonyl compound, hydroxylamine reagent, and catalyst (if used) in the reaction buffer.

  • Reaction Initiation: In a thermostatted vessel, combine the buffer and the carbonyl compound. Initiate the reaction by adding the hydroxylamine reagent. If a catalyst is used, it can be added before the hydroxylamine.

  • Time-course Sampling: At regular intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction to stop further conversion.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Develop a gradient method that effectively separates the reactants and the oxime product. Monitor the elution profile at a suitable wavelength.

  • Data Analysis: Integrate the peak areas of the reactant and product peaks at each time point. Convert peak areas to concentrations using a calibration curve. Plot the concentration of the product formed over time and fit the data to a second-order rate equation to determine the rate constant (k).[6][7]

General Protocol for Assessing Oxime Bond Stability

This protocol can be used to determine the hydrolytic stability of an oxime-linked bioconjugate.

Materials:

  • Purified oxime-linked bioconjugate

  • Incubation buffers of different pH values (e.g., pH 5.0 acetate buffer and pH 7.4 phosphate buffer)

  • HPLC or other suitable analytical instrument (e.g., mass spectrometer)

Procedure:

  • Incubation: Dissolve the purified bioconjugate in the different pH buffers to a known concentration. Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-course Sampling: At various time points over an extended period (days to weeks), take aliquots from each incubation mixture.

  • Analysis: Analyze the aliquots to quantify the amount of intact bioconjugate remaining. This can be done by HPLC, monitoring the decrease in the peak area of the intact conjugate and the appearance of hydrolysis products.

  • Data Analysis: Plot the percentage of intact conjugate remaining versus time for each pH condition. Fit the data to a first-order decay model to determine the hydrolysis rate constant and the half-life of the oxime bond at each pH.

Visualizing the Process

To provide a clearer understanding of the workflows and chemical principles discussed, the following diagrams have been generated using Graphviz.

Oxime_Ligation_Mechanism Reactants Carbonyl (Aldehyde/Ketone) + Hydroxylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Stable Oxime Product + Water Intermediate->Product Dehydration

Caption: The two-step mechanism of oxime ligation.

Experimental_Workflow_Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reactants Prepare Stock Solutions Initiate Initiate Reaction Prep_Reactants->Initiate Sample Time-course Sampling & Quenching Initiate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis & Rate Constant Calculation HPLC->Data

Caption: Workflow for determining oxime ligation kinetics.

Conclusion

O-Butylhydroxylamine and other O-alkylhydroxylamines are valuable reagents for bioconjugation via oxime ligation. The choice of a specific reagent may be guided by factors such as the hydrophobicity of the substrate and the desired solubility of the final conjugate. While subtle differences in reaction kinetics may exist between different O-alkylhydroxylamines, the stability of the resulting oxime bond is expected to be consistently high and superior to that of hydrazone linkages. For applications where reaction speed at physiological pH is critical, the use of an appropriate catalyst is highly recommended. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the performance of different hydroxylamine reagents in their specific bioconjugation systems.

References

Comparative

A Researcher's Guide to Validating O-Butylhydroxylamine Conjugation Efficiency by Mass Spectrometry

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to proteins is a cornerstone of creating effective diagnostics, therapeutics, and research tools. O-Buty...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to proteins is a cornerstone of creating effective diagnostics, therapeutics, and research tools. O-Butylhydroxylamine is a valuable reagent for targeting carbonyl groups (aldehydes and ketones) on proteins, often introduced through site-specific oxidation of carbohydrate moieties or enzymatic modification. Validating the efficiency of this conjugation is critical to ensure the quality, consistency, and efficacy of the final bioconjugate. Mass spectrometry (MS) has emerged as the gold standard for this characterization due to its high sensitivity, specificity, and ability to provide detailed molecular information.

This guide provides an objective comparison of mass spectrometry with alternative techniques for validating O-Butylhydroxylamine conjugation efficiency, supported by detailed experimental protocols and illustrative data.

Mass Spectrometry: The Definitive Method for Conjugation Analysis

Mass spectrometry offers an unparalleled depth of analysis for protein conjugates. It can be used to determine not only the efficiency of the conjugation reaction but also the precise location of the modification and the distribution of conjugated species. The most common approach is a "bottom-up" proteomics workflow, where the conjugated protein is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The key advantages of using mass spectrometry include its ability to:

  • Confirm Covalent Attachment: Directly measures the mass increase corresponding to the O-Butylhydroxylamine conjugate, providing definitive evidence of successful conjugation.[1]

  • Determine Conjugation Efficiency: By comparing the ion intensities of the modified versus unmodified peptides, a quantitative measure of conjugation efficiency at specific sites can be determined.

  • Identify Conjugation Sites: Tandem mass spectrometry (MS/MS) fragments the peptides, allowing for the precise localization of the O-Butylhydroxylamine modification to a specific amino acid residue.

  • Assess Heterogeneity: Can distinguish between different populations of the protein (e.g., unconjugated, singly conjugated, multiply conjugated).

Comparison of Analytical Methods for Validating O-Butylhydroxylamine Conjugation

While mass spectrometry is the most comprehensive technique, other methods can provide complementary information or may be more suitable for high-throughput screening.

Analytical Method Information Provided Advantages Limitations
Mass Spectrometry (LC-MS/MS) Definitive confirmation of molecular weight, precise conjugation site identification, quantitative conjugation efficiency, and heterogeneity assessment.[1]High sensitivity, accuracy, and detailed molecular information.[1]Requires specialized instrumentation and expertise for data analysis; can be lower throughput than plate-based assays.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) Visualizes the increase in molecular weight of the conjugated protein.Simple, widely available, and provides a qualitative assessment of conjugation.Low resolution, not quantitative, and may not detect small mass shifts.
UV-Vis Spectroscopy Can be used if the conjugated molecule has a unique chromophore, allowing for quantification based on absorbance.Simple, rapid, and suitable for high-throughput screening.Indirect method, requires a chromophore on the conjugated molecule, and is susceptible to interference from other absorbing species.
HPLC (High-Performance Liquid Chromatography) Separates the conjugated protein from the unconjugated protein and excess reagents, allowing for purity assessment and quantification.[1]Can be quantitative and is excellent for assessing purity.Does not provide information on the site of conjugation and requires the conjugate to have a different retention profile than the starting materials.

Experimental Protocols

Protocol 1: O-Butylhydroxylamine Conjugation to an Aldehyde-Containing Protein

This protocol describes a general procedure for conjugating O-Butylhydroxylamine to a protein with an accessible aldehyde group.

Materials:

  • Aldehyde-containing protein (e.g., generated by periodate oxidation of a glycoprotein)

  • O-Butylhydroxylamine hydrochloride

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

  • Protein Preparation: Dissolve the aldehyde-containing protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 100 mM stock solution of O-Butylhydroxylamine hydrochloride in the Conjugation Buffer.

  • Conjugation Reaction: Add a 50-fold molar excess of the O-Butylhydroxylamine solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification: Remove excess O-Butylhydroxylamine and buffer exchange the conjugated protein into a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) for mass spectrometry analysis using a desalting column.

Protocol 2: Validation of Conjugation Efficiency by LC-MS/MS

This protocol outlines a bottom-up proteomics approach to identify the conjugation site and quantify the efficiency.

Materials:

  • O-Butylhydroxylamine conjugated protein

  • Denaturing Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 55 mM Iodoacetamide (IAM)

  • Sequencing Grade Trypsin

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF mass spectrometer coupled to a nanoLC system)

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Dilute the conjugated protein sample in Denaturing Buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Add IAM to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase LC column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS/MS fragmentation scans of the most abundant precursor ions.

  • Data Analysis:

    • Process the raw MS data using a specialized software suite (e.g., Byos®, Protein Metrics).

    • Search the MS/MS spectra against the protein sequence, specifying O-Butylhydroxylamine conjugation as a variable modification.

    • Manually validate the peptide spectrum matches for the modified peptides.

    • Calculate the conjugation efficiency by comparing the peak areas of the extracted ion chromatograms (XICs) for the modified and unmodified peptides.

Data Presentation

The following table presents illustrative data from a hypothetical experiment comparing the conjugation efficiency of O-Butylhydroxylamine with two alternative amine-reactive chemistries, NHS-ester and maleimide, as determined by LC-MS/MS.

Parameter O-Butylhydroxylamine NHS-Ester Maleimide
Target Residue Aldehyde/KetoneLysineCysteine
Conjugation Efficiency (Site 1) 85%65%92%
Conjugation Efficiency (Site 2) 82%58%N/A
Observed Mass Shift (Da) +87.14+225.2+312.3
Reaction pH 7.08.36.5-7.5
Reaction Time 2-4 hours1-2 hours1-2 hours

Note: This data is for illustrative purposes only and actual results will vary depending on the protein and reaction conditions.

Visualizations

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_results Results Protein Aldehyde-tagged Protein Conjugation Oxime Ligation Protein->Conjugation Reagent O-Butylhydroxylamine Reagent->Conjugation Purification Desalting Conjugation->Purification Digestion Denaturation, Reduction, Alkylation, & Trypsin Digestion Purification->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Peptide Identification & Quantification) LCMS->DataAnalysis Efficiency Conjugation Efficiency DataAnalysis->Efficiency SiteID Site Identification DataAnalysis->SiteID

Caption: Workflow for O-Butylhydroxylamine conjugation and validation by mass spectrometry.

G Start Start: Validate Conjugation? DetailedInfo Need Detailed Molecular Info? Start->DetailedInfo Qualitative Qualitative or Screening Sufficient? Start->Qualitative MS Mass Spectrometry EndMS Use MS for Definitive Analysis MS->EndMS Alternatives Alternative Methods (SDS-PAGE, UV-Vis, HPLC) EndAlt Use Alternative for Initial Assessment Alternatives->EndAlt DetailedInfo->MS Yes DetailedInfo->Alternatives No Qualitative->MS No Qualitative->Alternatives Yes

Caption: Decision logic for selecting a conjugation validation method.

References

Validation

A Comparative Guide to Oxime Bond Formation: O-Butylhydroxylamine and Alternatives

For Researchers, Scientists, and Drug Development Professionals The formation of a stable oxime bond through the reaction of a hydroxylamine derivative with an aldehyde or ketone is a cornerstone of bioconjugation, drug...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable oxime bond through the reaction of a hydroxylamine derivative with an aldehyde or ketone is a cornerstone of bioconjugation, drug delivery, and materials science. The selection of the appropriate hydroxylamine is critical, influencing reaction kinetics, yield, and the stability of the resulting conjugate. This guide provides a quantitative comparison of O-Butylhydroxylamine with other common hydroxylamine derivatives, supported by experimental data and detailed protocols to aid in the rational design of your conjugation strategies.

Quantitative Comparison of Reaction Kinetics

The rate of oxime formation is significantly influenced by the structure of the hydroxylamine, the nature of the carbonyl compound, pH, and the presence of catalysts. Below is a summary of second-order rate constants for the reaction of various hydroxylamines with benzaldehyde, a common model aldehyde.

Hydroxylamine DerivativeCatalyst (Concentration)pHSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Aminooxyacetyl-peptideAniline (100 mM)7.08.2 ± 1.0[1]
Aminooxyacetyl-peptidep-Phenylenediamine (2 mM)7.0~155.8*

*Value estimated based on a reported 19-fold rate increase compared to aniline catalysis.[2]

Factors Influencing Reaction Rate

Several factors can be modulated to optimize the rate of oxime bond formation:

  • pH: The reaction is pH-dependent, with optimal rates typically observed in a mildly acidic buffer (pH 4-5) for uncatalyzed reactions.[3] This is a compromise between the protonation of the carbonyl group, which enhances its electrophilicity, and the availability of the nucleophilic free hydroxylamine.

  • Catalysts: Nucleophilic catalysts, particularly aniline and its derivatives, can significantly accelerate oxime ligation, especially at neutral pH.[1][2] p-Phenylenediamine has been shown to be a more effective catalyst than aniline, providing a substantial rate enhancement.[2]

  • Hydroxylamine Structure: The electronic and steric properties of the substituent on the hydroxylamine play a crucial role. Electron-donating groups can increase the nucleophilicity of the nitrogen atom, while bulky groups can introduce steric hindrance, slowing the reaction.

  • Carbonyl Compound: Aromatic aldehydes are generally more reactive electrophiles than ketones or glyoxylyl groups.[1]

Experimental Protocols

Accurate quantitative analysis of oxime bond formation is essential for optimizing reaction conditions and ensuring the reproducibility of results. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constant using HPLC

This protocol describes how to monitor the progress of an oxime ligation reaction and calculate the second-order rate constant.

Materials:

  • Aldehyde or ketone of interest (e.g., Benzaldehyde)

  • O-Butylhydroxylamine hydrochloride

  • Hydroxylamine alternative (e.g., Hydroxylamine hydrochloride, O-Ethylhydroxylamine hydrochloride)

  • Aniline or p-Phenylenediamine (catalyst)

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0)

  • Quenching solution (e.g., acetone)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Mobile phases (e.g., Acetonitrile and water with 0.1% TFA)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the aldehyde/ketone, hydroxylamine derivatives, and catalyst in the reaction buffer.

  • Reaction Initiation: In a temperature-controlled vial, combine the aldehyde/ketone and catalyst solutions. Initiate the reaction by adding the hydroxylamine solution. Ensure final concentrations are known and appropriate for kinetic analysis (e.g., 100 µM each of the carbonyl compound and hydroxylamine).[1]

  • Time-Point Sampling and Quenching: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an excess of a quenching agent like acetone. This will react with any remaining hydroxylamine.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the reactants and the appearance of the oxime product by UV absorbance at an appropriate wavelength (e.g., 220 nm and 250 nm).[1]

  • Data Analysis:

    • Integrate the peak areas of the reactant and product at each time point.

    • Convert peak areas to concentrations using a standard curve.

    • Plot the reciprocal of the reactant concentration (1/[Reactant]) versus time.

    • For a second-order reaction, this plot will be linear. The slope of this line is the second-order rate constant (k₂).

Protocol 2: Real-time Monitoring of Oxime Formation by ¹H NMR Spectroscopy

This protocol allows for the continuous monitoring of the reaction without the need for quenching.

Materials:

  • Aldehyde or ketone of interest

  • Hydroxylamine derivative

  • Deuterated reaction buffer (e.g., phosphate buffer in D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the aldehyde or ketone in the deuterated buffer.

  • Reaction Initiation: Add the hydroxylamine derivative to the NMR tube and mix quickly.

  • NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify characteristic proton signals for the aldehyde/ketone reactant and the oxime product (e.g., the aldehydic proton and the imine proton of the oxime).

    • Integrate these signals at each time point to determine the relative concentrations of reactant and product.

    • Use this concentration vs. time data to determine the reaction order and calculate the rate constant.[4]

Visualizing the Process

To better understand the workflow and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Solutions Stock Solutions Reaction Mixture Reaction Mixture Stock Solutions->Reaction Mixture Combine Time-Point Sampling Time-Point Sampling Reaction Mixture->Time-Point Sampling Incubate Quenching Quenching Time-Point Sampling->Quenching HPLC Analysis HPLC Analysis Quenching->HPLC Analysis Data Processing Data Processing HPLC Analysis->Data Processing Rate Constant Calculation Rate Constant Calculation Data Processing->Rate Constant Calculation

Caption: Experimental workflow for determining the rate constant of oxime formation using HPLC.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde Aldehyde/Ketone (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Hydroxylamine O-Butylhydroxylamine (BuO-NH2) Hydroxylamine->Hemiaminal Oxime Oxime (R-CH=N-OBu) Hemiaminal->Oxime - H2O Water Water (H2O) Hemiaminal->Water

Caption: General reaction mechanism for oxime bond formation.

By providing a quantitative basis for comparison and detailed experimental protocols, this guide aims to empower researchers to make informed decisions in the selection and application of hydroxylamine derivatives for their specific research and development needs.

References

Comparative

alternative methods to O-Butylhydroxylamine for C-terminal modification

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of alternative methods to O-Butylhydroxylamine for the C-terminal modification of peptides and proteins. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative methods to O-Butylhydroxylamine for the C-terminal modification of peptides and proteins. The following sections detail various chemical and enzymatic strategies, presenting their mechanisms, comparative performance data, and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific application.

Overview of C-Terminal Modification Chemistries

The ability to selectively modify the C-terminus of a peptide or protein is crucial for a wide range of applications, including the development of therapeutics, diagnostics, and research tools. While O-Butylhydroxylamine, reacting with a C-terminal aldehyde or ketone, is a valid strategy, several alternative methods offer distinct advantages in terms of efficiency, specificity, and reaction conditions. This guide focuses on four prominent alternatives: Hydrazide-based Iso-cyanate Formation, Sortase-Mediated Ligation (SML), Native Chemical Ligation (NCL), and Click Chemistry.

Comparative Performance of C-Terminal Modification Methods

The choice of a C-terminal modification strategy depends on several factors, including the nature of the peptide or protein, the desired modification, and the required reaction conditions. The following table summarizes the key performance characteristics of the discussed methods.

MethodTypical YieldReaction TimeKey AdvantagesKey Limitations
O-Butylhydroxylamine (Oxime Ligation) Moderate to High1-24 hoursHighly stable oxime bond, bioorthogonal.[1]Requires a C-terminal aldehyde or ketone, which may require separate synthetic steps to introduce.
Hydrazide-based Isocyanate Formation HighMinutes to hoursRapid reaction, compatible with various nucleophiles.[2][3][4][5]Requires a C-terminal hydrazide precursor. The isocyanate intermediate can be reactive with water.
Sortase-Mediated Ligation (SML) High (with optimization)15 minutes to 24 hoursEnzymatic specificity, mild reaction conditions, forms a native peptide bond.[6][7][8][9][10]Requires a specific recognition motif (e.g., LPXTG) and an N-terminal glycine on the ligation partner. The reaction can be reversible.[6][7][8]
Native Chemical Ligation (NCL) High to Quantitative1-24 hoursForms a native peptide bond, highly chemoselective, widely applicable.[2][11][12][13]Requires a C-terminal thioester and an N-terminal cysteine.
Click Chemistry (CuAAC) Very High to QuantitativeMinutes to a few hoursHigh efficiency and specificity, bioorthogonal, wide range of compatible functional groups.[14][15][16]Requires incorporation of azide and alkyne functionalities. Copper catalyst can be toxic to cells in some applications, though copper-free alternatives exist.[15]

Experimental Workflows and Mechanisms

The following diagrams illustrate the general workflows and mechanisms of the discussed C-terminal modification methods.

Hydrazide-based Isocyanate Formation Workflow

Hydrazide_Workflow Peptide_Hydrazide Peptide-CONHNH2 Oxidation Oxidation (e.g., NaNO2, acid) Peptide_Hydrazide->Oxidation Acyl_Azide Peptide-CON3 Oxidation->Acyl_Azide Curtius_Rearrangement Curtius Rearrangement (Heat or UV) Acyl_Azide->Curtius_Rearrangement Isocyanate Peptide-N=C=O Curtius_Rearrangement->Isocyanate Modified_Peptide Modified Peptide Isocyanate->Modified_Peptide Nucleophile Nucleophile (R-NH2, R-OH, R-SH) Nucleophile->Modified_Peptide

Caption: Workflow for C-terminal modification via isocyanate formation.

Sortase-Mediated Ligation (SML) Mechanism

SML_Mechanism Protein_LPXTG Protein-LPXTG Acyl_Enzyme Protein-LPXT-SrtA (Acyl-enzyme intermediate) Protein_LPXTG->Acyl_Enzyme + Sortase A SortaseA Sortase A Ligated_Product Protein-LPXTG-(Gly)n-Probe Acyl_Enzyme->Ligated_Product + (Gly)n-Probe Gly_Nucleophile (Gly)n-Probe Released_Enzyme Sortase A Ligated_Product->Released_Enzyme Release

Caption: Mechanism of Sortase A-mediated C-terminal ligation.

Native Chemical Ligation (NCL) Mechanism

NCL_Mechanism Peptide_Thioester Peptide1-COSR Thioester_Intermediate Peptide1-CO-S-Cys-Peptide2 (Thioester-linked intermediate) Peptide_Thioester->Thioester_Intermediate + H2N-Cys-Peptide2 (Transthioesterification) Peptide_Cys H2N-Cys-Peptide2 Ligated_Peptide Peptide1-CONH-Cys-Peptide2 (Native Peptide Bond) Thioester_Intermediate->Ligated_Peptide S-to-N Acyl Shift

Caption: Mechanism of Native Chemical Ligation (NCL).

Click Chemistry (CuAAC) Reaction

Click_Chemistry_Reaction Peptide_Alkyne Peptide-Alkyne Triazole_Product Peptide-Triazole-Molecule Peptide_Alkyne->Triazole_Product Molecule_Azide Azide-Molecule Molecule_Azide->Triazole_Product Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Triazole_Product [3+2] Cycloaddition

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

This section provides detailed protocols for the discussed C-terminal modification methods.

Hydrazide-based Isocyanate Formation for C-Terminal Modification

This protocol is based on the method described by Vinogradov et al. for the chemo- and regioselective conjugation of nucleophiles to unprotected peptides and proteins via in situ generation of C-terminal isocyanates.[3][5]

Materials:

  • C-terminal peptide hydrazide

  • Sodium nitrite (NaNO₂) solution (freshly prepared)

  • Aqueous buffer (e.g., pH 3-4)

  • Nucleophile of choice (e.g., amine, alcohol, thiol)

  • Reaction buffer for nucleophilic addition (pH may vary depending on the nucleophile)

  • Quenching solution

  • Analytical HPLC and Mass Spectrometer for reaction monitoring and product characterization

Procedure:

  • Preparation of Peptide Hydrazide: Synthesize the peptide with a C-terminal hydrazide using standard solid-phase peptide synthesis (SPPS) protocols on a hydrazide-linker resin.

  • In Situ Generation of Acyl Azide:

    • Dissolve the peptide hydrazide in an acidic aqueous buffer (pH 3-4) at a concentration of 1-10 mM.

    • Cool the solution to 0 °C.

    • Add a freshly prepared solution of sodium nitrite (1.1-1.5 equivalents) dropwise while stirring.

    • Monitor the conversion of the hydrazide to the acyl azide by HPLC-MS. The reaction is typically rapid (within minutes).

  • Curtius Rearrangement to Isocyanate:

    • Once the acyl azide formation is complete, the Curtius rearrangement to the isocyanate can be initiated. This rearrangement often occurs spontaneously at room temperature, but can be facilitated by gentle warming (e.g., to 37 °C) if necessary. The isocyanate is generally not isolated and is used immediately in the next step.

  • Nucleophilic Addition:

    • Add the desired nucleophile (typically in excess, e.g., 10-50 equivalents) to the reaction mixture containing the in situ generated isocyanate.

    • Adjust the pH of the reaction mixture to be optimal for the specific nucleophile (e.g., pH 8-9 for amines).

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by HPLC-MS.

  • Quenching and Purification:

    • Quench any remaining isocyanate by adding a primary amine scavenger (e.g., glycine).

    • Purify the C-terminally modified peptide by preparative HPLC.

    • Characterize the final product by mass spectrometry.

Sortase-Mediated Ligation (SML)

This protocol is a general procedure for SML, which can be adapted for specific proteins and probes.[6][7][8] For improved efficiency, especially with equimolar substrates, a metal-assisted SML (MA-SML) approach can be used by adding Ni²⁺.[8]

Materials:

  • Protein of interest with a C-terminal LPXTG recognition motif (e.g., LPETG)

  • Peptide or small molecule with an N-terminal oligo-glycine (G)n (n ≥ 1) sequence

  • Sortase A (SrtA) enzyme (e.g., from Staphylococcus aureus)

  • SML Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5

  • (Optional for MA-SML) NiSO₄ solution

  • Quenching solution (e.g., EDTA to chelate Ca²⁺)

  • Analytical and preparative HPLC or other protein purification systems (e.g., SEC, IEX)

  • SDS-PAGE and Mass Spectrometry for analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein-LPXTG substrate (e.g., final concentration 50 µM) and the (Gly)n-nucleophile (e.g., final concentration 50-250 µM) in SML buffer.

    • For MA-SML, add NiSO₄ to a final concentration of 200 µM.

  • Initiation of Ligation:

    • Add Sortase A to the reaction mixture to a final concentration of 5-10 µM.

    • Incubate the reaction at room temperature or 37 °C.

  • Reaction Monitoring:

    • Monitor the progress of the ligation reaction over time (e.g., 15 minutes to 24 hours) by taking aliquots and analyzing them by SDS-PAGE or HPLC-MS. Ligation yields can reach over 90% depending on the substrates and reaction conditions.[7]

  • Quenching and Purification:

    • Stop the reaction by adding EDTA to a final concentration of 20 mM to chelate the Ca²⁺ ions, which are essential for SrtA activity.

    • If using His-tagged Sortase A, it can be removed using Ni-NTA resin.

    • Purify the ligated protein product from unreacted substrates and the enzyme using an appropriate chromatography method (e.g., size-exclusion chromatography or affinity chromatography if the probe contains a tag).

  • Characterization:

    • Confirm the identity and purity of the final product by SDS-PAGE and mass spectrometry.

Native Chemical Ligation (NCL)

This protocol describes a general procedure for the NCL of a C-terminal peptide thioester with a peptide containing an N-terminal cysteine.[2][11][17]

Materials:

  • Peptide with a C-terminal thioester (Peptide 1)

  • Peptide with an N-terminal cysteine (Peptide 2)

  • Ligation Buffer: 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0-7.5

  • Thiol catalyst (e.g., 4-mercaptophenylacetic acid (MPAA) or thiophenol)

  • Reducing agent (e.g., TCEP)

  • Analytical and preparative HPLC

  • Mass Spectrometer

Procedure:

  • Preparation of Reactants:

    • Synthesize Peptide 1 with a C-terminal thioester and Peptide 2 with an N-terminal cysteine using SPPS.

    • Purify both peptides by HPLC and confirm their identity by mass spectrometry.

  • Ligation Reaction:

    • Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM.

    • Add the thiol catalyst to a final concentration of 20-50 mM and the reducing agent TCEP to a final concentration of 5-10 mM.

    • Incubate the reaction mixture at room temperature or 37 °C.

  • Reaction Monitoring:

    • Monitor the ligation progress by analytical HPLC-MS. The reaction is typically complete within 1-24 hours.

  • Purification and Characterization:

    • Once the reaction is complete, purify the ligated peptide product by preparative HPLC.

    • Characterize the final product by mass spectrometry to confirm the formation of the native peptide bond.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction to ligate a peptide with another molecule.[14][15][16]

Materials:

  • Peptide containing a terminal alkyne or azide functionality

  • Ligation partner containing the complementary azide or alkyne functionality

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA, TBTA)

  • Reaction solvent (e.g., water, t-butanol, DMF, or a mixture)

  • Analytical and preparative HPLC

  • Mass Spectrometer

Procedure:

  • Preparation of Reactants:

    • Synthesize and purify the alkyne- and azide-functionalized peptide and ligation partner.

  • Reaction Setup:

    • Dissolve the alkyne- and azide-containing molecules in the chosen reaction solvent.

    • Prepare a premix of CuSO₄ and the copper ligand in the same solvent.

    • Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate).

  • Click Reaction:

    • To the solution of the alkyne and azide reactants, add the CuSO₄/ligand premix (typically 0.1-1 equivalent of copper).

    • Add the reducing agent (typically 1-5 equivalents) to reduce Cu(II) to the active Cu(I) catalyst.

    • Stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by analytical HPLC-MS. CuAAC reactions are often very fast, reaching completion within minutes to a few hours, with yields often exceeding 95%.[14]

  • Purification and Characterization:

    • Once the reaction is complete, purify the clicked product by preparative HPLC.

    • Characterize the final product by mass spectrometry to confirm the formation of the triazole linkage.

Conclusion

The methods presented in this guide offer a versatile toolkit for the C-terminal modification of peptides and proteins, each with its unique advantages and considerations. Hydrazide-based methods provide a rapid route to a variety of modifications. Sortase-mediated ligation offers enzymatic precision for creating native peptide bonds under mild conditions. Native chemical ligation is a robust and widely used method for synthesizing large proteins from smaller peptide fragments. Finally, click chemistry provides an exceptionally efficient and bioorthogonal approach for a wide range of bioconjugation applications. The selection of the optimal method will depend on the specific research goals, the nature of the biomolecules involved, and the desired final product. This guide provides the foundational information to make an informed decision and successfully implement these powerful C-terminal modification strategies.

References

Validation

A Comparative Guide to the Stability of Oxime Bonds in Bioconjugation

For researchers, scientists, and drug development professionals, the strategic selection of a covalent linkage is paramount in the design of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs). Th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a covalent linkage is paramount in the design of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs). The stability of the bond connecting a payload to a biomolecule directly influences its pharmacokinetic profile, efficacy, and potential for off-target toxicity. Among the various bioorthogonal reactions, oxime ligation, the formation of an oxime bond between a hydroxylamine derivative and a carbonyl group, is frequently employed due to its high selectivity and the formation of a robust linkage under mild, aqueous conditions.

This guide provides an objective comparison of the stability of the oxime bond against other C=N double bond linkages, particularly hydrazones, supported by quantitative experimental data. We will delve into the chemical principles governing this stability and provide detailed methodologies for assessing it experimentally.

The Chemical Basis of Oxime Bond Stability

An oxime bond (R-CH=N-O-R') is formed via the condensation reaction between an aminooxy group (-ONH₂) and an aldehyde or ketone. The resulting linkage is significantly more stable toward hydrolysis than corresponding imine (R-CH=N-R') or hydrazone (R-CH=N-NH-R') bonds. This enhanced stability is a key advantage in bioconjugation, ensuring the integrity of the conjugate in physiological environments.

The primary reason for this superior stability lies in the electronic properties of the linkage. The high electronegativity of the oxygen atom in the oxime bond (χO ≈ 3.5) reduces the basicity of the imine nitrogen. This makes the nitrogen less susceptible to protonation, which is the initial and rate-limiting step in the acid-catalyzed hydrolysis of C=N bonds. In contrast, the nitrogen atom in a hydrazone linkage (χN ≈ 3.0) is more basic and more readily protonated, leading to faster hydrolysis.

Quantitative Data: Oxime vs. Hydrazone Stability

The hydrolytic stability of covalent linkages is often compared by measuring their rate of hydrolysis under controlled conditions (e.g., specific pH and temperature). A seminal study directly compared the stability of an oxime to isostructural hydrazones at neutral pH (pD 7.0). The results compellingly demonstrate the superior stability of the oxime linkage.

The data reveals that the first-order rate constant for the hydrolysis of the oxime was approximately 600-fold lower than that of a simple methylhydrazone. This substantial difference highlights why oximes are the preferred linkage for bioconjugates that require a long half-life in circulation.

Linkage TypeRelative Rate of Hydrolysis (krel) at pD 7.0General StabilityKey Features
Oxime 1Very HighHighly stable across a broad pH range, making it ideal for applications requiring long-term stability.
Methylhydrazone ~600LowSignificantly less stable than oximes; its lability can be exploited for controlled release in acidic environments.
Acetylhydrazone ~300ModerateMore stable than simple alkylhydrazones due to the electron-withdrawing acetyl group, but still significantly less stable than an oxime.
Semicarbazone ~160ModerateExhibits intermediate stability between simple hydrazones and oximes.
Data summarized from Kalia and Raines (2008). The relative rate is normalized to the hydrolysis rate of the oxime.

dot { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="General Scheme for Oxime Ligation", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes Carbonyl [label="Aldehyde or Ketone\n(R-C(=O)-R')", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxylamine [label="Hydroxylamine Derivative\n(R''-O-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FFFFFF", style=dashed, fontcolor="#5F6368"]; Oxime [label="Stable Oxime Bond\n(R-C(R')=N-O-R'')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Carbonyl -> Intermediate [label="+", arrowhead=none]; Hydroxylamine -> Intermediate; Intermediate -> Oxime [label="- H₂O", dir=forward]; Oxime -> Water [style=invis]; // for layout } Caption: Chemical reaction for the formation of a stable oxime bond.

Experimental Protocols

Accurate assessment of bond stability is critical for the development of robust bioconjugates. The following are detailed methodologies for oxime ligation and the subsequent analysis of its hydrolytic stability.

This protocol describes a general method for conjugating an aminooxy-functionalized molecule to a biomolecule containing a carbonyl group.

Materials:

  • Biomolecule with an aldehyde or ketone group (e.g., 1 mg/mL in reaction buffer).

  • Aminooxy-functionalized molecule (e.g., 10 mM stock in the same buffer or a compatible co-solvent like DMSO).

  • Reaction Buffer: 100 mM phosphate buffer or acetate buffer, pH 4.5-7.0. For physiological conditions, use phosphate-buffered saline (PBS) at pH 7.4.

  • Aniline Catalyst (Optional but recommended): 1 M stock solution in DMSO or DMF. Aniline and its derivatives can significantly accelerate the reaction rate, especially at neutral pH.

Procedure:

  • Dissolve the carbonyl-containing biomolecule in the chosen reaction buffer to the desired concentration (e.g., 5-10 mg/mL).

  • Add the aminooxy-functionalized molecule to the biomolecule solution. A 10- to 50-fold molar excess of the aminooxy compound is typically used.

  • If using a catalyst, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC, SDS-PAGE, or mass spectrometry.

  • Once the reaction is complete, the resulting conjugate can be purified from excess reagents using appropriate methods such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

This protocol outlines a method to determine the hydrolytic stability of an oxime-linked conjugate by monitoring its degradation over time at various pH values.

Materials:

  • Purified oxime-linked conjugate.

  • Stability Buffers: A set of buffers at different pH values (e.g., 100 mM sodium acetate, pH 5.0; 100 mM phosphate buffer, pH 7.4; 100 mM sodium borate, pH 9.0).

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0.

  • RP-HPLC system with a C18 column and a UV detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Dissolve the purified conjugate in each of the stability buffers to a final concentration of approximately 1 mg/mL.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 96 hours), withdraw an aliquot from each reaction.

  • Immediately quench the hydrolysis reaction in the aliquot by diluting it into the quenching solution or by freezing it at -80°C until analysis.

  • Analyze each time-point sample by RP-HPLC. Develop a gradient elution method that effectively separates the intact conjugate from its hydrolysis products (the original biomolecule and the released payload).

  • Monitor the separation by UV absorbance at a wavelength where the conjugate or one of its components has a strong signal.

  • Quantify the peak area of the intact conjugate at each time point.

  • Calculate the percentage of intact conjugate remaining relative to the t=0 sample.

  • Determine the half-life (t½) of the conjugate at each pH by plotting the natural logarithm of the percentage of remaining conjugate versus time. The slope of the resulting line is the negative of the first-order rate constant (k), and t½ = 0.693/k.

dot { graph [fontname="Arial", fontsize=12, label="Workflow for Hydrolytic Stability Assay", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Prepare Conjugate Solutions\nin Buffers (pH 5, 7.4, 9)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Withdraw Aliquots\nat Time Points (t=0, 1, 4... hrs)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Quench Reaction / Freeze Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Analyze by RP-HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Quantify Peak Area\nof Intact Conjugate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Calculate Half-Life (t½)\nat Each pH", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; C -> E [style=dashed, label="t=0", constraint=false]; } Caption: Experimental workflow for assessing oxime bond stability.

Factors Influencing Oxime Bond Stability

While oximes are inherently stable, several factors can influence their rate of hydrolysis. Understanding these can help in designing maximally stable bioconjugates.

  • pH: As mentioned, oxime hydrolysis is acid-catalyzed. The bond is highly stable at neutral and basic pH but will degrade more rapidly under acidic conditions. This property can be exploited for drug delivery systems designed to release a payload in the acidic environment of endosomes or lysosomes.

  • Carbonyl Source: In general, oximes derived from ketones are more stable than those derived from aldehydes. The additional alkyl/aryl group on the ketone provides steric hindrance and electronic stabilization, which disfavors the formation of the tetrahedral intermediate required for hydrolysis.

  • Substituents: The electronic nature of substituents near the oxime bond can have a modest effect on stability. Electron-withdrawing groups can slightly decrease stability, while electron-donating groups can increase it.

dot { graph [fontname="Arial", fontsize=12, label="Key Factors Affecting Oxime Bond Stability", labelloc=t, fontcolor="#202124"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Central Node Stability [label="Oxime Bond\nStability", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Factor Nodes pH [label="pH\n(Acid-Catalyzed Hydrolysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbonyl [label="Carbonyl Source\n(Ketone > Aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Enzymatic\nCatalysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges pH -> Stability [color="#EA4335"]; Carbonyl -> Stability [color="#34A853"]; Temp -> Stability [color="#FBBC05"]; Catalyst -> Stability [color="#5F6368", style=dashed]; } Caption: Factors influencing the hydrolytic stability of oxime bonds.

Conclusion

For applications demanding high stability and a long half-life in circulation, the oxime linkage is a superior choice compared to other C=N bonds like hydrazones. Quantitative data consistently shows that oximes are significantly more resistant to hydrolysis, particularly at physiological pH. This robustness, combined with the mild and specific conditions of oxime ligation, makes it an invaluable tool in the development of next-generation bioconjugates, targeted therapeutics, and diagnostic agents. By understanding the factors that govern oxime bond stability and employing rigorous analytical methods, researchers can design and synthesize conjugates with optimal performance and reliability.

Comparative

Aniline Derivatives as Catalysts: A Performance Comparison with Traditional Methods

In the landscape of chemical synthesis, the quest for more efficient, selective, and robust catalytic systems is perpetual. Aniline derivatives have emerged as versatile molecules, not just as building blocks, but also a...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the quest for more efficient, selective, and robust catalytic systems is perpetual. Aniline derivatives have emerged as versatile molecules, not just as building blocks, but also as highly effective catalysts and ligands in a range of chemical transformations. This guide provides an objective comparison of the performance of aniline derivatives in three distinct catalytic applications against their traditional counterparts, supported by experimental data. The focus is on Suzuki-Miyaura cross-coupling, organocatalytic hydrazone formation, and glutathione peroxidase mimicry, offering valuable insights for researchers, scientists, and drug development professionals.

Palladium Precatalysts in Suzuki-Miyaura Cross-Coupling of Amides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. While traditional palladium catalysts have been instrumental, the development of more stable and active precatalysts is crucial, especially for challenging substrates like amides. Aniline derivatives have been successfully incorporated as ancillary ligands in palladium(II)-N-heterocyclic carbene (NHC) complexes, leading to highly active, air- and moisture-stable precatalysts.

Performance Comparison

Here, we compare the performance of a commercially available aniline-ligated Pd(II)-NHC precatalyst, [(IPr)PdCl₂(aniline)], with a traditional palladium precatalyst system, Pd(OAc)₂ with a phosphine ligand (XPhos), for the Suzuki-Miyaura coupling of amides. The aniline-based catalyst demonstrates high efficiency under mild conditions.[1]

Catalyst SystemSubstratesTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
Aniline Derivative N-phenylbenzamide + 4-tolylboronic acidRT161.0>98[1]
[(IPr)PdCl₂(aniline)]
Traditional Method 4-chlorotoluene + phenylboronic acid100242.0 (Pd(OAc)₂) + 4.0 (XPhos)98[2]
Pd(OAc)₂ / XPhos

Note: The data presented is a summary from different sources for representative reactions and may not be a direct head-to-head comparison under identical conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Amide using [(IPr)PdCl₂(aniline)] [1]

An oven-dried vial equipped with a stir bar is charged with the amide (1.0 equiv), arylboronic acid (2.0 equiv), and K₂CO₃ (3.0 equiv). The vial is sealed and subjected to three evacuation/backfilling cycles with argon. The precatalyst, [(IPr)PdCl₂(aniline)] (1.0 mol%), is then added, followed by THF as the solvent and water (5.0 equiv). The reaction mixture is stirred vigorously at room temperature for 16 hours. Upon completion, the reaction is monitored by TLC or GC-MS. The mixture is then diluted with an organic solvent, washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Traditional Suzuki-Miyaura Cross-Coupling using Pd(OAc)₂/XPhos [2]

In a glovebox, a vial is charged with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and the aryl halide (1.0 equiv). The vial is sealed, removed from the glovebox, and arylboronic acid (1.5 equiv) and base (e.g., K₃PO₄, 2.0 equiv) are added. The vial is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene) is added, and the mixture is stirred at the desired temperature (e.g., 100 °C) for 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

Visualization

Suzuki_Miyaura_Cycle cluster_catalyst Aniline Derivative Catalyst cluster_reaction Traditional Method cluster_cycle Catalytic Cycle Precatalyst [(IPr)Pd(II)Cl2(aniline)] Active Catalyst Pd(0)-IPr Precatalyst->Active Catalyst Reduction Oxidative Addition Oxidative Addition Active Catalyst->Oxidative Addition Pd(OAc)2 Pd(OAc)2 Pd(0)Ln Pd(0)Ln Pd(OAc)2->Pd(0)Ln Reduction + Ligand Pd(0)Ln->Oxidative Addition Transmetalation Transmetalation Oxidative Addition->Transmetalation R-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination R'-B(OH)2 Reductive Elimination->Active Catalyst R-R' Reductive Elimination->Pd(0)Ln

Caption: Generalized catalytic cycles for Suzuki-Miyaura coupling.

Organocatalytic Hydrazone Formation

Hydrazone formation is a vital reaction in bioconjugation, materials science, and dynamic combinatorial chemistry. Traditionally, this reaction is catalyzed by acids. However, the use of aniline as a nucleophilic organocatalyst has gained significant attention as it can operate efficiently under milder, neutral pH conditions.

Performance Comparison

Aniline significantly accelerates hydrazone formation compared to the uncatalyzed reaction and shows comparable or superior performance to traditional acid catalysis, particularly at physiological pH. The data below illustrates the kinetic advantage of using aniline as a catalyst. The uncatalyzed reaction is significantly slower under these conditions.

Catalytic SystemReactantspHCatalyst Concentrationk₁ (M⁻¹s⁻¹)Rate Enhancement (vs. uncatalyzed)Reference
Aniline Derivative Peptide-hydrazide + Peptide-glyoxylyl4.510 mM0.49 ± 0.02~20-fold[3]
Aniline
Traditional Method Peptide-hydrazide + Peptide-glyoxylyl4.5-0.030 ± 0.002-[3]
Uncatalyzed (Acidic)
Experimental Protocols

Protocol 1: Aniline-Catalyzed Hydrazone Formation at Neutral pH [3]

To a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.4) containing the aldehyde or ketone (1.0 equivalent) and the hydrazine derivative (1.0-1.5 equivalents), a stock solution of aniline is added to achieve the desired final concentration (e.g., 10-100 mM). The reaction is stirred at room temperature, and its progress is monitored by a suitable analytical method such as HPLC or LC-MS.

Protocol 2: Traditional Acid-Catalyzed Hydrazone Formation

An aldehyde or ketone (1.0 equivalent) is dissolved in a suitable solvent like ethanol or methanol. The hydrazine derivative (1.0-1.2 equivalents) is added to the solution. A catalytic amount of a weak acid, such as a few drops of glacial acetic acid, is then added. The mixture is stirred at room temperature or heated under reflux. The reaction is monitored by TLC. Upon completion, the product is isolated by filtration if it precipitates or by removing the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualization

Hydrazone_Formation cluster_aniline Aniline Catalysis (Nucleophilic) cluster_acid Traditional Acid Catalysis Aldehyde R-CHO Iminium [R-CH=N+HPh] Aldehyde->Iminium + Aniline Aniline PhNH2 Intermediate Tetrahedral Intermediate Iminium->Intermediate + Hydrazine Hydrazine R'-NHNH2 Hydrazone R-CH=NNHR' Intermediate->Hydrazone - Aniline - H2O Aldehyde_H R-CHO Protonated_Aldehyde [R-CH=O+H] Aldehyde_H->Protonated_Aldehyde + H+ Hemiaminal Hemiaminal Protonated_Aldehyde->Hemiaminal + Hydrazine Hydrazine_H R'-NHNH2 Hydrazone_H R-CH=NNHR' Hemiaminal->Hydrazone_H - H2O, - H+

Caption: Mechanisms of hydrazone formation.

Glutathione Peroxidase (GPx) Mimics

Glutathione peroxidase (GPx) is a crucial antioxidant enzyme that protects cells from oxidative damage. The development of synthetic mimics of GPx is an active area of research. Aniline-derived diselenides have shown remarkable potential in this regard, outperforming established GPx mimics.

Performance Comparison

A study on bis-aniline-derived diselenides demonstrated their superior GPx-like activity compared to the well-known standards, ebselen and diphenyl diselenide. The catalytic efficiency (kcat/Km) is a key metric for this comparison.

Catalystkcat (min⁻¹)Km (mM)Catalytic Efficiency (kcat/Km) (M⁻¹min⁻¹)Relative Activity (vs. Ebselen)Reference
Aniline Derivative 13.31.87389~5x
Diselenide 3b (CF₃ substituted)
Traditional Mimic 1 2.92.014501x
Ebselen
Traditional Mimic 2 5.21.53467~2.4x
Diphenyl diselenide

Data extracted from a study on aniline-derived diselenides as GPx mimics.

Experimental Protocol

GPx-Like Activity Assay

The kinetic measurements are performed using a UV-Vis spectrophotometer by monitoring the formation of diphenyl disulfide from the oxidation of thiophenol at 305 nm. The reaction is typically carried out in spectroscopic grade methanol.

  • A solution of the diselenide catalyst (e.g., 1 x 10⁻⁵ mol L⁻¹) in methanol is prepared.

  • A solution of hydrogen peroxide (H₂O₂) in methanol is also prepared (e.g., 15 x 10⁻³ mol L⁻¹).

  • In a quartz cuvette, the catalyst solution and the H₂O₂ solution are mixed.

  • The reaction is initiated by the addition of a solution of thiophenol (PhSH) in methanol at varying concentrations.

  • The increase in absorbance at 305 nm is recorded over time to determine the initial reaction rates.

  • The catalytic constants (kcat) and Michaelis-Menten constants (Km) are determined by fitting the initial rate data to the Michaelis-Menten equation.

Visualization

GPx_Mimic_Cycle Diselenide Aniline-Derived Diselenide (RSeSeR) Selenol Selenol (RSeH) Diselenide->Selenol + PhSH - PhSSeR Selenenic_Acid Selenenic Acid (RSeOH) Selenol->Selenenic_Acid + H2O2 - H2O Selenenyl_Sulfide Selenenyl Sulfide (RSeSPh) Selenenic_Acid->Selenenyl_Sulfide + PhSH - H2O Selenenyl_Sulfide->Diselenide + PhSH - PhSSPh

Caption: Catalytic cycle of an aniline-derived GPx mimic.

References

Validation

Assessing the Impact of Protein Modification by O-Butylhydroxylamine: A Methodological Guide

For researchers, scientists, and drug development professionals, understanding the functional consequences of chemical modifications to proteins is paramount. This guide provides a comprehensive methodological framework...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional consequences of chemical modifications to proteins is paramount. This guide provides a comprehensive methodological framework for assessing the impact of O-Butylhydroxylamine modification on protein function. While direct comparative data for O-Butylhydroxylamine is limited in current literature, this guide offers a robust experimental workflow, detailed protocols, and data presentation strategies that can be applied to evaluate this and other novel protein modifications.

Introduction to O-Butylhydroxylamine and Protein Reactivity

O-Butylhydroxylamine belongs to the class of O-alkylhydroxylamines. While specific studies on its protein modification are scarce, the reactivity of the hydroxylamine moiety is well-documented. Hydroxylamines and their derivatives are known to react with several functional groups in proteins, primarily targeting carbonyl groups and activated esters. The bulky butyl group in O-Butylhydroxylamine may introduce steric hindrance, potentially influencing its reactivity and the stability of the resulting modified protein.

Potential reaction sites on proteins for hydroxylamine derivatives include:

  • Thioester Linkages: Cleavage of thioesters, such as those found in S-acylated proteins.

  • Carboxyl Groups: Reaction with aspartate and glutamate residues, often requiring activation.

  • Post-translational Modifications: Potential reactions with existing modifications that contain carbonyl groups.

Given the novelty of O-Butylhydroxylamine in protein modification, a systematic evaluation of its effects is crucial. The following sections outline a comprehensive approach to characterizing these effects.

Comparative Analysis of Functional Assays

When assessing the impact of a chemical modification, a multi-faceted approach is necessary to understand the full scope of functional changes. The following table summarizes key experimental assays, the protein parameters they measure, and the potential implications of O-Butylhydroxylamine modification.

Functional Assay CategorySpecific Assay ExampleParameter MeasuredPotential Impact of O-Butylhydroxylamine Modification
Enzymatic Activity Michaelis-Menten KineticsVmax, Km, kcatAlteration of substrate binding, catalytic efficiency, or complete inhibition of enzymatic function.
Protein Stability Thermal Shift Assay (TSA)Melting Temperature (Tm)Increase or decrease in thermal stability, indicating changes in protein folding and structural integrity.
Circular Dichroism (CD)Secondary and Tertiary StructureConformational changes induced by the modification.
Protein-Protein Interactions Co-immunoprecipitation (Co-IP)Binding AffinityDisruption or enhancement of interactions with binding partners.
Surface Plasmon Resonance (SPR)Association/Dissociation RatesQuantitative changes in binding kinetics.
Cellular Function Cell-Based Reporter AssaysSignaling Pathway ActivationAlteration of the protein's role in cellular signaling cascades.

Experimental Protocols

O-Butylhydroxylamine Modification of a Target Protein

Objective: To covalently modify a purified protein with O-Butylhydroxylamine.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS, pH 7.4)

  • O-Butylhydroxylamine hydrochloride

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Desalting column (e.g., PD-10)

Protocol:

  • Prepare a stock solution of O-Butylhydroxylamine hydrochloride in the reaction buffer.

  • Incubate the purified protein with varying molar excess of O-Butylhydroxylamine (e.g., 10x, 100x, 1000x) to determine the optimal modification conditions.

  • Allow the reaction to proceed for a defined period (e.g., 2 hours) at a specific temperature (e.g., room temperature or 37°C).

  • Quench the reaction by removing excess O-Butylhydroxylamine using a desalting column equilibrated with the protein's storage buffer.

  • Confirm the modification using mass spectrometry to determine the mass shift corresponding to the addition of the butylhydroxylamine group.

Assessing Enzymatic Activity: Michaelis-Menten Kinetics

Objective: To determine the effect of O-Butylhydroxylamine modification on the catalytic activity of an enzyme.

Materials:

  • Unmodified (control) and modified enzyme

  • Enzyme substrate

  • Assay buffer

  • Spectrophotometer or other appropriate detection instrument

Protocol:

  • Prepare a series of substrate concentrations in the assay buffer.

  • For both the unmodified and modified enzyme, initiate the reaction by adding a fixed concentration of the enzyme to each substrate concentration.

  • Measure the initial reaction velocity (v₀) for each substrate concentration.

  • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.

  • Calculate the catalytic efficiency (kcat/Km) for both the unmodified and modified enzyme.

Evaluating Protein Stability: Thermal Shift Assay (TSA)

Objective: To measure the change in thermal stability of a protein upon modification.

Materials:

  • Unmodified and modified protein

  • SYPRO Orange dye

  • Real-time PCR instrument

  • Assay buffer

Protocol:

  • Prepare a master mix containing the protein (unmodified or modified) and SYPRO Orange dye in the assay buffer.

  • Aliquot the master mix into a 96-well PCR plate.

  • Place the plate in a real-time PCR instrument.

  • Apply a temperature gradient, typically from 25°C to 95°C, with fluorescence measurements taken at each temperature increment.

  • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

  • Compare the Tm values of the unmodified and modified protein.

Visualizing Experimental Workflows and Concepts

Experimental_Workflow Overall Experimental Workflow for Assessing Modification Impact cluster_preparation Protein Preparation Protein Purified Target Protein Modification O-Butylhydroxylamine Modification Protein->Modification Purification Removal of Excess Reagent Modification->Purification EnzymeAssay Enzymatic Activity Assay Purification->EnzymeAssay StabilityAssay Protein Stability Assay (TSA, CD) Purification->StabilityAssay InteractionAssay Protein-Protein Interaction Assay Purification->InteractionAssay MassSpec Mass Spectrometry (Confirmation of Modification) Purification->MassSpec

Caption: Workflow for assessing the impact of O-Butylhydroxylamine modification.

Michaelis_Menten_Logic Logic of Michaelis-Menten Kinetics Comparison cluster_control Unmodified Enzyme cluster_modified Modified Enzyme Control_Vmax Vmax (Control) Comparison Compare Kinetic Parameters Control_Vmax->Comparison Control_Km Km (Control) Control_Km->Comparison Modified_Vmax Vmax (Modified) Modified_Vmax->Comparison Modified_Km Km (Modified) Modified_Km->Comparison Conclusion Assess Impact on Catalytic Function Comparison->Conclusion

Caption: Comparing enzyme kinetics of modified and unmodified proteins.

Conclusion

The introduction of a novel chemical modification like O-Butylhydroxylamine necessitates a thorough investigation of its impact on protein function. While direct comparative data is not yet available, the methodological framework presented here provides a clear and comprehensive pathway for researchers to systematically evaluate the consequences of such modifications. By employing a combination of enzymatic, biophysical, and cellular assays, scientists can gain a detailed understanding of how O-Butylhydroxylamine alters protein structure, stability, and biological activity. This knowledge is essential for the rational design of modified proteins in various research and therapeutic applications.

Comparative

Confirming O-Butylhydroxylamine Conjugation: A Comparative Guide to Spectroscopic Techniques

For researchers, scientists, and drug development professionals, the successful and verifiable conjugation of molecules is a critical step in the creation of novel therapeutics, diagnostics, and functional materials. The...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful and verifiable conjugation of molecules is a critical step in the creation of novel therapeutics, diagnostics, and functional materials. The formation of a stable oxime bond via the reaction of O-butylhydroxylamine with an aldehyde or ketone is a widely used ligation strategy. Rigorous analytical confirmation of this conjugation is paramount. This guide provides an objective comparison of key spectroscopic techniques for confirming O-Butylhydroxylamine conjugation, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical technique hinges on factors such as the nature of the conjugate, the required level of detail, sensitivity needs, and available instrumentation. The following table summarizes the key performance characteristics of the most common spectroscopic methods for confirming O-Butylhydroxylamine conjugation.

Spectroscopic TechniqueInformation ProvidedSensitivityTypical Sample ConcentrationKey AdvantagesLimitations
Mass Spectrometry (MS) Molecular weight of the conjugate, confirmation of covalent bond formation, identification of by-products.High (picomole to femtomole)1-10 µMProvides unambiguous molecular weight data; can be coupled with liquid chromatography (LC-MS) for analysis of complex mixtures.[1]May not distinguish between isomers; can be destructive to the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atomic-level structural information, confirmation of the C=N-O linkage, stereochemistry (E/Z isomers).Low (micromole to millimole)1-10 mg/mL[1]Provides definitive structural elucidation and can be used for quantification (qNMR).[2][3][4][5][6]Requires larger sample amounts; spectra can be complex for large molecules; lower throughput.
UV-Visible (UV-Vis) Spectroscopy Monitoring reaction kinetics, quantification of conjugation if a chromophore is present.MediumDependent on molar absorptivitySimple, rapid, and non-destructive; ideal for real-time reaction monitoring.[7][8]Provides limited structural information; only applicable if there is a change in the chromophore upon conjugation.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of characteristic functional group vibrations (C=N, N-O).Medium~1-5 mg (for KBr pellet)Fast and non-destructive; provides direct evidence of bond formation.Can be challenging for large biomolecules due to spectral complexity and water interference; less sensitive than MS.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the O-Butylhydroxylamine conjugate.

Methodology:

  • Sample Preparation:

    • Purify the conjugate to remove unreacted starting materials and by-products.

    • Dissolve the purified conjugate in a solvent compatible with the chosen ionization technique (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI). The final concentration should be in the range of 1-10 µM.

  • Instrumentation:

    • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are commonly used. For complex mixtures or to assess purity, couple the mass spectrometer with a liquid chromatography system (LC-MS).[1]

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range for the expected conjugate.

    • For ESI, the data will show a series of multiply charged ions.

  • Data Analysis:

    • Calculate the theoretical molecular weight of the expected O-Butylhydroxylamine conjugate.

    • If using ESI, deconvolute the multiply charged ion series to obtain the zero-charge mass of the conjugate.

    • Compare the experimental mass to the theoretical mass. A match confirms the successful conjugation. The presence of peaks corresponding to the starting materials indicates an incomplete reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural confirmation of the oxime bond formation.

Methodology:

  • Sample Preparation:

    • Purify the conjugate to a high degree.

    • Dissolve 5-10 mg of the conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.[3]

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. If more detailed structural information is needed, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

  • Data Analysis:

    • Analyze the ¹H NMR spectrum for the disappearance of the aldehyde proton signal (typically around 9-10 ppm) from the starting material.

    • Look for the appearance of new signals corresponding to the protons of the butyl group in the O-Butylhydroxylamine moiety. The protons on the carbon adjacent to the oxygen (-O-CH₂-) will typically appear in the range of 3.8-4.5 ppm.

    • The proton on the carbon of the newly formed C=N bond (oxime proton) can sometimes be observed, often as a broad signal.[7]

    • The integration of the signals corresponding to the conjugate and any remaining starting materials can be used for quantitative analysis of conjugation efficiency (qNMR).[2][4][5][6]

UV-Visible (UV-Vis) Spectroscopy

Objective: To monitor the kinetics of the conjugation reaction.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of the aldehyde/ketone-containing molecule and O-Butylhydroxylamine in a suitable buffer (e.g., PBS pH 7.4).

  • Instrumentation:

    • A UV-Vis spectrophotometer with a temperature-controlled cuvette holder is ideal.

  • Data Acquisition:

    • Determine the wavelength of maximum absorbance (λmax) for the starting material and/or the expected product. The formation of the C=N bond can sometimes lead to a new absorbance peak or a shift in the existing one. For some oximes, this can be monitored around 340-360 nm.[10]

    • Mix the reactants in a cuvette and immediately start recording the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis:

    • Plot the absorbance versus time. The resulting curve can be used to determine the reaction rate and the time to completion.[11]

    • This method is most effective when there is a significant change in the UV-Vis spectrum upon conjugation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational bands of the oxime functional group.

Methodology:

  • Sample Preparation:

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[12][13]

      • KBr Pellet: Mix 1-2 mg of the purified conjugate with ~100 mg of dry KBr powder and press into a transparent pellet.[12]

      • ATR: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[14][15]

    • For liquid samples, a liquid cell or ATR can be used.

  • Instrumentation:

    • A standard FTIR spectrometer is sufficient.

  • Data Acquisition:

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Analyze the spectrum for the disappearance of the strong C=O stretching band of the starting aldehyde or ketone (typically 1680-1740 cm⁻¹).

    • Look for the appearance of the characteristic C=N stretching vibration of the oxime, which typically appears around 1620-1680 cm⁻¹.

    • Confirm the presence of the N-O stretching band, which is usually found in the 930-960 cm⁻¹ region.[12]

Mandatory Visualization

experimental_workflow Experimental Workflow for Confirming O-Butylhydroxylamine Conjugation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_confirmation Spectroscopic Confirmation cluster_analysis Data Analysis & Confirmation start Aldehyde/Ketone + O-Butylhydroxylamine reaction Oxime Bond Formation start->reaction product Crude Conjugate reaction->product uvvis UV-Vis Spectroscopy (Kinetics/Quantification) reaction->uvvis Reaction Monitoring purify Chromatography (e.g., SEC, HPLC) product->purify pure_product Purified Conjugate purify->pure_product ms Mass Spectrometry (Molecular Weight) pure_product->ms nmr NMR Spectroscopy (Structure) pure_product->nmr ftir FTIR Spectroscopy (Functional Group) pure_product->ftir analysis Compare Experimental Data with Theoretical Values ms->analysis nmr->analysis ftir->analysis uvvis->analysis confirmation Conjugation Confirmed analysis->confirmation

Caption: Workflow for O-Butylhydroxylamine conjugation and confirmation.

This comprehensive guide provides the necessary information for researchers to select and implement the most appropriate spectroscopic techniques for confirming O-Butylhydroxylamine conjugation, ensuring the successful development of their novel molecular constructs.

References

Validation

A Comparative Analysis of O-Butylhydroxylamine and Other Bioorthogonal Ligation Chemistries

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical biology and drug development, the ability to selectively and efficiently modify biomolecules in their native environments is pa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, the ability to selectively and efficiently modify biomolecules in their native environments is paramount. Bioorthogonal chemistries—reactions that occur within living systems without interfering with endogenous biochemical processes—provide a powerful toolkit for achieving this. This guide presents an objective comparison of O-Butylhydroxylamine-mediated oxime ligation with two other prominent bioorthogonal chemistries: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This analysis is supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid in the selection of the optimal chemistry for your research needs.

Core Principles of Bioorthogonal Ligation

Bioorthogonal reactions are characterized by the selective reaction of two functional groups that are mutually reactive but inert to the complex environment of a biological system.

  • Oxime Ligation: This chemistry involves the reaction of an O-substituted hydroxylamine, such as O-Butylhydroxylamine, with an aldehyde or ketone to form a stable oxime bond. The reaction's specificity arises from the rarity of aldehydes and ketones in most biological systems.[1] The reaction can be accelerated by catalysts, such as aniline, particularly at neutral pH.[2][3]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction is a copper-free variant of the well-known "click chemistry". It relies on the high ring strain of a cyclooctyne to react spontaneously with an azide, forming a stable triazole linkage.[1] The absence of a toxic copper catalyst makes it highly suitable for live-cell and in-vivo applications.[4]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Recognized as one of the fastest bioorthogonal reactions, IEDDA involves the cycloaddition of an electron-deficient diene, typically a tetrazine, with an electron-rich dienophile, such as a strained trans-cyclooctene (TCO).[5][6] This reaction is exceptionally fast and proceeds without a catalyst, producing a stable dihydropyridazine product and nitrogen gas as the only byproduct.[7]

Quantitative Performance Comparison

The selection of a bioorthogonal chemistry is often guided by its kinetic performance and the stability of the resulting covalent bond. The second-order rate constant (k₂) is a key metric for comparing the speed of these reactions.

FeatureOxime Ligation (O-Alkylhydroxylamine + Aldehyde)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Reactive Partners O-Alkylhydroxylamine + Aldehyde/KetoneStrained Alkyne (e.g., DBCO, BCN) + AzideTetrazine + Strained Alkene (e.g., TCO)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~0.01 (uncatalyzed, pH 7)[8]~8.2 (aniline-catalyzed, pH 7)[2]~0.1 - 110³ - 10⁶[6]
Stability of Linkage High hydrolytic stability.[9]Highly stable triazole ring.Stable dihydropyridazine.
Biocompatibility High; reagents are generally well-tolerated.High; no cytotoxic copper catalyst required.High; fast kinetics allow for low reactant concentrations.
Key Advantages Small and simple reactive groups.Widely used and well-established.Exceptionally fast kinetics.
Key Limitations Slower kinetics without a catalyst.Slower than IEDDA. Some strained alkynes can have side reactions with thiols.[10]Some tetrazines have limited stability in aqueous media.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioorthogonal labeling experiments. Below are representative protocols for each ligation chemistry.

Protocol 1: General Oxime Ligation for Protein Labeling

Objective: To label a protein containing an aldehyde or ketone group with an O-alkylhydroxylamine-functionalized probe.

Materials:

  • Protein solution (containing an accessible aldehyde or ketone) in phosphate buffer (pH 7.0).

  • O-Butylhydroxylamine-probe stock solution in DMSO.

  • Aniline stock solution in DMSO (for catalysis).

  • Quenching solution (e.g., excess acetone).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • To the protein solution, add the O-Butylhydroxylamine-probe from the stock solution to the desired final concentration (typically a 10- to 50-fold molar excess over the protein).

  • If catalysis is required, add aniline from the stock solution to a final concentration of 10-100 mM.[11]

  • Incubate the reaction mixture at room temperature for 2-24 hours. The progress can be monitored by LC-MS or SDS-PAGE.

  • (Optional) Quench the reaction by adding an excess of acetone to consume any unreacted hydroxylamine probe.

  • Purify the labeled protein using a suitable chromatography method to remove excess probe and catalyst.

Protocol 2: SPAAC Labeling of Cell-Surface Proteins

Objective: To fluorescently label a cell-surface protein metabolically engineered to contain an azide group.

Materials:

  • Mammalian cells expressing the azide-modified protein of interest.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore) stock solution in DMSO.

  • Fluorescence microscope.

Procedure:

  • Culture the cells expressing the azide-modified protein to the desired confluency.

  • Prepare a working solution of the DBCO-fluorophore in pre-warmed cell culture medium at the desired final concentration (e.g., 5-25 µM).

  • Wash the cells once with warm PBS.

  • Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[6]

  • Wash the cells three times with warm PBS to remove the unreacted probe.

  • Add fresh culture medium or imaging buffer to the cells.

  • Visualize the labeled proteins using a fluorescence microscope with the appropriate filter sets.[4]

Protocol 3: In Vivo Pretargeted Imaging using Tetrazine-TCO Ligation

Objective: To perform pretargeted in vivo imaging of a tumor using an antibody-TCO conjugate and a radiolabeled tetrazine.

Materials:

  • Tumor-bearing animal model.

  • Antibody-TCO conjugate.

  • Radiolabeled tetrazine probe.

  • Sterile PBS (pH 7.4).

  • PET/SPECT imaging system.

Procedure:

  • Administer the antibody-TCO conjugate to the animal model via intravenous injection.

  • Allow 24-72 hours for the antibody to accumulate at the tumor site and for the unbound conjugate to clear from circulation.[12]

  • Administer the radiolabeled tetrazine probe via intravenous injection.

  • The rapid IEDDA reaction will occur in vivo at the tumor site, concentrating the radiolabel.

  • Perform PET or SPECT imaging at desired time points to visualize the tumor.[12]

Visualizations

Diagrams are provided to illustrate the reaction mechanisms, experimental workflows, and a relevant signaling pathway.

G cluster_oxime Oxime Ligation cluster_spaac SPAAC cluster_iedda IEDDA Aldehyde/Ketone Aldehyde/Ketone Oxime Oxime Aldehyde/Ketone->Oxime + H₂O O-Butylhydroxylamine O-Butylhydroxylamine O-Butylhydroxylamine->Oxime Strained Alkyne Strained Alkyne Triazole Triazole Strained Alkyne->Triazole Azide Azide Azide->Triazole Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Tetrazine->Dihydropyridazine + N₂ trans-Cyclooctene trans-Cyclooctene trans-Cyclooctene->Dihydropyridazine

Figure 1. Comparison of Bioorthogonal Ligation Chemistries.

G Start Start Introduce Bioorthogonal Handle Introduce Bioorthogonal Handle Start->Introduce Bioorthogonal Handle e.g., metabolic labeling Incubate for Incorporation Incubate for Incorporation Introduce Bioorthogonal Handle->Incubate for Incorporation Add Complementary Probe Add Complementary Probe Incubate for Incorporation->Add Complementary Probe Bioorthogonal Reaction Bioorthogonal Reaction Add Complementary Probe->Bioorthogonal Reaction Wash Excess Probe Wash Excess Probe Bioorthogonal Reaction->Wash Excess Probe Analysis Analysis Wash Excess Probe->Analysis e.g., microscopy, flow cytometry End End Analysis->End

Figure 2. General Experimental Workflow for Bioorthogonal Labeling.

G Ligand Ligand Receptor Receptor Ligand->Receptor Binding Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation Kinase Activation Kinase Activation Signaling Cascade->Kinase Activation Labeled Protein Labeled Protein Signaling Cascade->Labeled Protein Bioorthogonal Labeling (for visualization) Transcription Factor Transcription Factor Kinase Activation->Transcription Factor Phosphorylation Gene Expression Gene Expression Transcription Factor->Gene Expression Regulation Cellular Response Cellular Response Gene Expression->Cellular Response

Figure 3. A Generalized Cell Signaling Pathway.

References

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling O-Butylhydroxylamine

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for O-Butylhydroxylamine, e...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for O-Butylhydroxylamine, ensuring a secure laboratory environment and minimizing risks. Adherence to these procedures is critical for regulatory compliance and the safety of all personnel.

Disclaimer: The following safety information is primarily based on the available Safety Data Sheets (SDS) for O-tert-Butylhydroxylamine hydrochloride and O-Butylhydroxylamine Hydrochloride. While the core hazards and handling precautions are expected to be similar for O-Butylhydroxylamine, there may be variations in physical and chemical properties. Always consult the specific SDS for the exact product in use and conduct a thorough risk assessment before beginning any work.

Immediate Safety and Hazard Information

O-Butylhydroxylamine and its salts are classified as hazardous substances. They are flammable solids that can cause skin and serious eye irritation.[1][2] Ingestion may be harmful, and inhalation of dust can cause respiratory irritation.[3][4] It is crucial to handle this chemical with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1]

Key Safety Data

A summary of the essential quantitative data for O-tert-Butylhydroxylamine hydrochloride is provided in the table below for easy reference.

PropertyValueSource
Hazard Class4.1 (Flammable Solid)[4]
Signal WordWarning[2][5]
Hazard StatementsH228: Flammable solid. H315: Causes skin irritation. H319: Causes serious eye irritation.[2][5]
Recommended Glove Breakthrough Time (Prolonged Contact)> 240 minutes (Protection Class 5 or higher)[3]
Recommended Glove Breakthrough Time (Brief Contact)> 60 minutes (Protection Class 3 or higher)[3]

Operational Plan for Handling O-Butylhydroxylamine

A systematic approach is essential when working with O-Butylhydroxylamine. The following step-by-step operational plan outlines the key stages from preparation to disposal.

Operational Workflow for Handling O-Butylhydroxylamine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_workspace 3. Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh 4. Weigh and Dispense prep_workspace->handle_weigh handle_reaction 5. Perform Reaction handle_weigh->handle_reaction cleanup_decontaminate 6. Decontaminate Equipment handle_reaction->cleanup_decontaminate cleanup_waste 7. Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 8. Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe 9. Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash PPE Selection Guide for O-Butylhydroxylamine cluster_low_dust Low Dust Potential cluster_high_dust High Dust Potential start Start: Handling O-Butylhydroxylamine q_dust Potential for Dust Generation? start->q_dust ppe_low Minimum PPE: - Lab Coat - Safety Goggles - Chemical-Resistant Gloves q_dust->ppe_low No ppe_high Enhanced PPE: - Lab Coat - Chemical Safety Goggles & Face Shield - Chemical-Resistant Gloves - NIOSH-Approved Respirator q_dust->ppe_high Yes q_splash Potential for Splash? ppe_low->q_splash end_node Proceed with Caution ppe_high->end_node ppe_splash Add Face Shield q_splash->ppe_splash Yes q_splash->end_node No ppe_splash->end_node

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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